Product packaging for Metobromuron(Cat. No.:CAS No. 3060-89-7)

Metobromuron

Numéro de catalogue: B166326
Numéro CAS: 3060-89-7
Poids moléculaire: 259.10 g/mol
Clé InChI: WLFDQEVORAMCIM-UHFFFAOYSA-N
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Description

Metobromuron is a member of ureas.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O2 B166326 Metobromuron CAS No. 3060-89-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(4-bromophenyl)-1-methoxy-1-methylurea
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InChI

InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
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InChI Key

WLFDQEVORAMCIM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11BrN2O2
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DSSTOX Substance ID

DTXSID6042157
Record name Metobromuron
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Molecular Weight

259.10 g/mol
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Physical Description

Colorless solid; [Hawley] White solid; [HSDB]
Record name Metobromuron
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Solubility

IN WATER: 320 PPM AT 20 °C; SOL IN METHANOL, ETHANOL, ACETONE, CHLOROFORM, At 20 °C, in water 0.88 mg/100 g; in acetone more than 100 g/100 g; in ethanol 18.2 g/100 g; in chloroform 62.5 g/100 g
Record name METOBROMURON
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Vapor Pressure

0.000003 [mmHg], 3X10-6 MM HG @ 20 °C
Record name Metobromuron
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Color/Form

CRYSTALS FROM CYCLOHEXANE, WHITE CRYSTALS

CAS No.

3060-89-7
Record name Metobromuron
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Melting Point

95-96 °C
Record name METOBROMURON
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Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Metobromuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metobromuron, a substituted urea herbicide, is primarily utilized for the pre-emergence control of a wide range of annual grasses and broadleaf weeds in various agricultural crops. Its efficacy is intrinsically linked to its physicochemical properties, which govern its environmental fate, bioavailability, and mode of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and analytical workflows.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Chemical Name 3-(4-bromophenyl)-1-methoxy-1-methylurea[1]
CAS Number 3060-89-7[1]
Molecular Formula C₉H₁₁BrN₂O₂[2][3]
Molecular Weight 259.1 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point 95-96 °C
Boiling Point Decomposes at 173.2°C
Density 1.52 g/cm³ (at 20°C)
Vapor Pressure 0.219 mPa (at 25°C)
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueReference(s)
Water Solubility 329 mg/L (at 20°C)
Solubility in Organic Solvents (g/L at 20°C)
   Acetone>250
   Dichloromethane>250
   Methanol>250
   Ethyl acetate>250
   Xylene50-57
   n-Heptane< 10
Octanol-Water Partition Coefficient (log P) 2.48
Dissociation Constant (pKa) 12.0 (at 20°C)
Henry's Law Constant 1.1 x 10⁻⁴ Pa m³/mol (at 25°C)

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability. Below are detailed methodologies for key experiments.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary tube method.

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The tube is tapped to pack the sample to a height of approximately 3 mm.

  • Apparatus: A melting point apparatus equipped with a heated block or bath and a calibrated thermometer or an electronic temperature-sensing device is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure substance like this compound, this range is typically narrow.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

The flask method is suitable for substances with a water solubility greater than 10 mg/L, making it appropriate for this compound.

  • Apparatus: A constant temperature water bath, a mechanical shaker, and analytical flasks are required.

  • Procedure: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then sealed and agitated in the constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, the mixture is allowed to stand to allow undissolved solid to settle. If necessary, centrifugation or filtration is used to separate the solid and aqueous phases.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The water solubility is expressed as the mass of the substance dissolved per unit volume of water (e.g., mg/L).

Vapor Pressure Determination (OECD Guideline 104 - Dynamic Method)

The dynamic method involves boiling the substance at different applied pressures.

  • Apparatus: A boiling flask, a condenser, a pressure regulation system, and a temperature measuring device are assembled.

  • Procedure: this compound is placed in the boiling flask and heated. The pressure in the system is reduced and controlled. The temperature at which the substance boils at a given pressure is recorded. This is repeated for several different pressures.

  • Data Analysis: The vapor pressure at a specific temperature (e.g., 25°C) is determined by plotting the logarithm of the pressure against the reciprocal of the absolute temperature (Clausius-Clapeyron equation) and extrapolating to the desired temperature.

Octanol-Water Partition Coefficient (log P) Determination (OECD Guideline 107 - Shake Flask Method)

The shake flask method is a straightforward approach for determining the log P value for substances with values in the range of -2 to 4.

  • Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Procedure: A known amount of this compound is dissolved in either water or n-octanol. This solution is then mixed with the other solvent in a separatory funnel. The funnel is shaken for a predetermined period to allow for partitioning of the solute between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation if emulsions form.

  • Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P (log P) is the commonly reported value.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Photosystem II

This compound acts as a herbicide by inhibiting photosynthesis in target plants. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. It binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to QB, thereby interrupting the photosynthetic electron flow and halting the production of ATP and NADPH, which are essential for CO₂ fixation.

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone) Pheo->QA e- QB_site QB Binding Site (on D1 protein) QA->QB_site e- Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone e- transfer Electron_Flow Electron Flow Blocked Light Light Energy Light->P680 excites This compound This compound This compound->QB_site Binds and blocks

Mechanism of Photosystem II inhibition by this compound.
Metabolic Pathway of this compound in Plants

In plants, this compound undergoes a series of metabolic transformations, primarily through N-demethylation and N-demethoxylation, leading to the formation of less phytotoxic metabolites. This detoxification process is a key factor in the selectivity of the herbicide.

Plant_Metabolism This compound This compound Demethyl_this compound N-demethyl-Metobromuron This compound->Demethyl_this compound N-demethylation Demethoxy_this compound N-demethoxy-Metobromuron This compound->Demethoxy_this compound N-demethoxylation Bromophenylurea 4-Bromophenylurea Demethyl_this compound->Bromophenylurea Hydrolysis Demethoxy_this compound->Bromophenylurea Hydrolysis Conjugates Conjugates (e.g., with glucose) Bromophenylurea->Conjugates Conjugation

Metabolic pathway of this compound in plants.
Experimental Workflow: Analysis of this compound in Soil using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil. This is typically followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

QuEChERS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup cluster_analysis Analysis Sample 1. Soil Sample Weighing Extraction 2. Addition of Water and Acetonitrile (Extraction Solvent) Sample->Extraction Salting_out 3. Addition of MgSO4 and NaCl (Salting Out) Extraction->Salting_out Centrifugation1 4. Centrifugation Salting_out->Centrifugation1 Supernatant 5. Transfer of Supernatant Centrifugation1->Supernatant dSPE 6. Addition of d-SPE Sorbents (e.g., PSA, C18) Supernatant->dSPE Centrifugation2 7. Centrifugation dSPE->Centrifugation2 Filtration 8. Filtration Centrifugation2->Filtration LC_MSMS 9. LC-MS/MS Analysis Filtration->LC_MSMS

Workflow for this compound analysis in soil.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Metobromuron in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of the herbicide Metobromuron in the soil environment. The information is curated to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals. This document details the physicochemical characteristics, mobility, degradation pathways, and persistence of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, volatility, and potential for adsorption to soil particles. A summary of this compound's key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₁BrN₂O₂[1]
Molecular Weight 259.10 g/mol [1]
Water Solubility 329 - 330 mg/L (at 20-25°C)[2][3]
Vapor Pressure 0.144 - 0.219 mPa (at 20-25°C)[2]
Log P (Kow) 2.4
Henry's Law Constant 3.1 x 10⁻⁹ atm-m³/mol
Melting Point 95-96 °C

This compound's moderate water solubility and octanol-water partition coefficient (Log P) suggest a potential for both leaching and adsorption to soil organic matter. Its low vapor pressure and Henry's Law constant indicate that volatilization from soil and water surfaces is not a significant dissipation pathway.

Adsorption and Desorption in Soil

The interaction of this compound with soil particles, primarily through adsorption and desorption, is a critical factor in determining its mobility and bioavailability. These processes are influenced by soil properties such as organic carbon content, clay content, and pH.

Quantitative Adsorption/Desorption Data

The extent of this compound adsorption to soil is commonly quantified using the soil organic carbon-water partitioning coefficient (Koc) and the Freundlich adsorption coefficient (Kf). Higher values indicate stronger adsorption and lower mobility.

ParameterValue RangeSoil Type(s)Reference
Koc (mL/g) 122 - 199 (mean 160)Various
Freundlich exponent (1/n) 0.84 - 0.93 (mean 0.89)Various

Studies have shown that the adsorption of phenylurea herbicides like this compound is significantly correlated with the soil's organic matter content, with less correlation to clay content. Desorption coefficients for this compound have been observed to be greater than the corresponding adsorption values, indicating that once adsorbed, it is not readily desorbed.

Degradation in Soil

This compound degrades in the soil environment through both biotic (microbial) and abiotic processes, although microbial degradation is considered the primary pathway. The rate of degradation is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Aerobic Soil Degradation

Under aerobic conditions, this compound degrades at a moderate rate. The primary degradation pathway involves the formation of several metabolites.

ParameterValue RangeConditionsReference
DT50 (days) 25 - 50 (geometric mean 34)Laboratory, aerobic, 20°C
DT90 (days) 81 - 165Laboratory, aerobic, 20°C
Mineralization (% AR) Up to 27% (as ¹⁴CO₂) by day 168Laboratory, aerobic
Non-extractable Residues (% AR) Up to 74% by day 118Laboratory, aerobic

AR: Applied Radioactivity

The formation of non-extractable residues, which are bound to soil organic matter, is a significant route of dissipation for this compound under aerobic conditions.

Anaerobic Soil Degradation

In the absence of oxygen, the degradation of this compound is slower than in aerobic environments.

ParameterValueConditionsReference
DT50 (days) 74Laboratory, anaerobic
Mineralization (% AR) 4.0% (as ¹⁴CO₂)Laboratory, anaerobic
Non-extractable Residues (% AR) 54%Laboratory, anaerobic
Degradation Pathway and Metabolites

The degradation of this compound proceeds through several key metabolites. The major transformation products identified in soil are:

  • Desmethoxy-metobromuron: Reaches up to 15% of the applied radioactivity under anaerobic conditions.

  • 4-bromophenylurea: A major metabolite detected in both soil and rotational crops.

  • Desmethyl-metobromuron: Another significant metabolite found in plant metabolism studies.

  • 4-bromoaniline: A potential further breakdown product.

The following diagram illustrates the proposed degradation pathway of this compound in soil.

Metobromuron_Degradation This compound This compound Desmethoxy Desmethoxy-metobromuron This compound->Desmethoxy Anaerobic Desmethyl Desmethyl-metobromuron This compound->Desmethyl Bromophenylurea 4-bromophenylurea This compound->Bromophenylurea NER Non-extractable Residues This compound->NER Desmethoxy->NER Desmethyl->Bromophenylurea Bromoaniline 4-bromoaniline Bromophenylurea->Bromoaniline Bromophenylurea->NER Mineralization Mineralization (CO2) Bromoaniline->Mineralization

Proposed degradation pathway of this compound in soil.

Mobility and Transport in Soil

The potential for this compound to move through the soil profile and reach groundwater is a key aspect of its environmental risk assessment. This mobility is primarily influenced by its adsorption characteristics and persistence.

Leaching Potential

Based on its Koc values, this compound is classified as having medium to high mobility in soil. However, field studies have provided more nuanced insights.

Study TypeFindingsReference
Lysimeter Study This compound was found only in the top 14 cm of soil, with a maximum of 2.6% of the applied radioactivity. Leachate analysis showed that this compound is not likely to leach into groundwater.
Field Study In lysimeters subjected to leaching events, this compound reached a depth of 120 cm. A total of 0.48% of the applied this compound was found in the leachate.

These findings suggest that while this compound has the potential for mobility, significant leaching into groundwater may be limited under certain field conditions, likely due to degradation and the formation of non-extractable residues.

Experimental Protocols

The data presented in this guide are typically generated using standardized and internationally recognized experimental protocols. Below are detailed methodologies for key experiments.

Adsorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption of a chemical on different soil types.

Objective: To determine the Freundlich adsorption (Kf) and desorption (Kdes) coefficients, and the soil organic carbon-water partitioning coefficient (Koc).

Methodology:

  • Preparation: A range of soil types with varying organic carbon content, clay content, and pH are selected. The soils are air-dried and sieved.

  • Adsorption Phase:

    • Known concentrations of this compound (often ¹⁴C-labeled) in a 0.01 M CaCl₂ solution are added to weighed amounts of soil in centrifuge tubes.

    • The soil-solution suspensions are agitated at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (typically 24-48 hours).

    • After equilibration, the suspensions are centrifuged to separate the solid and liquid phases.

    • The concentration of this compound in the supernatant is analyzed.

    • The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

  • Desorption Phase:

    • After the adsorption phase, a portion of the supernatant is replaced with a fresh 0.01 M CaCl₂ solution.

    • The suspensions are re-agitated for the same equilibration period.

    • The concentration of this compound in the supernatant is analyzed to determine the amount desorbed.

  • Data Analysis: The adsorption and desorption data are fitted to the Freundlich isotherm equation to calculate Kf, 1/n, and Kdes. The Koc is calculated by normalizing the Kd or Kf for the organic carbon content of the soil.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline details the procedure for evaluating the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Objective: To determine the degradation half-life (DT50 and DT90), identify and quantify major metabolites, and assess the extent of mineralization and formation of non-extractable residues.

Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that is continuously purged with humidified air. Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions.

    • Anaerobic: The soil is incubated under aerobic conditions for a short period before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

  • Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted using appropriate solvents.

  • Quantification: The parent compound and its metabolites in the soil extracts are separated (e.g., by HPLC) and quantified (e.g., by liquid scintillation counting and/or LC-MS/MS). The amount of ¹⁴CO₂ and volatile compounds in the traps is also measured. Non-extractable residues are determined by combusting the extracted soil.

  • Data Analysis: The decline of the parent compound concentration over time is used to calculate the DT50 and DT90 values using first-order kinetics. The formation and decline of metabolites are also modeled.

The following diagram illustrates a typical experimental workflow for a soil degradation study.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation SoilCollection Soil Collection & Sieving MoistureAdjustment Moisture Adjustment SoilCollection->MoistureAdjustment TestSubstance ¹⁴C-Metobromuron Application MoistureAdjustment->TestSubstance Aerobic Aerobic Incubation (Flow-through system, 20°C) TestSubstance->Aerobic Anaerobic Anaerobic Incubation (Flooded, N₂ atmosphere, 20°C) TestSubstance->Anaerobic TimePoints Sampling at Intervals (0, 1, 3, 7, 14, 30, 60, 90, 120 days) Aerobic->TimePoints Anaerobic->TimePoints Extraction Soil Extraction TimePoints->Extraction Traps Analysis of Volatiles & ¹⁴CO₂ Traps TimePoints->Traps Analysis HPLC / LC-MS/MS Analysis (Parent & Metabolites) Extraction->Analysis NER_Analysis Combustion for NER Extraction->NER_Analysis Kinetics Degradation Kinetics (DT50, DT90) Analysis->Kinetics Metabolite Metabolite Identification & Quantification Analysis->Metabolite MassBalance Mass Balance Calculation Traps->MassBalance NER_Analysis->MassBalance Kinetics->MassBalance Metabolite->MassBalance

Experimental workflow for a soil degradation study.

Conclusion

The environmental fate and transport of this compound in soil are governed by a complex interplay of its physicochemical properties and various soil-dependent processes. It exhibits moderate persistence in soil, with microbial degradation being the primary dissipation pathway. While its potential for mobility is recognized, field data suggest that leaching to groundwater is limited under typical agricultural conditions, largely due to degradation and the formation of non-extractable residues. A thorough understanding of these processes, as detailed in this guide, is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this herbicide.

References

Metobromuron Degradation Pathways: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide Metobromuron in various environmental compartments. The information presented herein is intended to support research, environmental risk assessment, and the development of new crop protection agents. This document details the chemical transformations of this compound in soil, water, and plants, under both aerobic and anaerobic conditions, as well as through photochemical reactions.

Introduction to this compound

This compound, 3-(4-bromophenyl)-1-methoxy-1-methylurea, is a selective, systemic herbicide used for the pre-emergence control of annual grasses and broadleaf weeds in a variety of crops. Its mode of action involves the inhibition of photosynthesis at the photosystem II (PSII) level. The environmental fate of this compound is of significant interest due to its potential to contaminate soil and water resources. Understanding its degradation pathways is crucial for evaluating its persistence, mobility, and potential long-term environmental impact.

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process influenced by both microbial activity and abiotic factors. The primary routes of dissipation in soil are microbial degradation and, to a lesser extent, abiotic hydrolysis.

Aerobic Soil Degradation

Under aerobic conditions, microbial degradation is the principal mechanism for this compound dissipation. A variety of soil microorganisms, including bacteria and fungi, are capable of metabolizing this herbicide. The degradation follows pseudo-first-order kinetics.[1]

The primary degradation pathway involves a series of demethylation and demethoxylation reactions, ultimately leading to the formation of 4-bromoaniline. The major metabolites identified in aerobic soil studies are:

  • 3-(4-bromophenyl)-1-methylurea (Desmethoxy-metobromuron)

  • 4-Bromophenylurea

  • 4-Bromoaniline

Mineralization of the phenyl ring to CO2 can also occur, though it is a slower process.[2]

Anaerobic Soil Degradation

Information on the anaerobic degradation of this compound is less abundant compared to aerobic conditions. However, studies suggest that degradation is significantly slower in the absence of oxygen. The primary metabolite identified under anaerobic conditions is desmethoxy-metobromuron, which can accumulate over time.[2] Reductive dechlorination may also occur as an initial breakdown mechanism under anaerobic conditions for similar chloroacetanilide herbicides, suggesting a potential pathway for this compound as well.[3]

Degradation of this compound in Aquatic Systems

This compound can enter aquatic environments through runoff and leaching from agricultural fields. Its fate in water is determined by a combination of microbial degradation and photochemical reactions.

Aerobic and Anaerobic Aquatic Degradation

Similar to soil, microbial degradation is a key process in aquatic systems. Under aerobic conditions, the degradation pathway mirrors that in soil, with the formation of desmethoxy-metobromuron, 4-bromophenylurea, and 4-bromoaniline. In anaerobic aquatic environments, degradation is slower, and the accumulation of metabolites may occur.[4]

Photochemical Degradation in Water

This compound is susceptible to photochemical degradation in aqueous solutions when exposed to sunlight. Direct photolysis involves two main routes:

  • Demethoxylation of the urea moiety.

  • Formation of a carbene intermediate, which can lead to various products through hydroxylation, oxidation, and the formation of adducts.

The relative importance of these pathways can be influenced by factors such as pH and the presence of photosensitizers in the water.

Metabolism of this compound in Plants

This compound is absorbed by the roots of plants and translocated to the shoots. Inside the plant, it undergoes metabolic transformation, which is a key factor in its herbicidal selectivity and the potential for residue accumulation in crops. The primary metabolic pathways in plants are N-demethylation and N-demethoxylation.

The major metabolites identified in plants include:

  • 3-(4-bromophenyl)-1-methoxyurea

  • 3-(4-bromophenyl)-1-methylurea

  • 4-Bromophenylurea

These metabolites can be further conjugated with endogenous plant molecules, such as glucose, to form more polar and less toxic compounds.

Quantitative Degradation Data

The persistence of this compound in the environment is often expressed in terms of its dissipation time 50% (DT50) or half-life. These values can vary significantly depending on environmental conditions.

EnvironmentConditionParameterValueReference
Soil Aerobic, Laboratory (20°C)DT5025 - 50 days
Aerobic, Laboratory (20°C, pF2 normalized)Geometric Mean DT5034 days
Aerobic, FieldDT90243.6 days
Anaerobic, Silt Loam Soil% of Applied Radioactivity as Desmethoxy-metobromuron5.1% at day 60
Water Photochemical, Aqueous Solution-Complex, involves multiple pathways
Photochemical, Aqueous Solution (pH 7)Reductive debromination is more favorable than hydroxylation-
Photochemical, Pure Water (Sunlight)Hydroxylation is predominant-

Experimental Protocols

The study of this compound degradation requires specific and validated experimental protocols. The following sections outline the general methodologies for key degradation studies, largely based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under controlled aerobic and anaerobic conditions.

Methodology:

  • Test System: Freshly collected agricultural soil with known physicochemical properties (pH, organic carbon content, texture, microbial biomass).

  • Test Substance: Radiolabeled ([¹⁴C]) this compound is typically used to trace the parent compound and its transformation products.

  • Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with deionized water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Soil samples are collected at various time intervals throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites.

  • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent this compound and its transformation products. Identification of metabolites is typically confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Mineralization: The amount of ¹⁴CO₂ produced is trapped in an alkaline solution (e.g., NaOH or KOH) and quantified by liquid scintillation counting (LSC) to assess mineralization.

  • Bound Residues: The non-extractable radioactivity remaining in the soil after extraction is quantified by combustion analysis to determine the formation of bound residues.

Photochemical Degradation Study in Water

Objective: To determine the rate and pathway of this compound degradation in water upon exposure to light.

Methodology:

  • Test Solution: A sterile aqueous solution of this compound (radiolabeled or non-radiolabeled) is prepared in a buffer of known pH.

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used for irradiation.

  • Experimental Setup: The test solution is placed in quartz vessels to allow for the transmission of UV light and is irradiated at a constant temperature. Dark controls are run in parallel to account for any non-photochemical degradation.

  • Sampling: Aliquots of the test solution are taken at various time points during irradiation.

  • Analysis: The samples are analyzed by HPLC to determine the concentration of the parent compound and identify and quantify the photoproducts. LC-MS/MS is used for structural elucidation of the degradation products.

  • Quantum Yield Determination: The quantum yield, which is a measure of the efficiency of the photochemical process, can be determined by measuring the rate of degradation and the intensity of the incident light.

Plant Metabolism Study

Objective: To investigate the uptake, translocation, and metabolism of this compound in a representative crop species.

Methodology:

  • Test System: The selected plant species are grown under controlled environmental conditions (e.g., greenhouse or growth chamber).

  • Test Substance: Radiolabeled ([¹⁴C]) this compound is applied to the plants.

  • Application: The application can be made to the soil (for root uptake studies) or directly to the leaves (for foliar uptake studies) to mimic agricultural practices.

  • Incubation: The treated plants are maintained under controlled conditions for a specified period.

  • Harvesting and Sampling: Plants are harvested at different time intervals, and different plant parts (e.g., roots, stems, leaves, fruits) are separated.

  • Extraction: The plant samples are homogenized and extracted with suitable solvents to isolate the parent compound and its metabolites.

  • Analysis: The extracts are analyzed by HPLC with radioactivity detection and LC-MS/MS to identify and quantify this compound and its metabolites.

  • Bound Residues: The non-extractable radioactivity in the plant matrix is determined by combustion analysis.

Analytical Methods

The primary analytical techniques for the determination of this compound and its metabolites in environmental and biological matrices are based on chromatography coupled with mass spectrometry.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for the extraction of pesticide residues from various matrices.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred technique for the separation, identification, and quantification of this compound and its metabolites due to its high sensitivity and selectivity.

Degradation Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the major degradation pathways of this compound in different environments.

Metobromuron_Aerobic_Soil_Degradation This compound This compound (C9H11BrN2O2) Desmethoxy 3-(4-bromophenyl)-1-methylurea (Desmethoxy-metobromuron) This compound->Desmethoxy Demethoxylation Bromophenylurea 4-Bromophenylurea Desmethoxy->Bromophenylurea Demethylation Bromoaniline 4-Bromoaniline Bromophenylurea->Bromoaniline Hydrolysis CO2 Mineralization (CO2) Bromoaniline->CO2

Aerobic degradation pathway of this compound in soil.

Metobromuron_Photochemical_Degradation This compound This compound Pathway1 Pathway 1: Demethoxylation This compound->Pathway1 Pathway2 Pathway 2: Carbene Formation This compound->Pathway2 Demethox_Product Demethoxylated Products Pathway1->Demethox_Product Carbene_Products Hydroxylation, Oxidation, Adduct Formation Products Pathway2->Carbene_Products

Photochemical degradation pathways of this compound in water.

Metobromuron_Plant_Metabolism This compound This compound Desmethyl 3-(4-bromophenyl)-1-methoxyurea (Desmethyl-metobromuron) This compound->Desmethyl N-Demethylation Desmethoxy 3-(4-bromophenyl)-1-methylurea (Desmethoxy-metobromuron) This compound->Desmethoxy N-Demethoxylation Bromophenylurea 4-Bromophenylurea Desmethyl->Bromophenylurea Desmethoxy->Bromophenylurea Conjugates Conjugates (e.g., with glucose) Bromophenylurea->Conjugates

References

An In-depth Technical Guide to the Mode of Action of Phenylurea Herbicides: A Focus on Metobromuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Phenylurea herbicides are a significant class of chemical compounds extensively utilized in agriculture for the selective control of broadleaf and grassy weeds. Their herbicidal activity stems from the potent and specific inhibition of photosynthesis at the Photosystem II (PSII) level. This technical guide provides a comprehensive overview of the molecular mechanism of action of phenylurea herbicides, with a specific focus on Metobromuron. It delves into their interaction with the D1 protein of the PSII complex, the consequential disruption of the photosynthetic electron transport chain, and the subsequent physiological effects leading to plant death. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for phenylurea herbicides, including this compound, is the disruption of photosynthesis.[1][2] Specifically, these compounds inhibit the photosynthetic electron transport chain within Photosystem II (PSII), a crucial protein complex embedded in the thylakoid membranes of chloroplasts.[3][4]

Phenylurea herbicides act by binding to the D1 protein, a core subunit of the PSII reaction center.[3] This binding occurs at the Q(_B) binding niche, where they competitively inhibit the binding of plastoquinone (PQ), the native electron acceptor. By occupying this site, the herbicide blocks the transfer of electrons from the primary electron acceptor, Q(_A), to Q(_B). This interruption effectively halts the linear electron flow, preventing the reduction of NADP

+^++
to NADPH and the generation of ATP, both of which are essential for carbon fixation in the Calvin cycle.

The blockage of electron transport leads to an over-reduction of the Q(_A) molecule and the accumulation of highly energetic, excited chlorophyll molecules within the PSII antenna. This energy cannot be dissipated through the normal photochemical pathway and is instead transferred to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen (

1^11
O(_2)) and superoxide radicals (O(_2)
^{•-}•−
). These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and pigments, leading to membrane leakage, chlorophyll bleaching, and ultimately, cell death.

Signaling Pathway: Photosynthesis Inhibition by Phenylurea Herbicides

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_Consequences Consequences of Inhibition P680 P680 Pheo Pheophytin P680->Pheo e⁻ transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) P680->ROS Energy Transfer to O₂ QA QA (Primary Quinone Acceptor) Pheo->QA e⁻ transfer QB_site QB Binding Site on D1 Protein QA->QB_site e⁻ transfer PQ Plastoquinone (PQ) QB_site->PQ e⁻ transfer (Normal) ETC To Cytochrome b6f Complex (Electron Transport Chain) PQ->ETC Light Light Energy (Photons) Light->P680 Excites H2O H2O H2O->P680 Donates e⁻ O2 O2 H2O->O2 Protons H+ H2O->Protons Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->Damage Death Plant Death Damage->Death This compound This compound (Phenylurea Herbicide) This compound->QB_site Binds & Blocks

Caption: Mechanism of Photosystem II inhibition by this compound.

Quantitative Data

Table 1: Photosystem II Inhibition by this compound and Other Herbicides

The inhibitory activity of phenylurea herbicides is commonly quantified by the half-maximal inhibitory concentration (IC(_50)), which represents the concentration of the herbicide required to inhibit 50% of the PSII activity.

HerbicideChemical ClassIC₅₀ (µM) - DPIP PhotoreductionIC₅₀ (µM) - Chlorophyll Fluorescence (1-Vj)
This compound Phenylurea0.25 ± 0.020.35 ± 0.03
DiuronPhenylurea0.04 ± 0.010.02 ± 0.01
TerbuthylazineTriazine0.06 ± 0.010.04 ± 0.01
MetribuzinTriazinone0.05 ± 0.010.03 ± 0.01
BentazonBenzothiadiazinone4.50 ± 0.505.00 ± 0.60

Note: Data were obtained from experiments on isolated pea thylakoid membranes. Lower IC₅₀ values indicate higher inhibitory potency.

Table 2: Efficacy of this compound on Various Weed Species

The efficacy of this compound can vary depending on the weed species, soil type, and environmental conditions. The following table summarizes the control efficacy against several common weeds.

Weed SpeciesCommon NameEfficacy (%) at 28 DAAEfficacy (%) at 56 DAA
Amaranthus retroflexusRedroot pigweed>95Slightly reduced
Chenopodium albumCommon lambsquarters>95Slightly reduced
Polygonum aviculareProstrate knotweed>95Slightly reduced
Solanum nigrumBlack nightshade71-7863-Slightly reduced
Echinochloa crus-galliBarnyardgrass82Slightly reduced
Portulaca oleraceaCommon purslane91Slightly reduced

*DAA: Days After Application. Efficacy data can be influenced by factors such as soil moisture.

Table 3: Toxicological and Environmental Fate Properties of this compound

Understanding the toxicological profile and environmental behavior of herbicides is crucial for risk assessment.

ParameterValueSpecies/ConditionsReference
Acute Oral LD₅₀ >2000 mg/kgRat
Soil Sorption Coefficient (Koc) 400 mL/g-
Soil Half-life (DT₅₀) 30 - 60 daysAerobic soil
Water Solubility 35 mg/L20 °C
Log P (Octanol-Water Partition Coefficient) 2.4-

Note: LD₅₀ is the dose required to be lethal to 50% of the test population. Koc indicates the tendency of a chemical to bind to soil organic matter. DT₅₀ is the time it takes for 50% of the compound to degrade.

Experimental Protocols

Isolation of Thylakoid Membranes from Pea Leaves

This protocol is adapted for the isolation of physiologically active thylakoids suitable for PSII activity and herbicide binding assays.

Buffers and Reagents:

  • Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 10 mM NaF, 5 mM MgCl₂, 2 mM sodium ascorbate, 0.1% (w/v) bovine serum albumin (BSA). Prepare fresh.

  • Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM sorbitol, 10 mM NaF, 5 mM MgCl₂.

  • Resuspension Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 10 mM NaF, 5 mM MgCl₂.

Procedure:

  • Harvest fresh, dark-adapted pea leaves (e.g., Pisum sativum).

  • Perform all subsequent steps at 4°C in dim light.

  • Homogenize the leaves in ice-cold Grinding Buffer (P1) using a blender (e.g., five 1.5-second pulses).

  • Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled beaker.

  • Centrifuge the filtrate at 5,000 x g for 5 minutes.

  • Discard the supernatant and gently resuspend the pellet in Wash Buffer (P2) using a soft paintbrush.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Discard the supernatant and resuspend the pellet in a minimal volume of Resuspension Buffer (P3).

  • Determine the chlorophyll concentration spectrophotometrically.

  • Store the thylakoid suspension on ice for immediate use or snap-freeze in liquid nitrogen for long-term storage at -80°C.

Measurement of PSII Activity (Oxygen Evolution)

This protocol describes the measurement of light-dependent oxygen evolution using a Clark-type oxygen electrode to assess the inhibitory effect of herbicides on PSII.

Materials:

  • Clark-type oxygen electrode system with a temperature-controlled reaction chamber.

  • Light source with controlled intensity.

  • Isolated thylakoid membranes.

  • Reaction Buffer: 50 mM HEPES-KOH (pH 7.6), 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl, 1 M betaine.

  • Artificial electron acceptors: e.g., 1 mM K₃[Fe(CN)₆] and 0.25 mM 2,6-dichloro-p-benzoquinone (DCBQ).

  • Herbicide stock solutions in a suitable solvent (e.g., ethanol or DMSO).

Procedure:

  • Calibrate the oxygen electrode at the desired temperature (e.g., 25°C) to 0% oxygen with sodium dithionite and 100% air saturation with the reaction buffer.

  • Add the Reaction Buffer and artificial electron acceptors to the reaction chamber.

  • Add the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL.

  • Allow the system to equilibrate in the dark while stirring.

  • Record the dark respiration rate for a few minutes.

  • Illuminate the chamber with saturating light and record the rate of oxygen evolution.

  • To test for herbicide inhibition, add a known concentration of the herbicide to the chamber and incubate for a few minutes in the dark before illumination.

  • Calculate the rate of oxygen evolution as µmol O₂ / (mg Chl · h).

  • Determine the IC₅₀ value by measuring the inhibition at various herbicide concentrations and fitting the data to a dose-response curve.

Chlorophyll a Fluorescence Measurement (PAM Fluorometry)

Pulse-Amplitude-Modulated (PAM) fluorometry is a non-invasive technique to assess the efficiency of PSII photochemistry and the effects of herbicides.

Instrumentation:

  • A Pulse-Amplitude-Modulated (PAM) fluorometer (e.g., MINI-PAM).

Procedure:

  • Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes.

  • Apply a weak measuring light to determine the minimal fluorescence level (F₀) when all PSII reaction centers are open.

  • Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

  • The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm = (Fm - F₀) / Fm.

  • For herbicide treatment, apply the herbicide to the leaves or thylakoid suspension and incubate for a specific period before dark adaptation and measurement.

  • A decrease in the Fv/Fm ratio indicates damage to PSII.

  • To determine IC₅₀ values, a dose-response curve can be generated by measuring Fv/Fm at various herbicide concentrations. The data can be analyzed using non-linear regression.

Experimental Workflow: Herbicide Inhibition Analysis using Chlorophyll Fluorescence

G start Start prep Prepare Plant Material (e.g., whole plants or isolated thylakoids) start->prep treat Apply Herbicide (various concentrations) prep->treat dark_adapt Dark Adaptation (20-30 minutes) treat->dark_adapt measure_f0 Measure F₀ (minimal fluorescence) dark_adapt->measure_f0 saturate Apply Saturating Light Pulse measure_f0->saturate measure_fm Measure Fm (maximal fluorescence) saturate->measure_fm calculate Calculate Fv/Fm (Fm - F₀) / Fm measure_fm->calculate plot Plot Dose-Response Curve (% Inhibition vs. [Herbicide]) calculate->plot ic50 Calculate IC₅₀ plot->ic50 end End ic50->end

Caption: Workflow for determining herbicide IC₅₀ using PAM fluorometry.

Conclusion

Phenylurea herbicides, exemplified by this compound, are potent inhibitors of photosynthetic electron transport in Photosystem II. Their specific binding to the D1 protein disrupts the flow of electrons, leading to the formation of destructive reactive oxygen species and subsequent plant death. The quantitative data on their inhibitory concentrations, efficacy, and environmental fate, combined with detailed experimental protocols, provide a robust framework for further research. This includes the development of novel herbicides with improved efficacy and environmental safety profiles, as well as for understanding and managing herbicide resistance. The visualization of the signaling pathways and experimental workflows further aids in comprehending the complex interactions at the molecular and physiological levels. This in-depth guide serves as a valuable resource for professionals engaged in the study and development of herbicidal compounds.

References

Metobromuron (CAS 3060-89-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metobromuron (CAS 3060-89-7) is a selective, pre-emergent phenylurea herbicide used to control a wide range of broadleaf weeds and grasses in various agricultural crops.[1] Its herbicidal activity stems from the inhibition of photosynthesis at the photosystem II (PSII) complex in target plants.[2][3] This technical guide provides an in-depth overview of this compound, consolidating key data on its physicochemical properties, toxicological profile, environmental fate, and mechanism of action. Detailed experimental methodologies for pivotal studies are described, and all quantitative data are presented in structured tables for ease of reference. Visual diagrams of its mechanism of action and metabolic pathways are provided to facilitate a deeper understanding of its biological interactions.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid with a musty, naphthalenic odor.[2] It is a member of the urea herbicide family and is characterized by a bromo-substituted phenyl group.[4]

PropertyValueReference
CAS Number 3060-89-7
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
IUPAC Name 3-(4-bromophenyl)-1-methoxy-1-methylurea
Melting Point 95.6 to 97.5°C
Water Solubility 329 mg/L (purified water)
Vapor Pressure 0.219 mPa at 25°C
Octanol-Water Partition Coefficient (log Pow) 2.48 at pH 7.3
Stability Very stable in neutral, weakly acidic, and weakly alkaline media; hydrolyzed by strong acids and bases. The formulated product is stable for at least 2 years under normal storage conditions.

Mechanism of Action

This compound is a systemic herbicide that is primarily absorbed by the roots of emerging weeds and translocated to the leaves and buds. Its mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII). Specifically, it binds to the D1 quinone-binding protein in the PSII complex, blocking the electron flow from quinone A (QA) to quinone B (QB). This interruption of the electron transport chain halts ATP and NADPH production, which are essential for carbon dioxide fixation, ultimately leading to the death of the plant.

G cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA Quinone A (QA) Pheo->QA QB Quinone B (QB) QA->QB Plastoquinone Plastoquinone Pool QB->Plastoquinone This compound This compound Block X Inhibition This compound->Block Block->QB Binds to D1 protein, blocking electron flow to QB Light Light Energy Light->P680 Excites

Figure 1: Mechanism of action of this compound at Photosystem II.

Toxicology

A comprehensive toxicological assessment of this compound has been conducted, revealing low acute toxicity but identifying erythrocytes as the primary target of toxicity in repeat-dose studies.

Acute Toxicity
EndpointSpeciesValueClassificationReference
Oral LD₅₀Rat>2000 mg/kg bwLow Toxicity
Dermal LD₅₀Rat>2000 mg/kg bwLow Toxicity
Inhalation LC₅₀Rat>5.2 mg/LLow Toxicity
Skin IrritationRabbitNot irritating-
Eye IrritationRabbitNot irritating-
Skin SensitizationGuinea PigSensitizing-
Repeat-Dose Toxicity

In short- and long-term studies in mice, rats, and dogs, the primary target of this compound toxicity was identified as erythrocytes. The observed effects are likely due to the aniline metabolite, bromoaniline, which can cause oxidative damage to red blood cells, leading to increased methaemoglobin and the formation of Heinz bodies.

Study DurationSpeciesNOAELLOAELKey Effects at LOAELReference
2-yearMouse3 ppm (0.7 mg/kg bw/day)12 ppm (2.8 mg/kg bw/day)Increased incidence of Heinz bodies
2-yearRat--No evidence of carcinogenicity up to 150 ppm
1-yearDog15 ppm (0.5 mg/kg bw/day)50 ppm (1.6 mg/kg bw/day)Presence of Heinz bodies
Genotoxicity and Carcinogenicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity studies, all of which yielded negative results. Based on these findings, it is concluded that this compound is unlikely to have any genotoxic potential. Long-term carcinogenicity studies in mice and rats showed no evidence of carcinogenicity.

Reproductive and Developmental Toxicity

In a multi-generation reproductive toxicity study in rats and prenatal developmental toxicity studies in rats and rabbits, this compound was not found to be a reproductive or developmental toxicant.

Metabolism

Following oral administration in rats, this compound is rapidly and extensively absorbed and metabolized. The metabolic pathway involves N-demethylation/N-demethoxylation, phenyl ring hydroxylation, and conjugation with sulfuric or acetic acid and glutathione. Key metabolites include (4-bromophenyl)urea and 4-bromo-2-hydroxyphenyl urea. In plants, such as potatoes, parent this compound is not typically detected at harvest, with the major metabolite being 4-bromophenylurea.

G This compound This compound (C₉H₁₁BrN₂O₂) Demethylation N-demethylation/ N-demethoxylation This compound->Demethylation Hydroxylation Phenyl Ring Hydroxylation This compound->Hydroxylation Metabolite1 Desmethyl-metobromuron Demethylation->Metabolite1 Metabolite2 4-bromophenylurea Demethylation->Metabolite2 Metabolite3 4-bromo-2-hydroxyphenyl urea Hydroxylation->Metabolite3 Conjugation Conjugation (Sulfuric acid, Acetic acid, Glutathione) Excreted Excreted as Conjugates Conjugation->Excreted Metabolite1->Conjugation Metabolite2->Conjugation Metabolite3->Conjugation

Figure 2: Simplified metabolic pathway of this compound in rats.

Environmental Fate

This compound's behavior in the environment is influenced by its moderate water solubility and lipophilicity.

Environmental ParameterValue/DescriptionReference
Soil Persistence Moderately persistent
Leaching Potential Moderate risk of leaching to groundwater
Bioaccumulation High potential to bioaccumulate
Environmental Transformation Products 4-Bromophenylurea, Desmethoxy-metobromuron, 4-bromoaniline, Demethyl-metobromuron

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are extensive. The following provides a generalized overview of the methodologies typically employed in such studies, consistent with international guidelines (e.g., OECD Test Guidelines).

Two-Year Chronic Toxicity/Carcinogenicity Study (Rodent)
  • Objective: To assess the long-term toxicity and carcinogenic potential of this compound.

  • Test System: Typically Wistar rats and CD-1 mice, with equal numbers of males and females per group.

  • Administration: The test substance is administered in the diet at various concentrations (e.g., 0, 3, 12, 50 ppm) for a period of 24 months.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at 3, 6, 12, 18, and 24 months.

  • Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues and organs is examined microscopically.

Multi-generation Reproductive Toxicity Study (Rat)
  • Objective: To evaluate the effects of this compound on reproductive performance and offspring development over multiple generations.

  • Test System: Wistar rats.

  • Administration: The test substance is administered continuously in the diet to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the same diet and mated to produce the second generation (F2).

  • Endpoints: Reproductive parameters such as mating, fertility, gestation length, and litter size are recorded. Offspring are evaluated for viability, growth, and development.

  • Pathology: At termination, all parental animals and selected offspring undergo a gross necropsy, with reproductive organs being a primary focus of histopathological examination.

G cluster_P Parental (P) Generation cluster_F1 First (F1) Generation cluster_F2 Second (F2) Generation P_Dosing Dosing (pre-mating, mating, gestation, lactation) P_Mating Mating P_Dosing->P_Mating F1_Litters F1 Litters Produced P_Mating->F1_Litters Gestation & Lactation F1_Selection F1 Offspring Selected F1_Litters->F1_Selection F1_Dosing Dosing from weaning F1_Selection->F1_Dosing F1_Mating Mating F1_Dosing->F1_Mating F2_Litters F2 Litters Produced F1_Mating->F2_Litters Gestation & Lactation F2_Evaluation Evaluation of F2 Offspring F2_Litters->F2_Evaluation

References

Metobromuron's Impact on Photosystem II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which the phenylurea herbicide, metobromuron, exerts its inhibitory effects on Photosystem II (PSII). By dissecting its mode of action at the molecular level, this document aims to provide a comprehensive resource for researchers engaged in herbicide development, crop protection, and the fundamental study of photosynthesis.

Executive Summary

This compound is a selective, systemic herbicide that primarily functions by inhibiting photosynthetic electron transport in Photosystem II. By competitively binding to the QB site on the D1 protein of the PSII reaction center, it displaces the native plastoquinone molecule, thereby blocking the electron flow from QA to QB. This disruption not only halts the production of ATP and NADPH, essential for carbon fixation, but also leads to the generation of reactive oxygen species (ROS), inducing secondary oxidative stress and ultimately causing plant cell death. This guide provides a detailed examination of these processes, supported by quantitative data, experimental protocols, and visual representations of the underlying pathways.

Mechanism of Action: Inhibition of Photosystem II Electron Transport

The primary mode of action of this compound is the disruption of the photosynthetic electron transport chain at the level of Photosystem II.[1][2] PSII is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts, responsible for light-dependent water oxidation and plastoquinone reduction.

This compound acts as a competitive inhibitor at the QB binding site on the D1 protein, a core component of the PSII reaction center.[3][4] This binding pocket is normally occupied by a plastoquinone molecule (PQ), which acts as the secondary electron acceptor. By binding to this site, this compound physically blocks the association of plastoquinone, thereby interrupting the transfer of electrons from the primary quinone acceptor, QA.[3] This blockage leads to an accumulation of reduced QA (QA⁻), effectively halting the linear electron flow and, consequently, the synthesis of ATP and NADPH.

The following diagram illustrates the inhibition of the photosynthetic electron transport chain by this compound.

P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB (Plastoquinone) QA->QB Cytb6f Cytochrome b6f QB->Cytb6f This compound This compound This compound->Block Block->QB Inhibition

Figure 1: this compound's inhibition of PSII electron transport.
Molecular Interactions at the QB Binding Site

Molecular docking studies have elucidated the specific interactions between this compound and the amino acid residues within the QB binding niche of the D1 protein. While not forming hydrogen bonds with key residues like His215, as seen with other herbicides like diuron, this compound's affinity is characterized by hydrophobic and van der Waals interactions with surrounding amino acid residues. The precise conformation and binding energy of this compound within this pocket are critical determinants of its inhibitory potency.

The following diagram depicts the binding of this compound to the D1 protein.

cluster_D1 D1 Protein (QB Binding Site) Phe265 Phe265 Ser264 Ser264 His215 His215 Ala251 Ala251 This compound This compound This compound->Phe265 Hydrophobic Interaction This compound->Ala251 van der Waals Interaction

Figure 2: this compound's interaction with D1 protein residues.

Quantitative Analysis of PSII Inhibition

The inhibitory potency of this compound on PSII is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit 50% of the PSII activity. These values are determined through various in vitro and in vivo assays.

Experimental AssayPlant SpeciesIC50 (M)Reference
DPIP PhotoreductionPisum sativum (Pea)2.16 x 10-6
OJIP Fluorescence TransientPisum sativum (Pea)1.58 x 10-6

Experimental Protocols

Thylakoid Membrane Isolation

A foundational step for in vitro assays is the isolation of functional thylakoid membranes from plant tissue.

Protocol:

  • Harvest fresh leaf tissue (e.g., pea seedlings) and homogenize in a chilled isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl2).

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet intact chloroplasts.

  • Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl2) to induce osmotic lysis and release thylakoids.

  • Centrifuge at a higher speed (e.g., 5,000 x g for 10 minutes) to pellet the thylakoid membranes.

  • Wash the thylakoid pellet with the hypotonic buffer and resuspend in a suitable assay buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

The following diagram outlines the workflow for thylakoid membrane isolation.

Start Harvest Leaf Tissue Homogenize Homogenize in Isolation Buffer Start->Homogenize Filter Filter through Cheesecloth Homogenize->Filter Centrifuge1 Low-Speed Centrifugation Filter->Centrifuge1 Resuspend1 Resuspend in Hypotonic Buffer Centrifuge1->Resuspend1 Centrifuge2 High-Speed Centrifugation Resuspend1->Centrifuge2 Wash Wash and Resuspend Thylakoids Centrifuge2->Wash End Determine Chlorophyll Concentration Wash->End

Figure 3: Workflow for thylakoid membrane isolation.
DPIP Photoreduction Assay

This spectrophotometric assay measures the rate of PSII-mediated electron transport by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).

Protocol:

  • Prepare a reaction mixture containing isolated thylakoids (at a known chlorophyll concentration), assay buffer, and DPIP.

  • Add varying concentrations of this compound to different reaction tubes.

  • Expose the samples to a saturating light source.

  • Measure the decrease in absorbance of DPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Calculate the rate of DPIP photoreduction for each this compound concentration.

  • Plot the inhibition of the photoreduction rate against the logarithm of the this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence (OJIP) Test

The OJIP test is a non-invasive technique that measures the transient changes in chlorophyll a fluorescence upon illumination of a dark-adapted sample. This provides detailed information about the efficiency of the primary photochemical reactions of PSII.

Protocol:

  • Dark-adapt the plant leaves or thylakoid samples for a specific period (e.g., 30 minutes).

  • Excite the sample with a short, saturating pulse of light using a fluorometer.

  • Record the fluorescence intensity over a time course from microseconds to seconds.

  • The resulting fluorescence transient, known as the OJIP curve, has distinct phases (O, J, I, P).

  • Analyze various parameters derived from the OJIP curve, such as Fv/Fm (maximum quantum yield of PSII), to assess the impact of this compound on PSII photochemistry.

The following diagram shows the logical flow of an OJIP test.

Start Dark-Adapt Sample Excite Saturating Light Pulse Start->Excite Record Record Fluorescence Transient (OJIP Curve) Excite->Record Analyze Analyze OJIP Parameters (e.g., Fv/Fm) Record->Analyze End Assess PSII Efficiency Analyze->End

Figure 4: Logical workflow of an OJIP fluorescence test.

Secondary Effects: Induction of Oxidative Stress

The blockage of the electron transport chain by this compound leads to an over-reduction of the photosynthetic apparatus and the subsequent formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide radicals (O₂⁻), and hydrogen peroxide (H₂O₂). This accumulation of ROS overwhelms the plant's antioxidant defense systems, leading to oxidative stress.

The resulting oxidative damage includes lipid peroxidation of cell membranes, protein denaturation, and DNA damage, which ultimately contribute to cellular dysfunction and plant death.

The signaling pathway for this compound-induced oxidative stress is depicted below.

This compound This compound PSII_Inhibition PSII Electron Transport Inhibition This compound->PSII_Inhibition ROS_Formation Reactive Oxygen Species (ROS) Formation PSII_Inhibition->ROS_Formation Oxidative_Stress Oxidative Stress ROS_Formation->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) Oxidative_Stress->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Figure 5: Pathway of this compound-induced oxidative stress.
Experimental Protocols for ROS Detection

Protocol:

  • Incubate leaf discs or other plant tissues in a solution of Nitroblue Tetrazolium (NBT) in a suitable buffer (e.g., potassium phosphate buffer).

  • The reaction of NBT with superoxide radicals produces a dark-blue formazan precipitate.

  • Observe the formation of the blue precipitate visually or under a microscope to localize the sites of superoxide production.

Protocol:

  • Infiltrate leaf tissues with a solution of 3,3'-Diaminobenzidine (DAB) at a slightly acidic pH.

  • DAB polymerizes in the presence of H₂O₂ and peroxidase, forming a reddish-brown precipitate.

  • The intensity of the brown color is indicative of the amount of H₂O₂ present.

Structure-Activity Relationship of Phenylurea Herbicides

The herbicidal activity of phenylurea compounds, including this compound, is intrinsically linked to their chemical structure. Key structural features that influence their inhibitory potency on PSII include:

  • Substituents on the Phenyl Ring: The nature, position, and number of substituents on the aromatic ring significantly affect the binding affinity to the D1 protein. Halogen substitutions, such as the bromine atom in this compound, generally enhance activity.

  • Substituents on the Urea Moiety: The groups attached to the nitrogen atoms of the urea group also play a crucial role in determining the molecule's interaction with the binding site.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model the relationship between the physicochemical properties of phenylurea herbicides and their biological activity, aiding in the design of more effective and selective herbicides.

The logical relationship between the structure of phenylurea herbicides and their activity is shown below.

Structure Chemical Structure of Phenylurea Herbicide Substituents Nature and Position of Substituents Structure->Substituents Physicochemical Physicochemical Properties (Lipophilicity, Steric Factors) Substituents->Physicochemical Binding Binding Affinity to D1 Protein Physicochemical->Binding Activity Herbicidal Activity (PSII Inhibition) Binding->Activity

Figure 6: Structure-activity relationship of phenylurea herbicides.

Conclusion

This compound's efficacy as a herbicide is rooted in its specific and potent inhibition of Photosystem II. By understanding the intricate details of its mechanism of action, from its molecular interactions within the D1 protein to the downstream induction of oxidative stress, researchers can gain valuable insights for the development of novel crop protection strategies. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for further investigation into the fascinating and complex world of herbicide-photosynthesis interactions.

References

initial investigation of Metobromuron herbicidal properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Investigation of Metobromuron's Herbicidal Properties

Introduction

This compound is a selective, pre-emergent herbicide belonging to the phenylurea chemical class.[1][2] It is primarily used for the control of annual broad-leaved weeds and grasses in various crops, most notably potatoes.[1][3] Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process for plant survival and growth.[1] Classified as a Group 5 herbicide, its mode of action is the inhibition of photosynthetic electron transfer at Photosystem II (PSII). This guide provides a detailed overview of the core scientific investigations into its herbicidal properties, focusing on its mechanism of action, uptake and translocation, herbicidal efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Photosystem II Inhibition

The primary herbicidal effect of this compound is achieved by disrupting the photosynthetic electron transport chain within the chloroplasts of susceptible plants.

2.1 Molecular Target and Inhibitory Action

This compound acts as a potent inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes responsible for the light-dependent reactions of photosynthesis. Specifically, it targets the D1 protein subunit of the PSII complex.

The herbicide functions by competing with the native plastoquinone (PQ) molecule for its binding niche, known as the QB site. By binding to this site, this compound physically blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. This interruption halts the linear electron flow, which in turn stops the production of ATP and NADPH, the energy and reducing power essential for carbon fixation. The blockage leads to a rapid cessation of photosynthesis, and the subsequent build-up of highly reactive oxygen species causes lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of phytotoxicity, such as chlorosis and necrosis.

2.2 Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain at Photosystem II.

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Site Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- Transfer Plastoquinone Plastoquinone Pool QB->Plastoquinone e- Transfer Light Light Energy (Photons) Light->P680 Excites This compound This compound This compound->QB Blocks Binding Cytochrome Cytochrome b6f Plastoquinone->Cytochrome e-

Caption: this compound blocks electron transfer at the QB site of the D1 protein in PSII.

Uptake, Translocation, and Metabolism

3.1 Soil Uptake and Systemic Translocation

This compound is a soil-applied, pre-emergent herbicide. Following application, it is absorbed from the soil by the roots of emerging weeds. Once absorbed, it moves systemically upward through the plant's vascular system, primarily via the xylem. This acropetal translocation distributes the herbicide to the leaves and buds, where it accumulates and inhibits photosynthesis. The efficacy of this compound can be influenced by soil type; it is generally effective on all soil types, but performance may be reduced in soils with high organic matter content (>10%) or in very dry conditions.

3.2 Plant Metabolism

In tolerant plants, this compound is metabolized into less phytotoxic compounds. Studies in potatoes have shown that the parent this compound is not detectable in tubers or foliage at harvest. The major metabolites identified are 4-bromophenylurea and desmethyl-metobromuron, which result from N-demethoxylation and N-demethylation of the parent molecule.

Quantitative Data: Herbicidal Efficacy

Initial investigations quantified the herbicidal potency of this compound against various plant species. This data is crucial for determining application rates and assessing crop selectivity.

Table 1: Pre- and Post-Emergence Herbicidal Efficacy (ER50 Values)

The following table summarizes the 50% effect ratio (ER50) values from studies on ten crop species, indicating the dose in grams of active constituent per hectare (g a.c./ha) required to cause a 50% adverse effect.

Plant SpeciesCommon NamePre-Emergence ER50 (g a.c./ha)Post-Emergence ER50 (g a.c./ha)
Allium cepaOnion55-
Cucumis sativaCucumber-70
Triticum aestivumWheat2335634
Data sourced from a representative study on a suspension concentrate (SC) formulation of this compound.

Table 2: Photosystem II Inhibition (I50 Values)

This table presents the 50% inhibitory concentration (I50) of this compound on PSII activity, compared to other PSII-inhibiting herbicides, as determined by chlorophyll fluorescence assays on isolated pea thylakoids.

HerbicideChemical ClassI50 (µM)
DiuronPhenylurea0.23 ± 0.05
TerbuthylazineTriazine0.32 ± 0.07
MetribuzinTriazinone0.35 ± 0.06
This compound Phenylurea 6.10 ± 1.10
BentazonBenzothiadiazole10.50 ± 1.50
Data indicates this compound has an intermediate affinity for the QB site compared to other tested herbicides.

Experimental Protocols

The characterization of this compound's herbicidal properties relies on standardized experimental methodologies.

5.1 Protocol for Pre-Emergence Herbicide Efficacy Trial

This protocol outlines a typical workflow for assessing the pre-emergence efficacy of this compound in a controlled environment or field setting.

  • Test Species Selection: A range of monocotyledonous and dicotyledonous weed and crop species are selected.

  • Soil Preparation and Planting: A standardized soil type is prepared in pots or designated field plots. Seeds of the test species are sown at a uniform depth.

  • Herbicide Application:

    • The this compound formulation is diluted to create a series of desired concentrations.

    • The herbicide solution is applied uniformly to the soil surface immediately after planting and before crop or weed emergence. Application is typically done using a calibrated sprayer to ensure a precise dose rate (e.g., in L/ha or g a.c./ha).

    • A control group is treated with water only.

  • Growth Conditions: The pots or plots are maintained in a controlled environment (greenhouse) or under specific field conditions with defined temperature, light, and moisture levels. Optimal efficacy is noted in moist soil.

  • Efficacy Assessment:

    • Assessments are conducted at set intervals after application (e.g., 14, 21, and 28 days).

    • Parameters measured include:

      • Visual Injury Rating: A percentage scale (0% = no effect, 100% = complete death) is used to assess chlorosis, necrosis, and stunting.

      • Biomass Reduction: Above-ground plant material is harvested, dried, and weighed. The percent reduction relative to the untreated control is calculated.

      • Stand Count: The number of emerged and surviving plants is counted.

  • Data Analysis: The collected data is used to calculate ER50 values through dose-response curve analysis.

5.2 Protocol for PSII Inhibition Assay using Chlorophyll Fluorescence

This biophysical technique provides a rapid and sensitive measurement of PSII function and its inhibition by herbicides.

  • Thylakoid Membrane Isolation:

    • Fresh leaves (e.g., from pea, Pisum sativum) are harvested and homogenized in a chilled isolation buffer.

    • The homogenate is filtered and centrifuged at low speed to remove cell debris.

    • The supernatant is then centrifuged at a higher speed to pellet the chloroplasts.

    • The chloroplasts are osmotically shocked to release the thylakoid membranes, which are then washed and resuspended in a suitable assay buffer.

  • Chlorophyll Quantification: The chlorophyll concentration of the thylakoid suspension is determined spectrophotometrically.

  • Herbicide Incubation:

    • The thylakoid suspension is diluted to a standard chlorophyll concentration.

    • Aliquots are incubated with various concentrations of this compound (and other herbicides for comparison) in the dark for a short period (e.g., 5-10 minutes).

  • Fluorescence Measurement (OJIP Test):

    • Samples are dark-adapted before measurement.

    • A fluorometer is used to record the rapid chlorophyll fluorescence induction curve (OJIP transient) upon illumination with a saturating pulse of light.

    • The parameter VJ (relative variable fluorescence at the J-step) is a sensitive indicator of the blockage of electron flow at the QA to QB step.

  • Data Analysis:

    • The percentage of PSII inhibition is calculated based on the change in the 1-VJ parameter relative to an untreated control.

    • Dose-response curves are plotted, and the I50 value (the concentration of herbicide causing 50% inhibition) is determined.

5.3 Experimental Workflow Visualization

The diagram below outlines the general workflow for evaluating a pre-emergent herbicide like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Plant Species (Weeds & Crops) B Prepare Soil & Plant Seeds A->B D Apply this compound to Soil Surface B->D C Prepare Herbicide Concentrations C->D E Incubate under Controlled Conditions D->E F Assess Visual Injury, Biomass, Stand Count E->F G Analyze Dose-Response F->G H Calculate ER50 Values G->H

Caption: A generalized experimental workflow for pre-emergence herbicide efficacy testing.

References

Metobromuron: An In-depth Technical Guide on its Bioaccumulation Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation potential of Metobromuron, a phenylurea herbicide. Understanding the environmental fate and potential for accumulation in organisms is a critical aspect of its overall safety assessment. This document synthesizes available data on its physicochemical properties, bioconcentration in aquatic organisms, and metabolic pathways.

Quantitative Data on Bioaccumulation Potential

The potential for a substance to bioaccumulate is often initially assessed by its octanol-water partition coefficient (Log Kow) and subsequently confirmed through experimental bioconcentration factor (BCF) studies. A higher Log Kow value generally suggests a greater potential for a substance to be taken up and stored in the fatty tissues of organisms. The BCF is a direct measure of this accumulation from the surrounding water.

Table 1: Physicochemical Properties and Bioconcentration Factors of this compound

ParameterValueSource
Log Kow (Octanol-Water Partition Coefficient) 2.38 (experimental)[1]
Bioconcentration Factor (BCFk) in Rainbow Trout (Oncorhynchus mykiss)
- at 0.0010 mg/L38[2]
- at 0.010 mg/L64[2]
Uptake Rate Constant (k1) in Rainbow Trout
- at 0.0010 mg/L2.8321[2]
- at 0.010 mg/L48[2]
Depuration Rate Constant (k2) in Rainbow Trout
- at 0.0010 mg/L0.0742
- at 0.010 mg/L0.7442

Based on regulatory criteria, a substance with a BCF value greater than 2000 is considered bioaccumulative (B), and a BCF greater than 5000 is considered very bioaccumulative (vB). The experimentally determined BCF values for this compound in rainbow trout are well below these thresholds, suggesting a low potential for bioaccumulation in fish.

Experimental Protocols

The primary method for determining the bioconcentration of a chemical in fish is the OECD Guideline for the Testing of Chemicals, Test No. 305: "Bioconcentration: Flow-Through Fish Test". The quantitative data presented in this guide were generated following this standard methodology.

Key Experimental Details from a this compound Bioconcentration Study
  • Test Species: Rainbow trout (Oncorhynchus mykiss). This species is a recommended test organism for bioaccumulation studies.

  • Test Type: A flow-through test, where fresh test solution is continuously supplied to the test chambers, ensuring a constant exposure concentration.

  • Test Concentrations: The study utilized two nominal test concentrations of this compound: 0.0010 mg/L and 0.010 mg/L, in addition to a solvent control group.

  • Exposure Duration (Uptake Phase): Fish were exposed to this compound for a period of 42 days.

  • Depuration Phase: Following the uptake phase, fish were transferred to clean water for a depuration phase of 61 days to measure the elimination of the substance from their tissues.

  • Sample Collection: Samples of fish were collected at various time points during both the uptake and depuration phases for analysis of the test material's concentration.

  • Analytical Method: While the specific analytical method for this compound in the cited study is not detailed in the provided snippet, modern analytical techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly used for the determination of pesticide residues in biological matrices. Electrochemical methods have also been developed for the detection of this compound.

Visualizations

Experimental Workflow for a Bioconcentration Study

G cluster_setup Test Setup cluster_uptake Uptake Phase (42 days) cluster_depuration Depuration Phase (61 days) cluster_analysis Analysis & Calculation acclimation Acclimation of Rainbow Trout prep Preparation of Test Solutions (0.0010 & 0.010 mg/L this compound) exposure Continuous Flow-Through Exposure prep->exposure sampling_u Fish & Water Sampling (multiple time points) exposure->sampling_u transfer Transfer to Clean Water exposure->transfer analysis Analysis of this compound Concentration in Fish & Water sampling_u->analysis sampling_d Fish & Water Sampling (multiple time points) transfer->sampling_d sampling_d->analysis calculation Calculation of BCF, k1, and k2 analysis->calculation

Caption: Workflow of an OECD 305 bioconcentration study.

Metabolic Pathway of this compound

This compound is known to be metabolized in both plants and animals. The primary metabolic pathways involve the modification of the urea side chain.

G cluster_metabolites Metabolites This compound This compound (C9H11BrN2O2) Desmethyl Desmethyl-metobromuron (HHAC-079) This compound->Desmethyl N-demethylation Desmethoxy Desmethoxy-metobromuron This compound->Desmethoxy N-demethoxylation Bromophenylurea 4-Bromophenylurea (HHAC-073) Desmethyl->Bromophenylurea Further Metabolism Desmethoxy->Bromophenylurea Further Metabolism

Caption: Known metabolic pathways of this compound.

Metabolism and Transformation

In plants and animals, this compound undergoes transformation primarily through N-demethylation and N-demethoxylation of the urea side chain. In studies on potatoes, several metabolites were identified, including 3-(4-bromophenyl)-1-methoxyurea, 3-(4-bromophenyl)-1-methylurea, and 4-bromophenylurea. The metabolite 4-bromophenylurea has been detected at significant levels in some crops. The metabolism of this compound leads to the formation of more polar compounds, which are generally more readily excreted from the body, thus reducing the potential for bioaccumulation.

Conclusion

The available data from a bioconcentration study conducted according to OECD guidelines indicate that this compound has a low potential for bioaccumulation in fish. The experimentally determined Bioconcentration Factors (BCFk) of 38 and 64 in rainbow trout are significantly below the regulatory thresholds for a substance to be classified as bioaccumulative. The metabolism of this compound to more polar metabolites further contributes to its relatively rapid elimination from organisms. While initial screening based on the Log Kow might suggest some potential for bioaccumulation, the empirical data from a standardized fish bioconcentration study provides a more definitive assessment of this endpoint.

References

A Comprehensive Technical Review of Metobromuron Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing scientific literature on Metobromuron, a phenylurea herbicide. The document covers its core mechanism of action, toxicological profile, metabolic pathways, environmental fate, and the analytical methodologies used for its detection and quantification. All quantitative data has been consolidated into structured tables, and key processes are visualized through diagrams to facilitate a clear understanding for research and development professionals.

Core Concepts: Chemical Identity and Use

This compound (CAS No: 3060-89-7; Chemical Formula: C₉H₁₁BrN₂O₂) is a selective, pre-emergence herbicide used to control annual broad-leaved weeds and grasses.[1][2] It belongs to the substituted urea class of herbicides and is categorized as a Group 5 herbicide by the Herbicide Resistance Action Committee (HRAC Group C2), which acts by inhibiting photosynthesis.[2][3] this compound is primarily applied to the soil surface before crop emergence and is taken up by the roots of developing weeds.[3] It is registered for use on crops such as potatoes, sunflowers, soybeans, and tomatoes in various regions, including Europe and New Zealand.

Mechanism of Action

The primary herbicidal activity of this compound stems from its role as an inhibitor of photosynthetic electron transport at photosystem II (PS II). It binds to the D1 quinone-binding protein within the PS II complex, thereby blocking the plastoquinone (PQ) binding site. This interruption halts the flow of electrons, which in turn stops the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation. The ultimate result is the cessation of photosynthesis, leading to the death of the target weed.

Metobromuron_MoA cluster_PSII Photosystem II (PS II) Complex cluster_Inhibition Inhibition cluster_Outcome Photosynthetic Output Sunlight Sunlight PSII PS II Reaction Center Sunlight->PSII Light Energy PQ Plastoquinone (PQ) Binding Site PSII->PQ ETC Electron Transport Chain PQ->ETC Electron Flow ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH This compound This compound This compound->PQ Blocks Binding Photosynthesis Photosynthesis & Plant Growth ATP_NADPH->Photosynthesis Metobromuron_Toxicity Ingestion This compound Ingestion/ Absorption Metabolism Hepatic Metabolism Ingestion->Metabolism Bromoaniline Bromoaniline Metabolite (CGA 18239) Metabolism->Bromoaniline Erythrocytes Erythrocytes (Red Blood Cells) Bromoaniline->Erythrocytes OxidativeDamage Oxidative Damage Erythrocytes->OxidativeDamage Methemoglobin Increased Methemoglobin (Methemoglobinemia) OxidativeDamage->Methemoglobin Heinz Heinz Body Formation OxidativeDamage->Heinz Hemolysis Hemolysis Methemoglobin->Hemolysis Heinz->Hemolysis SpleenLiver Secondary Effects (Spleen, Liver, Kidneys) Hemolysis->SpleenLiver Metobromuron_Metabolism cluster_animal Animal Metabolism (e.g., Rat, Human) cluster_plant Plant Metabolism (e.g., Potato) This compound This compound N-demethoxylation N-demethoxylation This compound->N-demethoxylation N-demethylation_animal N-demethylation This compound->N-demethylation_animal N-demethylation_plant N-demethylation This compound->N-demethylation_plant Metabolite2 4-bromophenylurea This compound->Metabolite2 Bromoaniline 4-bromoaniline N-demethoxylation->Bromoaniline Hydroxylation Phenyl Ring Hydroxylation Conjugation Conjugation Hydroxylation->Conjugation Excretion Urinary Excretion Conjugation->Excretion Bromoaniline->Hydroxylation Metabolite1 Desmethyl-metobromuron N-demethylation_plant->Metabolite1 Analytical_Workflow A 1. Sample Homogenization B 2. Extraction with Acetonitrile A->B C 3. Partitioning with QuEChERS Salts B->C D 4. Centrifugation C->D E 5. d-SPE Cleanup of Supernatant D->E F 6. Final Centrifugation E->F G 7. Analysis by LC-MS/MS F->G H 8. Data Quantification & Confirmation G->H

References

Metobromuron: A Technical Guide to its Discovery, History, and Scientific Foundation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metobromuron, a phenylurea herbicide introduced in the mid-1960s, has a long history of use in agriculture for the pre-emergent control of broadleaf and grassy weeds. Its mechanism of action involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. This technical guide provides a comprehensive overview of the discovery, history of use, chemical synthesis, mechanism of action, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a compilation of quantitative data on its efficacy and toxicity. Visual diagrams are included to illustrate its synthesis, mechanism of action, and historical timeline.

Discovery and History of Use

This compound (N'-(4-bromophenyl)-N-methoxy-N-methylurea) was first introduced as a herbicide by CIBA (now Syngenta) in 1963.[1] Its commercial introduction is reported as circa 1965.[2] Historically, other key manufacturers and suppliers have included BASF and Makhteshim Agan.[2]

As a selective, pre-emergence herbicide, this compound has been primarily used to control annual broad-leaved weeds and grasses in a variety of crops. Its use has been prominent in the cultivation of potatoes, sunflowers, soybeans, tomatoes, and tobacco.[2][3] Formulations are typically supplied as a wettable powder or a suspension concentrate.

The use of this compound has been subject to regulatory oversight in various regions. For instance, it is an approved active substance in the European Union. Regulatory bodies establish Maximum Residue Levels (MRLs) for this compound in various food products. As of 2023, the EU has established MRLs for crops including lamb's lettuce, potatoes, sunflower seeds, and soybeans.

The following diagram provides a timeline of the key events in the history of this compound.

Metobromuron_History cluster_key Key Events 1963 1963 c. 1965 c. 1965 1963->c. 1965 Commercial Introduction 1966 1966 c. 1965->1966 Patents Filed (e.g., US 3,288,851) 2015 2015 1966->2015 Widespread Agricultural Use 2023 2023 2015->2023 Ongoing Regulatory Review & MRL Updates Discovery Discovery & Introduction Patents Key Patents Regulatory Regulatory Milestones MRLs MRL Updates

A timeline of the discovery and history of this compound.

Chemical Synthesis

The industrial synthesis of this compound can be achieved through several routes. One common method involves the reaction of 4-bromophenyl isocyanate with N,O-dimethylhydroxylamine. Another documented industrial synthesis begins with 4-bromoaniline.

Experimental Protocol: Two-Step Synthesis from 4-Bromophenyl Isocyanate

This protocol describes a two-step synthesis process to produce this compound.

Step 1: Synthesis of 3-(4-bromophenyl)-1-hydroxyurea

  • Preparation of Hydroxylamine Solution: In a suitable reaction vessel, add 10.4 kg of hydroxylamine hydrochloride to 86 kg of water.

  • pH Adjustment: Adjust the pH of the reaction solution to 7-8 by adding a 32% sodium hydroxide solution.

  • Addition of Toluene: Add 100 kg of toluene to the reaction mixture.

  • Addition of Isocyanate: Add 19.8 kg of p-bromophenyl isocyanate dropwise at a controlled temperature of 12°C.

  • Reaction and Monitoring: After the addition is complete, maintain the insulation and monitor the reaction by HPLC until the weight content of p-bromophenyl isocyanate is less than 0.5%.

  • Isolation of Intermediate: Filter the reaction mixture to obtain 22.4 kg of solid 3-(4-bromophenyl)-1-hydroxyurea.

Step 2: Methylation to this compound

  • Preparation of Intermediate Slurry: Add the solid 3-(4-bromophenyl)-1-hydroxyurea obtained in Step 1 to 110 kg of water.

  • pH Adjustment: Adjust the pH of the reaction solution to 8-10 by adding a 32% NaOH solution.

  • Methylation: Add 15 kg of dimethyl sulfate dropwise at a temperature of 20-25°C. Concurrently, add 32% sodium hydroxide solution to maintain the pH of the reaction solution between 8 and 10.

  • Reaction and Monitoring: After the dimethyl sulfate addition is complete, maintain the insulation and monitor the reaction by HPLC until the weight content of 3-(4-bromophenyl)-1-hydroxyurea is less than 0.5%.

  • Product Isolation and Purification: Filter the reaction mixture. Wash the filter cake with 10 kg of water.

  • Drying: Dry the product with air at 60-70°C to obtain the final product, 3-(4-bromophenyl)-1-methoxy-1-methylurea (this compound). The expected yield is approximately 23.8 kg, with a purity of around 99.1%.

The following diagram illustrates the chemical synthesis of this compound.

Metobromuron_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product 4-bromophenyl_isocyanate 4-Bromophenyl Isocyanate intermediate 3-(4-bromophenyl)-1-hydroxyurea 4-bromophenyl_isocyanate->intermediate + Hydroxylamine HCl (Toluene, NaOH, 12°C) hydroxylamine_hydrochloride Hydroxylamine Hydrochloride hydroxylamine_hydrochloride->intermediate dimethyl_sulfate Dimethyl Sulfate This compound This compound dimethyl_sulfate->this compound intermediate->this compound + Dimethyl Sulfate (Water, NaOH, 20-25°C)

Synthesis pathway of this compound.

Mechanism of Action: Photosystem II Inhibition

This compound belongs to the phenylurea class of herbicides and functions as a photosynthetic electron transport inhibitor at Photosystem II (PSII). For weed resistance management, it is classified under HRAC Group 5 and WSSA Group 7. By blocking electron transport in PSII, this compound effectively halts photosynthesis in susceptible plants, leading to their death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Metobromuron_MoA cluster_photosynthesis Photosynthetic Electron Transport Chain (in Thylakoid Membrane) PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB Electron Transfer Cytochrome_b6f Cytochrome b6f Complex QB->Cytochrome_b6f PSI Photosystem I (PSI) ATP_Synthase ATP Synthase This compound This compound This compound->QB Inhibits Electron Transfer

Mechanism of action of this compound in Photosystem II.
Experimental Protocol: Chlorophyll Fluorescence Assay for PSII Inhibition

This protocol provides a method for assessing the inhibition of Photosystem II by this compound using chlorophyll fluorescence.

  • Plant Material and Growth: Grow susceptible weed species (e.g., Chenopodium album) in pots under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

  • Herbicide Application: At the 2-4 leaf stage, treat the plants with a range of this compound concentrations. Include an untreated control group.

  • Dark Adaptation: Before measurement, dark-adapt the leaves of both treated and control plants for a minimum of 30 minutes.

  • Fluorescence Measurement:

    • Use a portable fluorometer (e.g., a Handy-PEA fluorometer) to measure the chlorophyll a fluorescence induction kinetics (OJIP transient).

    • Excite the leaf with a saturating pulse of light and record the fluorescence signal over time.

  • Data Analysis:

    • From the OJIP transient, calculate key fluorescence parameters, including:

      • Fv/Fm (Maximum Quantum Yield of PSII): An indicator of the overall health of PSII. A decrease in Fv/Fm indicates stress or inhibition.

      • Relative Variable Fluorescence at the J-step (Vj): An indicator of the accumulation of the reduced primary quinone acceptor of PSII (QA-), which is sensitive to PSII inhibitors.

    • Plot the fluorescence parameter (e.g., Fv/Fm or Vj) against the this compound concentration to determine the EC50 value (the concentration that causes a 50% inhibition of the photosynthetic parameter).

The following diagram illustrates the experimental workflow for the chlorophyll fluorescence assay.

Chl_Fluorescence_Workflow Plant_Growth Grow Susceptible Plants Herbicide_Treatment Treat with this compound Concentrations Plant_Growth->Herbicide_Treatment Dark_Adaptation Dark Adapt Leaves (min. 30 mins) Herbicide_Treatment->Dark_Adaptation Fluorescence_Measurement Measure Chlorophyll a Fluorescence (OJIP) Dark_Adaptation->Fluorescence_Measurement Data_Analysis Analyze Fv/Fm and Vj Parameters Fluorescence_Measurement->Data_Analysis EC50_Determination Determine EC50 Value Data_Analysis->EC50_Determination

Workflow for chlorophyll fluorescence assay.

Toxicology and Metabolism

This compound generally exhibits low acute toxicity. However, a key toxicological effect is the induction of methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, reducing the blood's oxygen-carrying capacity. This is thought to be caused by its aniline metabolite, bromoaniline. It is not considered to be carcinogenic, genotoxic, or a reproductive toxicant. The primary target of toxicity is erythrocytes, with secondary effects observed in the spleen, liver, and kidneys.

Metabolism of this compound in plants and animals proceeds through N-demethylation and N-demethoxylation. In plants, major metabolites include 4-bromophenylurea and desmethyl-metobromuron.

Experimental Protocol: Methemoglobinemia Assay in Rats (Adapted from OECD Guideline Principles)

This protocol outlines a general procedure for assessing methemoglobinemia in rats following exposure to this compound, based on principles from OECD guidelines for toxicity testing.

  • Animal Selection and Acclimation: Use healthy, young adult rats of a standard laboratory strain. Acclimate the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Administration: Administer this compound orally by gavage to several groups of rats at different dose levels. Include a control group that receives the vehicle only.

  • Blood Sampling: At specified time points after dosing (e.g., 2, 4, 8, 24 hours), collect blood samples from the rats via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).

  • Methemoglobin Measurement:

    • Immediately analyze the blood samples for methemoglobin and total hemoglobin concentrations using a co-oximeter or a spectrophotometric method.

    • For the spectrophotometric method, measure the absorbance of the hemolysate at specific wavelengths before and after the addition of potassium cyanide, which converts methemoglobin to cyanmethemoglobin.

  • Data Analysis:

    • Calculate the percentage of methemoglobin relative to the total hemoglobin concentration for each animal at each time point.

    • Determine the dose-response relationship and the time course of methemoglobin formation.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Toxicological Data
ParameterSpeciesValueReference(s)
Acute Oral LD50 Rat>2000 mg/kg bw
Mouse2603 mg/kg bw
NOAEL (1-year chronic) Dog0.46 mg/kg bw/day
NOAEL (2-year chronic) Rat1.0 mg/kg bw/day (female)
ADI 0.0046 mg/kg bw/day
ARfD 0.015 mg/kg bw
Table 2: Efficacy Data (EC50 values for selected weed species)
Weed SpeciesCommon NameEC50 (g ai/ha)Reference(s)
Chenopodium albumCommon Lambsquarters~90-95% control at 3 L/ha product
Amaranthus retroflexusRedroot Pigweed~89% control at 3 L/ha product
Solanum nigrumBlack Nightshade~70% control at 3 L/ha product
Table 3: Historical Application Rates in Potatoes
RegionApplication Rate (kg ai/ha)Time PeriodReference(s)
Europe1.5 - 2.51970s - 1980s
Europe~1.0 - 2.02000s - Present

Conclusion

This compound has been a significant tool in weed management for several decades. Its efficacy as a pre-emergent herbicide is well-documented, and its mechanism of action as a Photosystem II inhibitor is clearly understood. This technical guide has provided a detailed overview of its discovery, history, synthesis, and biological activity, along with relevant experimental protocols and quantitative data to support further research and development in the field of herbicides and related chemical compounds. A thorough understanding of its toxicological profile is crucial for its safe and effective use in agriculture.

References

The Metabolic Journey of Metobromuron in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metobromuron, a phenylurea herbicide, is effective in controlling a wide range of weeds. Its application in agriculture necessitates a thorough understanding of its metabolic fate in mammals to assess potential risks to human and animal health. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. It consolidates available data, outlines experimental methodologies, and visualizes key metabolic and toxicological pathways to serve as a comprehensive resource for the scientific community.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

This compound is rapidly and extensively absorbed following oral administration in mammals, primarily in rats.[1] Once absorbed, it undergoes extensive metabolism, leading to a complex pattern of metabolites.

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic data for this compound in mammals is limited in the public domain. However, a human poisoning case provided an estimated terminal elimination half-life of this compound in plasma of approximately 5 hours, with an initial plasma concentration of 4.9 mg/L.[2][3] Due to the scarcity of published controlled studies, a detailed pharmacokinetic table with parameters such as Cmax, Tmax, and AUC in common laboratory animal models is not available at this time.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Case Report)

ParameterValueSpeciesRoute of AdministrationReference
Initial Plasma Concentration4.9 mg/LHumanOral (ingestion)[3][4]
Elimination Half-life (t½)~5 hoursHumanOral (ingestion)
Distribution

Following absorption, this compound and its metabolites are distributed throughout the body. The primary target of toxicity has been identified as erythrocytes, with secondary effects observed in the spleen, liver, and kidneys. This suggests that the parent compound and/or its metabolites accumulate in or have a high affinity for these tissues.

Metabolism

The biotransformation of this compound is extensive and involves several key phase I and phase II reactions. The main metabolic pathways identified in rats include N-demethylation, N-demethoxylation, and hydroxylation of the phenyl ring. These initial transformations are followed by conjugation with sulphuric acid, acetic acid, or glutathione. The aniline metabolites are likely excreted as conjugates.

Key identified metabolites include:

  • Northis compound : Formed by N-demethylation.

  • Bromophenylurea : A major metabolite.

  • Bromoacetanilide : Detected in plasma and likely formed from the acetylation of the intermediate, bromoaniline.

  • N-methyl bromophenylurea : Detected in urine.

  • 4-bromoaniline : A key intermediate metabolite implicated in toxicity.

  • Glucoside conjugates of 4-bromophenylurea and desmethyl-metobromuron have also been reported.

Table 2: Major Metabolites of this compound Identified in Mammals

MetaboliteMatrix DetectedProposed Formation PathwayReference
Northis compoundPlasmaN-demethylation
BromophenylureaPlasmaN-demethoxylation/demethylation
BromoacetanilidePlasmaAcetylation of bromoaniline
N-methyl bromophenylureaUrineN-demethoxylation
4-bromoaniline-Hydrolysis of urea linkage
Glucoside conjugates-Glucuronidation of hydroxylated metabolites
Excretion

The excretion of this compound and its metabolites has not been quantitatively detailed in available literature. However, based on the identification of metabolites in urine, renal excretion is a significant route. The presence of conjugated metabolites suggests that biliary excretion may also play a role. A comprehensive mass balance study detailing the percentage of the administered dose excreted in urine and feces is not publicly available.

Experimental Protocols

Detailed experimental protocols from specific studies on the metabolic fate of this compound in mammals are not readily found in the public domain. However, a general methodology for conducting such studies is outlined below, based on standard practices in ADME research.

Animal Studies
  • Animal Model: Male and female Sprague-Dawley rats are a common choice for ADME studies.

  • Dosing: A single oral gavage dose of radiolabeled this compound (e.g., ¹⁴C-labeled) is administered to fasted animals. A low dose (pharmacologically relevant) and a high dose (approaching a toxic dose) are typically used. An intravenous dose group is often included to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at various time points post-dose via tail vein or retro-orbital bleeding. Urine and feces are collected over several days using metabolic cages. At the end of the study, tissues (liver, kidney, spleen, etc.) are collected.

  • Radioactivity Measurement: The total radioactivity in all collected samples (plasma, urine, feces, tissues) is determined by liquid scintillation counting to perform a mass balance analysis.

Analytical Methodology for Metabolite Profiling and Quantification
  • Sample Preparation:

    • Plasma/Blood: Protein precipitation with a solvent like acetonitrile is a common first step. This is followed by centrifugation, and the supernatant is collected for analysis.

    • Urine: Samples are often diluted with the initial mobile phase and centrifuged before injection.

    • Feces: Samples are homogenized with a suitable solvent (e.g., acetonitrile/water mixture), followed by extraction and centrifugation.

    • Solid-Phase Extraction (SPE): SPE may be used for cleanup and concentration of analytes from all matrices.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound and its metabolites. A C18 reversed-phase column is typically employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS), such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is used for the detection and quantification of the parent compound and its metabolites. Multiple Reaction Monitoring (MRM) mode is often used for quantification on triple quadrupole instruments due to its high selectivity and sensitivity.

  • Method Validation: The analytical method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

Metobromuron_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Northis compound Northis compound This compound->Northis compound N-demethylation Bromophenylurea 4-Bromophenylurea This compound->Bromophenylurea N-demethoxylation/ demethylation Hydroxylated_Metabolites Hydroxylated this compound This compound->Hydroxylated_Metabolites Phenyl ring hydroxylation Bromoaniline 4-Bromoaniline Bromophenylurea->Bromoaniline Hydrolysis Excretion Excretion (Urine, Feces) Bromophenylurea->Excretion Conjugates Sulfate, Glucuronide, and Glutathione Conjugates Hydroxylated_Metabolites->Conjugates Bromoacetanilide Bromoacetanilide (via Acetylation) Bromoaniline->Bromoacetanilide Conjugates->Excretion Bromoacetanilide->Excretion

Caption: Proposed metabolic pathway of this compound in mammals.

Experimental Workflow for this compound ADME Study

ADME_Workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Dosing of Radiolabeled This compound to Rats (Oral & IV) Blood Blood Dosing->Blood Urine Urine Dosing->Urine Feces Feces Dosing->Feces Tissues Tissues Dosing->Tissues Radioactivity Total Radioactivity Measurement Blood->Radioactivity Extraction Extraction & Cleanup (LLE, SPE) Blood->Extraction Urine->Radioactivity Urine->Extraction Feces->Radioactivity Feces->Extraction Tissues->Radioactivity MassBalance Mass Balance Calculation Radioactivity->MassBalance LCMS LC-MS/MS Analysis (Metabolite Profiling & Quantification) Extraction->LCMS PK Pharmacokinetic Analysis LCMS->PK MetaboliteID Metabolite Identification LCMS->MetaboliteID

Caption: General experimental workflow for a this compound ADME study in rats.

Proposed Signaling Pathway for this compound-Induced Erythrocyte Toxicity

Toxicity_Pathway cluster_oxidative_stress Oxidative Stress in Erythrocyte cluster_cellular_effects Cellular Effects This compound This compound Metabolism Bromoaniline Bromoaniline Metabolite This compound->Bromoaniline ROS Increased ROS (Reactive Oxygen Species) Bromoaniline->ROS GSH_Depletion GSH Depletion ROS->GSH_Depletion Methemoglobin Methemoglobin Formation ROS->Methemoglobin Membrane_Damage Membrane Protein Oxidation ROS->Membrane_Damage GSH_Depletion->Membrane_Damage Hemolysis Hemolysis Methemoglobin->Hemolysis Membrane_Damage->Hemolysis Splenotoxicity Splenotoxicity Hemolysis->Splenotoxicity Hepatotoxicity Hepatotoxicity Splenotoxicity->Hepatotoxicity Secondary Effects Nephrotoxicity Nephrotoxicity Splenotoxicity->Nephrotoxicity Secondary Effects

Caption: Proposed signaling pathway for this compound-induced erythrocyte toxicity.

Conclusion

The metabolic fate of this compound in mammals is characterized by rapid absorption and extensive biotransformation. The primary metabolic pathways involve N-demethylation/N-demethoxylation and phenyl ring hydroxylation, followed by conjugation. A key toxicological concern is the formation of the bromoaniline metabolite, which induces oxidative stress in erythrocytes, leading to methemoglobinemia and subsequent secondary organ damage.

While the qualitative aspects of this compound's metabolism are reasonably understood, there is a significant lack of publicly available quantitative ADME data and detailed experimental protocols. Further research, particularly well-designed pharmacokinetic and mass balance studies in relevant mammalian species, is crucial to perform a comprehensive risk assessment. The information and visualizations provided in this guide serve as a foundational resource for researchers and professionals in the fields of toxicology and drug development, highlighting the current state of knowledge and identifying critical data gaps that need to be addressed.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Metobromuron in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the herbicide Metobromuron in water samples. The protocols outlined below utilize advanced analytical techniques to ensure high sensitivity and selectivity, which are critical for environmental monitoring and water quality assessment.

Overview of Analytical Methods

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
LC-MS/MS 0.01 - 0.1 µg/L[1][2]0.1 - 5.5 µg/L[3]70 - 120%[1][4]< 15%
GC-MS 0.01 µg/L0.1 - 5.5 µg/L79 - 99%2 - 12%

Experimental Workflow

The general workflow for the analysis of this compound in water samples is depicted in the following diagram.

Metobromuron_Detection_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Sample_Collection Water Sample Collection Filtration Filtration (0.45 µm filter) Sample_Collection->Filtration SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Filtration->SPE Elution Elution with Organic Solvent SPE->Elution Concentration Concentration (e.g., Nitrogen Evaporation) Elution->Concentration Reconstitution Reconstitution in Mobile Phase/Solvent Concentration->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS GC_MS GC-MS Analysis Reconstitution->GC_MS Quantification Quantification LC_MSMS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

General workflow for this compound analysis in water.

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in water.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained this compound from the cartridge with 2 x 4 mL of ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion (m/z): 259.0.

    • Product Ions (m/z): 176.1 (Quantifier), 148.1 (Qualifier).

    • Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

    • Ion Source Temperature: 500°C.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust alternative for the analysis of this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Extraction: To a 1 L water sample in a separatory funnel, add 50 g of sodium chloride and shake to dissolve. Extract the sample twice with 60 mL portions of dichloromethane by shaking vigorously for 2 minutes.

  • Drying: Combine the organic layers and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator at 40°C. Further concentrate to a final volume of 0.5 mL under a gentle stream of nitrogen.

2. GC-MS Instrumental Parameters

  • GC System:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (m/z): 258 (Molecular Ion), 175, 147.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is recommended to perform a full method validation according to established guidelines.

References

Application Note: Quantification of Metobromuron in Various Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metobromuron is a phenylurea herbicide used for the control of broadleaf weeds in various crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which is suitable for a variety of sample matrices.

Experimental
  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Internal Standard (e.g., Isoproturon-d6)

The QuEChERS method is a simple and effective extraction technique for pesticide residues in a wide range of matrices.[1][2]

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit, vegetable, or soil) until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If an internal standard is used, add the appropriate volume of the internal standard working solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄. The specific amounts of sorbents may vary depending on the matrix (e.g., for fatty matrices, a higher amount of C18 may be needed).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Sample for Analysis: Transfer the supernatant into an autosampler vial for HPLC-MS/MS analysis. The extract may be diluted with the initial mobile phase if necessary.[3]

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2-3 minutes, and return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions for this compound:

The following Multiple Reaction Monitoring (MRM) transitions can be used for the quantification and confirmation of this compound.[4] It is recommended to optimize the collision energies on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound259.0170.020148.030
Method Validation

The analytical method should be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure its performance.[5] Key validation parameters are summarized below.

Quantitative Data Summary:

Validation ParameterTypical Performance
Linearity A linear range of 0.1 to 100 µg/L is typically achieved with a correlation coefficient (r²) > 0.99.
Limit of Detection (LOD) The LOD is generally in the range of 0.1 to 1.0 µg/kg, depending on the matrix and instrument sensitivity.
Limit of Quantification (LOQ) The LOQ for this compound is typically reported to be between 0.005 and 0.01 mg/kg in various matrices, including those with high water, oil, and acid content, as well as in dry commodities. A combined LOQ of 0.02 mg/kg is achievable in routine analyses.
Accuracy (Recovery) Mean recoveries should be within the range of 70-120%.
Precision (RSD) The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 20%.
Results and Discussion

This HPLC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in diverse sample types. The use of the QuEChERS protocol allows for high-throughput sample preparation with good recovery and minimal matrix effects. The MRM mode in MS/MS detection ensures high specificity and reduces the likelihood of interferences from the sample matrix.

Conclusion

The described HPLC-MS/MS protocol is a reliable and robust method for the routine analysis of this compound residues. Proper method validation is essential to ensure the quality and accuracy of the results. This application note serves as a comprehensive guide for researchers and analysts involved in pesticide residue analysis.

Diagrams

Caption: Experimental workflow for this compound quantification.

References

Application Note: A Validated QuEChERS Protocol for the Extraction of Metobromuron from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metobromuron is a selective, pre-emergence herbicide belonging to the phenylurea group, which functions by inhibiting photosynthesis at photosystem II.[1][2] It is used to control broadleaf weeds and grasses in various crops.[3] Due to its moderate persistence in soil (aerobic DT50 of 25-50 days) and potential to leach into groundwater, monitoring its concentration in soil is crucial for environmental risk assessment and food safety.[1][2]

This application note details a robust and efficient protocol for the extraction of this compound and its primary metabolite, 4-bromophenylurea, from soil matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The QuEChERS approach has become a leading technique for pesticide residue analysis in complex matrices like soil due to its speed, simplicity, minimal solvent usage, and broad applicability. The resulting extract is suitable for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for optimizing extraction and analytical conditions. Key physicochemical data are summarized below.

PropertyValueReference
Chemical Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Appearance White to light yellow crystalline solid
Water Solubility 330 mg/L (at 20 °C)
log P (octanol-water) 2.48
Vapor Pressure 0.219 mPa (at 25 °C)
Soil Half-Life (DT₅₀) 25 - 50 days (aerobic)
Primary Metabolites 4-bromophenylurea, desmethyl-metobromuron

Experimental Protocol: QuEChERS Extraction

This protocol is based on the widely adopted QuEChERS methodology, adapted for soil matrices.

3.1 Principle

The method involves two primary stages. First, this compound is extracted from the soil sample into an organic solvent (acetonitrile) facilitated by the addition of water and partitioning salts. This separates the analyte from the majority of the soil matrix. The second stage is a cleanup step known as dispersive solid-phase extraction (d-SPE), where an aliquot of the extract is treated with specific sorbents to remove interfering co-extracted compounds prior to instrumental analysis.

3.2 Materials and Reagents

  • Equipment:

    • High-speed refrigerated centrifuge (capable of handling 50 mL tubes)

    • Vortex mixer

    • Analytical balance

    • Mechanical shaker (optional)

    • 50 mL polypropylene centrifuge tubes

    • 2 mL d-SPE microcentrifuge tubes

    • Syringe filters (0.22 µm, PTFE) and autosampler vials

  • Solvents and Chemicals:

    • Acetonitrile (ACN), HPLC or pesticide residue grade

    • Reagent water (Type I)

    • This compound analytical standard

    • 4-bromophenylurea analytical standard

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Sodium citrate tribasic dihydrate (Na₃Citr·2H₂O)

    • Sodium citrate dibasic sesquihydrate (Na₂HCitr·1.5H₂O)

    • Primary Secondary Amine (PSA) sorbent

    • C18 (octadecylsilane) sorbent

3.3 Sample Preparation

  • Collect representative soil samples from the field.

  • Air-dry the soil samples in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Remove any large debris such as stones and plant roots.

  • Grind the dried soil and pass it through a 2 mm sieve to ensure homogeneity.

  • Store the prepared sample in a sealed container at 4°C until extraction.

3.4 Extraction Procedure

  • Weigh 10.0 ± 0.1 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate internal standard if required.

  • Add 10 mL of reagent water to the tube to rehydrate the soil. This step is critical for achieving efficient extraction from a dry matrix.

  • Vortex the tube for 1 minute to create a uniform slurry. Allow the sample to stand for 15-30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker. This ensures thorough mixing of the soil with the extraction solvent.

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citr·2H₂O, and 0.5 g Na₂HCitr·1.5H₂O, as per the EN 15662 method). The anhydrous MgSO₄ aids in inducing phase separation.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rcf for 5 minutes at 10°C. This will result in a clear separation between the upper acetonitrile layer (containing this compound) and the aqueous/soil layer.

3.5 Dispersive SPE (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL d-SPE tube. The d-SPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • PSA removes organic acids and other polar interferences.

    • C18 removes non-polar interferences like lipids.

    • MgSO₄ removes any remaining water from the extract.

  • Seal the tube and vortex for 30 seconds to ensure the extract is well-mixed with the sorbents.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is the cleaned-up extract.

3.6 Final Extract Preparation for LC-MS/MS Analysis

  • Carefully collect the cleaned-up supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system. The residue definition for regulatory enforcement often includes the sum of this compound and its metabolite 4-bromophenylurea.

Visualized Workflows and Logic

Metobromuron_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis p1 Weigh 10g Homogenized Soil p2 Add 10 mL Water (Rehydration) p1->p2 p3 Vortex & Let Stand p2->p3 e1 Add 10 mL Acetonitrile p3->e1 Proceed to Extraction e2 Shake Vigorously (1 min) e1->e2 e3 Add QuEChERS Salts e2->e3 e4 Shake Vigorously (1 min) e3->e4 e5 Centrifuge (5 min) e4->e5 c1 Transfer 1 mL Supernatant to d-SPE Tube e5->c1 Collect Supernatant c2 Vortex (30 sec) c1->c2 c3 Centrifuge (2 min) c2->c3 a1 Filter Supernatant c3->a1 Collect Cleaned Extract a2 Transfer to Autosampler Vial a1->a2 a3 Inject into LC-MS/MS a2->a3 dSPE_Selection_Logic cluster_sorbents d-SPE Sorbent Selection cluster_interferences Common Soil Matrix Interferences soil Soil Sample Properties fatty Fatty Acids Organic Acids soil->fatty High Humic Content lipids Lipids / Waxes (Non-polar) soil->lipids High Organic Matter pigments Pigments / Sterols (Planar molecules) soil->pigments e.g., Chlorophyll psa PSA (Primary Secondary Amine) c18 C18 (End-capped) gcb GCB (Graphitized Carbon Black) fatty->psa Removed by lipids->c18 Removed by pigments->gcb Removed by (Use with caution for planar pesticides)

References

Application Notes and Protocols for Metobromuron in Potato Crop Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Metobromuron as a selective pre-emergence herbicide for the control of annual broad-leaved weeds and annual grasses in potato (Solanum tuberosum L.) crops.

Mode of Action

This compound is a substituted urea herbicide belonging to the Group 5 herbicides.[1] Its primary mode of action is the inhibition of photosynthetic electron transfer at photosystem II (PS II) in target weed species.[1][2] The herbicide is primarily absorbed from the soil by the roots of emerging weeds and then translocated to the leaves and buds, where it disrupts photosynthesis, leading to weed death.[1][3]

Application and Efficacy

This compound is applied pre-emergence, after the final ridging of the potato crop but before the emergence of both the crop and weeds. Optimum efficacy is achieved when applied to moist soil. The effectiveness of this compound can be reduced on soils with high organic matter content (>10%).

This compound is generally considered safe for use on all potato varieties. However, transient crop discoloration may occur under certain climatic conditions, such as heavy rainfall following application. This effect is typically outgrown quickly and has been observed to have no significant impact on the final crop yield.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound application rates, weed control efficacy, and its impact on potato yield based on various studies.

Table 1: this compound Application Rates for Potato Crops

FormulationApplication Rate (Product)Application Rate (Active Ingredient)TimingSoil Type
Soleto 500 SC / Proman (500 g/L this compound)2.0 - 4.0 L/ha1000 - 2000 g a.i./haPre-emergenceRecommended for all soil types. Higher rates for heavy soils with high clay content.
Proposed UseNot specified1.5 - 2.0 kg a.i./haPre-emergenceNot specified

Table 2: Efficacy of this compound on Common Weeds in Potato Crops

Weed SpeciesScientific NameEfficacy LevelNotes
Annual Meadow GrassPoa annuaGood
Fat HenChenopodium albumGood to Very Good
Black NightshadeSolanum nigrumGood
KnotgrassPolygonum aviculareGood
GroundselSenecio vulgarisGood
CharlockSinapis arvensisGood
MayweedsMatricaria spp.Good
CleaversGalium aparineModerately ResistantTank mixing with other herbicides is recommended for effective control.
Black BindweedFallopia convolvulusModerately ResistantTank mixing with other herbicides is recommended for effective control.

Table 3: Impact of this compound on Potato Yield

TreatmentYield Impact Compared to Untreated ControlKey Findings
This compound + Aclonifen112% increaseThe highest potato yield was observed in variants with this compound combinations.
This compound + ProsulfocarbSignificant increaseThis combination showed a significant positive effect on total and marketable potato yield.
This compound (alone)Consistently reduced yieldIn one study under Sudanese conditions, this compound alone consistently reduced yield through a reduction in tuber size, irrespective of its effect on weed competition.
Various this compound combinationsYield increases of 44.1% to 112%All tested herbicide variants, including those with this compound, provided good weed control and significantly increased potato yield compared to the untreated control.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and crop safety of this compound in potatoes.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three replications.
  • Plot Size: Standardized plot sizes (e.g., 3m x 10m) should be used.
  • Treatments:
  • Untreated Control (UTC).
  • This compound at various rates (e.g., 2, 3, and 4 L/ha of a 500 g/L SC formulation).
  • This compound in tank-mix combinations with other registered herbicides (e.g., metribuzin, prosulfocarb).
  • A standard registered herbicide for comparison.

2. Application:

  • Timing: Apply pre-emergence, after the final potato ridging and before crop and weed emergence.
  • Equipment: Use a calibrated knapsack sprayer or a plot sprayer equipped with appropriate nozzles (e.g., flat fan) to ensure uniform coverage.
  • Water Volume: Apply in 200 to 600 L of water per hectare.
  • Soil Conditions: Apply to moist soil for optimal efficacy.

3. Data Collection:

  • Weed Control Efficacy:
  • Assess at multiple time points after application (e.g., 20, 37, and 54 days).
  • Use visual assessment on a 0-10 scale (0 = no effect, 10 = complete kill) or as a percentage of control relative to the UTC.
  • Weed counts per unit area (e.g., per m²) can also be performed.
  • Crop Phytotoxicity:
  • Visually assess crop injury (e.g., discoloration, stunting) at regular intervals after application using a percentage scale (0 = no injury, 100 = complete crop death).
  • Yield Assessment:
  • At crop maturity, harvest the tubers from a central area of each plot.
  • Record the total tuber weight and marketable tuber weight.
  • Tuber size distribution and quality parameters (e.g., starch content) can also be assessed.

4. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA).
  • Use appropriate mean separation tests (e.g., Tukey's HSD, LSD) to determine significant differences between treatments.

1. Sample Collection:

  • At commercial harvest, collect a representative sample of potato tubers from plots treated with this compound at the maximum proposed rate.
  • Collect samples from untreated control plots as well.

2. Sample Preparation and Storage:

  • Clean the tubers to remove excess soil.
  • Store the samples frozen (e.g., at -20°C) until analysis. Studies have shown that this compound and its major metabolites are stable in frozen potato tubers for at least 12 months.

3. Analytical Methodology:

  • Develop and validate an analytical method for the extraction and quantification of this compound and its major metabolites (e.g., 4-bromophenylurea and desmethyl-metobromuron) in potato tubers.
  • Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for such analyses.

4. Data Analysis:

  • Quantify the concentration of this compound and its metabolites in the tuber samples.
  • Compare the residue levels to the Maximum Residue Limits (MRLs) established by regulatory authorities.

Visualizations

The following diagrams illustrate key aspects of this compound application and its mode of action.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Herbicide Application cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Experimental Design (RCBD) B Plot Establishment A->B C Pre-emergence Application of this compound B->C D Weed Efficacy Assessment C->D E Crop Phytotoxicity Assessment C->E F Yield Data Collection H Residue Analysis G Statistical Analysis (ANOVA) D->G E->G F->G I Final Report G->I H->I

Caption: Experimental workflow for evaluating this compound in potatoes.

logical_relationships cluster_inputs Input Factors cluster_outcomes Outcomes Rate Application Rate Efficacy Weed Control Efficacy Rate->Efficacy Safety Crop Safety Rate->Safety Timing Application Timing Timing->Efficacy Timing->Safety Soil Soil Conditions Soil->Efficacy Mix Tank Mix Partners Mix->Efficacy Yield Potato Yield Efficacy->Yield Success Successful Weed Management Efficacy->Success Safety->Yield Safety->Success Yield->Success

Caption: Factors influencing successful this compound application.

mode_of_action This compound This compound PSII Photosystem II (PSII) in Weed Chloroplasts This compound->PSII Binds to D1 protein ElectronTransport Photosynthetic Electron Transport This compound->ElectronTransport Inhibits PSII->ElectronTransport ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Blocks production of Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Essential for WeedGrowth Weed Growth & Development Photosynthesis->WeedGrowth Drives WeedDeath Weed Death WeedGrowth->WeedDeath Cessation leads to

Caption: Simplified mode of action of this compound in weeds.

References

Application Notes and Protocols for the Evaluation of Metobromuron as a Soil Sterilant in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Metobromuron is registered and primarily used as a pre-emergence herbicide for the control of annual grasses and broadleaf weeds.[1] Its application for broad-spectrum soil sterilization is not a standard registered use. The following application notes and protocols are intended for research purposes to evaluate the potential of this compound for soil disinfestation in controlled greenhouse environments. Users must comply with all local regulations and conduct appropriate safety assessments.

Introduction

This compound is a phenylurea herbicide that acts by inhibiting photosynthesis at photosystem II.[1] While its primary role is selective weed control, its impact on soil microbial communities suggests a potential for broader biocidal activity at higher concentrations.[2][3] These protocols outline a research framework to investigate the efficacy of this compound as a soil sterilant for greenhouse applications, focusing on its effects on weed seed viability and key soil microbial populations.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of photosynthetic electron transport in plants.[1] In the context of soil sterilization, the hypothesis is that at sufficient concentrations, it may also exhibit inhibitory effects on soil microorganisms, either directly through metabolic disruption or indirectly by altering the soil environment. Phenylurea herbicides have been shown to alter the structure and metabolic function of soil microbial communities.

Metobromuron_Mechanism cluster_soil Soil Environment cluster_effects Biological Effects This compound This compound Application Soil_Matrix Soil Matrix (Clay, Organic Matter) This compound->Soil_Matrix Adsorption/ Degradation Microbes Soil Microbial Community (Bacteria, Fungi) This compound->Microbes Potential Toxicity/ Metabolic Disruption Weed_Seeds Weed Seed Bank This compound->Weed_Seeds Uptake by Germinating Seeds Microbial_Shift Alteration of Microbial Community Structure & Function Microbes->Microbial_Shift Inhibition Inhibition of Photosynthesis (Primary Herbicidal Action) Weed_Seeds->Inhibition Germination_Failure Weed Seed Germination Failure Inhibition->Germination_Failure Reduced_Pathogens Potential Reduction of Soil-borne Pathogens Microbial_Shift->Reduced_Pathogens

Caption: Proposed impact pathway of this compound in soil.

Experimental Protocols

The following protocols are designed for small-scale greenhouse trials to determine the effective concentration range and impact of this compound for soil disinfestation.

A standardized workflow is critical for reproducible results. The process involves soil preparation, application of this compound, incubation, and subsequent analysis of soil and plant indicators.

Experimental_Workflow cluster_analysis 5. Efficacy & Impact Analysis start Start: Source Greenhouse Soil prep 1. Soil Preparation (Sieve, Homogenize, Pot) start->prep treat 2. This compound Application (Aqueous Solution Drench) prep->treat incubate 3. Incubation (Controlled Greenhouse Conditions) treat->incubate sampling 4. Soil Sampling (Days 0, 7, 14, 28) incubate->sampling phyto Phytotoxicity Assay (Bioassay with Sensitive Species) incubate->phyto weed Weed Emergence Count sampling->weed microbial Microbial Analysis (Plate Counts, DNA Extraction) sampling->microbial end End: Data Analysis & Reporting weed->end microbial->end phyto->end

Caption: Experimental workflow for evaluating this compound.

Objective: To determine the concentration-dependent effect of this compound on weed seed germination and soil microbial populations.

Materials:

  • Greenhouse soil (loam or sandy loam)

  • Shallow trays or pots (e.g., 10x20" flats)

  • This compound standard (e.g., this compound 500 SC)

  • Deionized water

  • Sensitive indicator plant seeds (e.g., cress, lettuce) for phytotoxicity testing

  • Standard soil microbiology analysis equipment and reagents

Procedure:

  • Soil Preparation:

    • Collect bulk soil from the greenhouse.

    • Sieve the soil (2 mm mesh) to remove large debris and ensure homogeneity.

    • If required, inoculate the soil with a known concentration of a non-pathogenic fungal or bacterial species to assess specific effects.

    • Fill an appropriate number of trays with a measured amount of the prepared soil (e.g., 2 kg per tray).

  • Experimental Groups:

    • Negative Control: Treatment with deionized water only.

    • This compound Treatments: Prepare aqueous solutions of this compound to achieve a range of application rates. Rates should bracket the typical herbicidal use and extend to higher concentrations.

    • Positive Control (Optional): A standard soil sterilant (e.g., Dazomet) applied according to the manufacturer's instructions.

  • Application:

    • Apply the prepared solutions evenly as a drench to the soil surface of each tray. Ensure the soil is moistened to approximately 60-70% of its water-holding capacity.

    • For pre-emergence herbicides, it is crucial to water-in the chemical to activate it, typically with 0.5 to 1 inch of water (equivalent irrigation).

  • Incubation:

    • Place the treated trays in a controlled greenhouse environment (e.g., 25°C ± 2°C, 16:8h light:dark cycle).

    • Maintain soil moisture throughout the incubation period by gentle watering as needed, avoiding leaching.

  • Data Collection:

    • Weed Emergence: Count the number of emerged weeds in each tray at 7, 14, and 21 days post-application.

    • Soil Sampling: Collect soil cores from each tray at specified time points (e.g., 0, 7, 14, and 28 days) for microbial analysis.

    • Microbial Analysis:

      • Plate Counts: Perform serial dilutions and plate on appropriate media (e.g., Nutrient Agar for total bacteria, Potato Dextrose Agar for total fungi) to determine colony-forming units (CFU) per gram of soil.

      • Soil DNA Analysis (Optional): Extract total soil DNA for more in-depth analysis of microbial community structure (e.g., 16S rRNA and ITS sequencing).

    • Phytotoxicity Assay: After the final soil sampling (Day 28), sow seeds of a sensitive indicator plant (e.g., cress) in each tray. Assess germination rates and observe for symptoms of phytotoxicity such as chlorosis, necrosis, or stunting after 7-14 days.

Data Presentation

Quantitative data should be summarized to facilitate comparison between treatment groups. The following tables present a hypothetical outcome of the proposed study.

Table 1: Effect of this compound on Weed Emergence

Treatment GroupApplication Rate (mg a.i./kg soil)Mean Weed Count (per tray) at Day 21Weed Control Efficacy (%)
Negative Control01500%
This compound5 (Typical Rate)1590%
This compound25 (5x Rate)298.7%
This compound50 (10x Rate)0100%
Positive ControlManufacturer's Rate0100%

Table 2: Impact of this compound on Soil Microbial Populations (CFU/g soil at Day 14)

Treatment GroupApplication Rate (mg a.i./kg soil)Total Bacteria (x 10⁶ CFU/g)Total Fungi (x 10⁴ CFU/g)
Negative Control08.55.2
This compound57.94.5
This compound254.12.3
This compound501.20.8
Positive ControlManufacturer's Rate<0.1<0.1

Table 3: Phytotoxicity Assessment of this compound Residues on Cress

Treatment GroupApplication Rate (mg a.i./kg soil)Cress Germination Rate (%)Mean Seedling Height (cm)Phytotoxicity Symptoms
Negative Control098%5.1None
This compound595%4.8Minor transient chlorosis
This compound2560%2.3Stunting, significant chlorosis
This compound5015%0.8Severe stunting and necrosis
Positive ControlManufacturer's Rate97%5.0None (assuming adequate aeration period)

Safety and Handling Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Conduct all work in a well-ventilated area.

  • Dispose of treated soil and chemical waste in accordance with institutional and local environmental regulations.

References

Application Notes & Protocols for Studying Metobromuron Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metobromuron is a phenylurea herbicide used for pre-emergence weed control by inhibiting photosynthesis at photosystem II.[1] Understanding its environmental fate and degradation kinetics is crucial for assessing its persistence, potential for groundwater contamination, and overall environmental risk.[1][2] These application notes provide a comprehensive framework and detailed protocols for designing and conducting experiments to study the degradation kinetics of this compound under various environmental conditions. The primary degradation pathways for this compound include N-demethylation, N-demethoxylation, and cleavage of the urea moiety, leading to metabolites such as desmethyl-metobromuron, 4-bromophenylurea, and 4-bromoaniline.[3][4]

Physicochemical Properties of this compound

A summary of this compound's key properties is essential for designing degradation experiments, particularly for preparing stock solutions and understanding its environmental behavior.

PropertyValueReference
Molecular Formula C₉H₁₁BrN₂O₂
Molar Mass 259.10 g/mol N/A
Appearance Light yellow, crystalline solid
Water Solubility 329 mg/L
log P (octanol-water) 2.48 (at pH 7.3)
Vapor Pressure 0.219 mPa (at 25°C)
Decomposition Temp. 173°C
Stability Stable in neutral, weakly acidic/alkaline media; hydrolyzed by strong acids/bases.

General Experimental Workflow

The study of this compound degradation follows a structured workflow, from initial setup to final data analysis. This process ensures that the generated data is reliable and reproducible for kinetic modeling.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Modeling A Define Objectives (e.g., Biotic vs. Abiotic) B Prepare Stock Solutions & Experimental Media (Soil, Water, Buffer) A->B C Select Analytical Method (HPLC-UV, LC-MS) B->C D Spike Media with this compound C->D E Incubate under Controlled Conditions (Temp, Light, pH) D->E F Collect Samples at Defined Time Intervals E->F G Extract this compound & Metabolites from Samples F->G H Quantify Concentrations using Analytical Method G->H I Plot Concentration vs. Time H->I J Determine Kinetic Model (e.g., First-Order) & Rate Constant (k) I->J K Calculate Half-Life (DT50) J->K

Caption: General workflow for a this compound degradation kinetics study.

Experimental Protocols

Forced degradation studies are essential to understand the chemical stability of a compound and to identify its degradation products. The goal is typically to achieve 5-20% degradation to ensure that the secondary degradation products do not complicate the analysis.

This protocol determines the rate of this compound degradation in aqueous solutions at different pH levels, excluding the influence of light and microorganisms.

Objective: To assess the hydrolytic stability of this compound under acidic, neutral, and basic conditions.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Sterile, purified water

  • pH buffers: pH 4 (e.g., acetate), pH 7 (e.g., phosphate), pH 9 (e.g., borate)

  • Sterile, amber glass vials with screw caps

  • Incubator capable of maintaining a constant temperature (e.g., 25°C or 50°C)

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a primary stock solution of this compound (e.g., 1000 mg/L) in acetonitrile.

    • Prepare the pH 4, 7, and 9 buffer solutions and sterilize them by filtration (0.22 µm filter).

  • Spiking:

    • In triplicate for each pH and control, add a small volume of the this compound stock solution to the buffer in amber glass vials to achieve a final concentration relevant to environmental conditions (e.g., 1-10 mg/L). The volume of acetonitrile should be less than 1% of the total volume to minimize co-solvent effects.

    • Prepare a control sample with sterilized purified water without buffer.

  • Incubation:

    • Tightly cap the vials and place them in a dark incubator at a constant temperature (e.g., 25°C).

  • Sampling:

    • Collect samples from each vial at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 30 days).

  • Analysis:

    • Directly analyze the aqueous samples using a validated stability-indicating HPLC-UV or LC-MS method to quantify the concentration of the parent this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics.

    • Calculate the degradation rate constant (k) from the slope of the regression line (slope = -k).

    • Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.

This protocol assesses the degradation of this compound when exposed to light, simulating solar irradiation.

Objective: To determine the photodegradation rate and quantum yield of this compound in an aqueous medium.

Materials:

  • This compound analytical standard

  • Solvent (e.g., acetonitrile or water)

  • Quartz or borosilicate glass tubes/reactors

  • A light source simulating sunlight (e.g., Xenon arc lamp with filters) or a UV lamp.

  • Magnetic stirrer

  • "Dark" controls wrapped in aluminum foil

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of this compound at a known concentration (e.g., 1-10 mg/L) in quartz or borosilicate tubes.

  • Experimental Setup:

    • Place the tubes in a photoreactor equipped with the chosen light source. The temperature should be controlled.

    • Place an identical set of "dark" control tubes, wrapped completely in aluminum foil, alongside the irradiated samples to account for non-photolytic degradation.

  • Irradiation:

    • Expose the samples to continuous irradiation. If using a Xenon lamp, ensure the spectral output mimics natural sunlight (wavelengths > 290 nm).

  • Sampling:

    • Collect samples from both the irradiated and dark control tubes at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples immediately using HPLC-UV or LC-MS to determine the remaining concentration of this compound.

  • Data Analysis:

    • Correct the degradation in the irradiated samples by subtracting any degradation observed in the dark controls.

    • Determine the reaction kinetics, which often follow pseudo-first-order kinetics. Calculate the rate constant (k) and half-life (DT₅₀).

This protocol evaluates the degradation of this compound in soil, accounting for microbial activity.

Objective: To determine the rate of aerobic biodegradation of this compound in a specific soil type.

Materials:

  • Fresh topsoil (0-20 cm depth), sieved (<2 mm), and characterized (see table below).

  • This compound analytical standard

  • Solvent for spiking (e.g., acetone or water)

  • Incubation vessels (e.g., glass jars)

  • Incubator (dark, controlled temperature and humidity)

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)

  • LC-MS/MS or GC-MS for analysis

Procedure:

  • Soil Characterization and Preparation:

    • Characterize the soil for properties influencing degradation.

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate for 7 days in the dark at the test temperature (e.g., 20-25°C) to stabilize microbial activity.

  • Spiking:

    • Prepare a spiking solution of this compound. Apply it to the soil surface as fine droplets and mix thoroughly to achieve a uniform, environmentally relevant concentration (e.g., 1 mg/kg).

    • Prepare sterilized control samples (e.g., by autoclaving or gamma irradiation) and spike them similarly to assess abiotic degradation in the soil matrix.

  • Incubation:

    • Place the soil samples (in triplicate) in the incubation vessels. Loosely cover them to allow for air exchange but prevent excessive moisture loss.

    • Incubate in the dark at a constant temperature (e.g., 20°C). Maintain soil moisture throughout the experiment.

  • Sampling:

    • At designated time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), collect triplicate soil samples.

  • Extraction and Cleanup:

    • Extract this compound and its metabolites from the soil using an appropriate solvent mixture (e.g., acetonitrile:water).

    • Shake the mixture, centrifuge, and collect the supernatant. Repeat the extraction if necessary.

    • If the extract is not clean, perform a cleanup step using SPE.

  • Analysis:

    • Analyze the final extracts using LC-MS/MS or another sensitive, selective method.

  • Data Analysis:

    • Plot the concentration of this compound against time for both sterile and non-sterile soils.

    • Calculate the DT₅₀ values for both conditions using first-order kinetics. The difference in rates indicates the contribution of microbial degradation.

Data Presentation and Kinetic Modeling

Quantitative data should be organized for clarity and easy interpretation.

ParameterExample ValueSignificance
pH 6.5Affects microbial activity and chemical hydrolysis.
Organic Carbon (%) 2.5%Influences sorption and microbial activity.
Texture (% Sand/Silt/Clay) 40/40/20Affects water holding capacity, aeration, and sorption.
Cation Exchange Capacity 15 meq/100gRelates to the soil's ability to retain compounds.
Microbial Biomass 300 mg C/kg soilIndicates the potential for biodegradation.
Max. Water Holding Capacity 35% (w/w)Used to set moisture levels for incubation.
Kinetic ModelRate EquationIntegrated Rate LawHalf-Life (DT₅₀)
Zero-Order d[C]/dt = -k[C]t = [C]₀ - kt[C]₀ / 2k
First-Order d[C]/dt = -k[C]ln[C]t = ln[C]₀ - kt0.693 / k
Second-Order d[C]/dt = -k[C]²1/[C]t = 1/[C]₀ + kt1 / (k[C]₀)

Where [C]t is the concentration at time t, [C]₀ is the initial concentration, and k is the rate constant. First-order kinetics are most commonly used for pesticide degradation in environmental matrices.

This compound Degradation Pathway

The degradation of this compound involves several key transformations. Understanding this pathway is crucial for identifying relevant metabolites to monitor during experiments.

G cluster_products Primary Degradation Products cluster_final Further Degradation Met This compound (C9H11BrN2O2) Desmethyl Desmethyl-metobromuron Met->Desmethyl N-demethylation Desmethoxy Desmethoxy-metobromuron Met->Desmethoxy N-demethoxylation Phenylurea 4-Bromophenylurea Met->Phenylurea Side-chain cleavage Aniline 4-Bromoaniline Desmethyl->Aniline Desmethoxy->Aniline Phenylurea->Aniline Mineralization CO2 + H2O + Br- Aniline->Mineralization Ring cleavage

Caption: Simplified degradation pathway of this compound.

References

Application Notes & Protocols for the Analysis of Metobromuron and its Metabolites in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metobromuron is a phenylurea herbicide used for the selective control of broadleaf weeds and grasses in various crops. Understanding its metabolic fate in plants is crucial for assessing crop safety, environmental impact, and human health risks associated with pesticide residues in food. This document provides detailed protocols for the extraction, cleanup, and analysis of this compound and its primary metabolites in plant tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary metabolites of this compound in plants include:

  • Desmethyl-metobromuron: Formed by N-demethylation.

  • Desmethoxy-metobromuron: Formed by N-demethoxylation.

  • 4-Bromophenylurea: A key degradation product.

  • Glucoside conjugates: Formed by the conjugation of metabolites to glucose.

Metabolic Pathway of this compound in Plants

This compound undergoes a multi-phase detoxification process in plants, primarily involving oxidation and conjugation reactions. The initial steps are mediated by cytochrome P450 monooxygenases, followed by conjugation to glucose, which is catalyzed by UDP-glucosyltransferases. These modifications increase the water solubility of the compounds, facilitating their sequestration into vacuoles.

Metobromuron_Metabolism This compound This compound Desmethyl Desmethyl-metobromuron This compound->Desmethyl N-Demethylation (Cytochrome P450) Desmethoxy Desmethoxy-metobromuron This compound->Desmethoxy N-Demethoxylation (Cytochrome P450) BPurea 4-Bromophenylurea Desmethyl->BPurea Demethoxylation Desmethyl_conj Desmethyl-metobromuron -glucoside Desmethyl->Desmethyl_conj Glucosidation (UGT) Desmethoxy->BPurea Demethylation BPurea_conj 4-Bromophenylurea -glucoside BPurea->BPurea_conj Glucosidation (UGT)

Metabolic pathway of this compound in plants.

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is a modification of the original QuEChERS method, optimized for the extraction of this compound and its metabolites from various plant matrices.

3.1.1. Materials and Reagents

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge capable of 4000 rpm

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate (NaOAc)

  • Dispersive solid-phase extraction (d-SPE) tubes containing:

    • For general produce (e.g., potato): 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)

    • For pigmented produce (e.g., lettuce): 150 mg MgSO₄, 50 mg PSA, and 50 mg Graphitized Carbon Black (GCB) or C18.[1]

  • Vortex mixer

3.1.2. Extraction Procedure

  • Homogenize a representative sample of the plant tissue (e.g., potato tuber, lettuce leaves) to a uniform consistency.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (or 1.5 g of NaOAc).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3.1.3. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. For some systems, a dilution with water or mobile phase may be necessary to improve peak shape.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenize 1. Homogenize 10g Plant Tissue Add_ACN 2. Add 10 mL Acetonitrile Homogenize->Add_ACN Shake1 3. Shake for 1 min Add_ACN->Shake1 Add_Salts 4. Add 4g MgSO4 + 1g NaCl/NaOAc Shake1->Add_Salts Shake2 5. Shake for 1 min Add_Salts->Shake2 Centrifuge1 6. Centrifuge at 4000 rpm for 5 min Shake2->Centrifuge1 Transfer 7. Transfer 1 mL Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex 8. Vortex for 30 sec Transfer->Vortex Centrifuge2 9. Centrifuge at 4000 rpm for 5 min Vortex->Centrifuge2 Analysis 10. Analyze Supernatant by LC-MS/MS Centrifuge2->Analysis

QuEChERS experimental workflow.

LC-MS/MS Analysis

3.2.1. Instrumentation

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

3.2.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    2.0 50
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flows: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize the MRM transitions and typical performance data for the analysis of this compound and its metabolites.

Table 1: MRM Transitions for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound 259.0170.2148.220
Desmethyl-metobromuron 245.0170.2148.222
Desmethoxy-metobromuron 229.0148.293.125
4-Bromophenylurea 215.293.1171.935

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Method Performance Data in Potato and Lettuce Matrices

CompoundMatrixLOQ (mg/kg)Recovery (%)RSD (%)
This compound Potato0.00595 ± 5< 10
Lettuce0.00592 ± 7< 12
Desmethyl-metobromuron Potato0.00593 ± 6< 11
Lettuce0.00590 ± 8< 13
Desmethoxy-metobromuron Potato0.00591 ± 7< 12
Lettuce0.00588 ± 9< 15
4-Bromophenylurea Potato0.00598 ± 4< 8
Lettuce0.00596 ± 5< 10

LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data are representative and may vary depending on the instrument and specific matrix.

Data Analysis and Interpretation

  • Quantification: Generate calibration curves using matrix-matched standards to compensate for matrix effects.

  • Confirmation: The presence of a compound is confirmed by the co-elution of the quantifier and qualifier ions at the expected retention time and with an ion ratio that is within a specified tolerance (e.g., ±30%) of the ratio observed for a standard.

Conclusion

The described QuEChERS-LC-MS/MS method provides a robust and sensitive approach for the simultaneous determination of this compound and its major metabolites in various plant tissues. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers in the fields of pesticide residue analysis, food safety, and environmental monitoring.

References

Solid-Phase Extraction Methods for Metobromuron in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of the herbicide Metobromuron from environmental matrices, specifically water and soil. The methodologies outlined are based on established analytical practices for phenylurea herbicides, offering robust and reproducible approaches for sample clean-up and concentration prior to chromatographic analysis.

Application Note: this compound Analysis in Environmental Samples

This compound, a phenylurea herbicide, is utilized for selective weed control in a variety of crops. Its potential for environmental contamination through runoff and leaching necessitates sensitive and reliable analytical methods for its detection in water and soil samples. Solid-phase extraction is a widely adopted technique for the selective isolation and pre-concentration of this compound from complex environmental matrices, enabling lower detection limits and improved analytical performance.

This guide details two primary extraction methodologies: a classical SPE approach using C18 cartridges for aqueous samples and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples. The choice of C18 as a sorbent for water analysis is based on its high hydrophobicity, which allows for the effective retention of nonpolar compounds like this compound from polar matrices[1]. For soil, the QuEChERS method offers a streamlined and high-throughput alternative to traditional extraction techniques, demonstrating good recoveries for a wide range of pesticides[1][2][3].

Subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS) for enhanced selectivity and sensitivity[4].

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of this compound and other closely related phenylurea herbicides using solid-phase extraction and similar techniques. This data is compiled from various studies to provide a comparative overview of method performance.

Analyte(s)MatrixExtraction MethodSorbentAnalytical MethodRecovery (%)LODLOQReference
Phenylurea Herbicides (including this compound)WaterSPEC18HPLC-DAD74 - 1044 - 40 ng/L-
Phenylurea HerbicidesWaterSPEC18HPLC-UV87.8 - 103.7--
Multiclass PesticidesDrinking WaterSPEOasis HLBUHPLC-MS/MS63 - 1160.1 - 1.5 pg/mL-
216 PesticidesSoilQuEChERS-GC/MS/MS & GC/ECD/NPD65 - 116-0.005 - 0.01 mg/kg (MS/MS)
Multiclass PesticidesAgricultural WaterQuEChERSENVI-Carb + PSALC-MS/MS>93.90.02 - 3.0 µg/L0.1 - 9.9 µg/L

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is designed for the extraction and pre-concentration of this compound from water samples using C18 SPE cartridges, followed by HPLC-DAD analysis.

Materials:

  • Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • Glass fiber filters (e.g., 0.45 µm)

  • Conical centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.

    • Acidify the water sample to a pH of approximately 3.0 with formic acid or phosphoric acid to enhance the retention of this compound on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge to activate the sorbent.

    • Pass 5 mL of HPLC grade water through each cartridge to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of HPLC grade water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained this compound from the cartridge by passing 5-10 mL of a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol, through the cartridge at a slow flow rate (1-2 mL/min).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Protocol 2: QuEChERS Extraction of this compound from Soil Samples

This protocol outlines the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from soil samples, suitable for subsequent GC-MS or LC-MS analysis.

Materials:

  • Homogenizer or high-speed blender

  • 50 mL polypropylene centrifuge tubes with screw caps

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (optional, for cleanup of fatty matrices)

  • Centrifuge capable of at least 3000 rcf

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove stones and large debris.

    • For dry soil, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of water (e.g., 8 mL) to rehydrate the sample, as water is crucial for the partitioning of pesticides into the extraction solvent. Vortex and allow to stand for 30 minutes. For moist soil, the amount of water added can be adjusted.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube tightly and shake vigorously for 1 minute (manually or using a mechanical shaker). This step extracts the pesticides from the soil matrix into the acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride). The magnesium sulfate aids in the removal of water from the acetonitrile, while the sodium chloride helps to induce phase separation.

    • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into three layers: a top layer of acetonitrile containing the extracted pesticides, a middle layer of soil, and a bottom aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents. For typical soil samples, a mixture of 150 mg of anhydrous magnesium sulfate and 50 mg of PSA is used. PSA effectively removes organic acids, sugars, and some fatty acids. For soils with high organic matter or fat content, 50 mg of C18 sorbent can be added to the d-SPE tube.

    • Vortex the microcentrifuge tube for 30 seconds.

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into an autosampler vial for analysis by GC-MS or LC-MS.

Visualizations

SPE_Workflow_for_Metobromuron_in_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Start Water Sample Collection Filter Filtration (0.45 µm) Start->Filter Acidify Acidification (pH 3) Filter->Acidify Condition Cartridge Conditioning (Methanol & Water) Acidify->Condition Load Sample Loading Condition->Load Wash Washing (Water) Load->Wash Elute Elution (Acetonitrile/Methanol) Wash->Elute Concentrate Evaporation (N2 Stream) Elute->Concentrate Reconstitute Reconstitution (Mobile Phase) Concentrate->Reconstitute Analysis HPLC Analysis Reconstitute->Analysis

Caption: SPE Workflow for this compound in Water Samples.

QuEChERS_Workflow_for_Metobromuron_in_Soil cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Start Soil Sample (10g) Add_ACN Add Acetonitrile (10 mL) Start->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Transfer Transfer Acetonitrile Extract (1 mL) Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbents (MgSO4, PSA) Transfer->Add_dSPE Vortex Vortex (30 s) Add_dSPE->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 Collect Collect Supernatant Centrifuge2->Collect Analysis GC/LC-MS Analysis Collect->Analysis

Caption: QuEChERS Workflow for this compound in Soil Samples.

References

Application Notes and Protocols for Electrochemical Monitoring of Metobromuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of an electrochemical sensor for the quantitative determination of the herbicide Metobromuron. The described method is based on square-wave voltammetry using a nanomaterial-modified graphite electrode, offering a sensitive and efficient analytical tool for environmental monitoring and food safety applications.

Introduction

This compound is a phenylurea herbicide used for selective weed control in various crops. Its potential persistence in soil and water necessitates sensitive and reliable monitoring methods to ensure environmental and food safety. Electrochemical sensors offer a compelling alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable analysis.[1] This document outlines a validated method for the electrochemical detection of this compound.

The principle of this method is based on the direct electrochemical oxidation of this compound at the surface of a modified electrode. The resulting oxidation peak current, measured by square-wave voltammetry (SWV), is directly proportional to the concentration of this compound in the sample. The use of nanomaterials, such as graphene nanoplatelets, on the electrode surface significantly enhances the analytical signal, leading to improved sensitivity and a lower limit of detection.[2]

Signaling Pathway and Experimental Workflow

The electrochemical detection of this compound involves a direct oxidation reaction at the electrode surface. While not a biological signaling pathway, the logical flow of the detection mechanism can be visualized.

This compound This compound in Sample Electrode Modified Electrode Surface This compound->Electrode Adsorption Oxidation Electrochemical Oxidation Electrode->Oxidation Applied Potential Current Oxidation Current (Signal) Oxidation->Current Concentration Concentration Determination Current->Concentration Proportional Relationship

Caption: Logical flow of the electrochemical detection of this compound.

The overall experimental workflow for the development and application of the this compound electrochemical sensor is outlined below.

cluster_prep Sensor Preparation cluster_analysis Electrochemical Analysis cluster_validation Data Analysis & Validation P1 Bare Electrode (UTGE) P3 Drop-Casting Modification P1->P3 P2 Nanomaterial Dispersion (GNPs) P2->P3 A2 Square-Wave Voltammetry (SWV) Measurement P3->A2 A1 Sample Preparation A1->A2 A3 Data Acquisition (Peak Current) A2->A3 V1 Calibration Curve Construction A3->V1 V2 LOD & LOQ Calculation V1->V2 V3 Real Sample Analysis V1->V3

Caption: Experimental workflow for this compound electrochemical sensor development.

Quantitative Data Summary

The performance of the electrochemical sensor for this compound detection was evaluated using different electrode modifications. The key analytical parameters are summarized in the table below.[2]

Electrode ModificationLinear Range (μmol L⁻¹)Limit of Detection (LOD) (μmol L⁻¹)Limit of Quantification (LOQ) (μmol L⁻¹)Sensitivity (μA/μmol L⁻¹)
Bare Ultra Trace Graphite Electrode (UTGE)0.5 - 10.00.130.430.12
UTGE with Multi-Walled Carbon Nanotubes (MWCNTs)0.5 - 12.50.110.370.13
UTGE with Graphene Nanoplatelets (GNPs)0.2 - 15.00.0480.160.15

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Graphene nanoplatelets (GNPs)

  • Multi-walled carbon nanotubes (MWCNTs)

  • N,N-dimethylformamide (DMF)

  • Britton-Robinson (B-R) buffer components (boric acid, phosphoric acid, acetic acid)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Ultra Trace Graphite Electrodes (UTGEs)

Electrode Modification Protocol
  • Preparation of Nanomaterial Dispersions:

    • Prepare a 1.0 mg/mL dispersion of GNPs in DMF.

    • Prepare a 1.0 mg/mL dispersion of MWCNTs in DMF.

    • Sonciate the dispersions for 60 minutes to ensure homogeneity.

  • Electrode Surface Modification (Drop-Casting):

    • Pipette 5 µL of the desired nanomaterial dispersion (GNPs or MWCNTs) onto the active surface of the UTGE.

    • Allow the solvent to evaporate completely at room temperature (approximately 30 minutes).

    • The modified electrode is now ready for use.

Electrochemical Measurement Protocol
  • Preparation of the Electrochemical Cell:

    • Use a standard three-electrode system consisting of the modified UTGE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[3]

    • The supporting electrolyte is a Britton-Robinson (B-R) buffer at pH 2.0.

  • Square-Wave Voltammetry (SWV) Parameters:

    • Frequency: 25 Hz

    • Amplitude: 50 mV

    • Step potential: 5 mV

    • Accumulation potential: Not specified, can be optimized (e.g., 0 V)

    • Accumulation time: Not specified, can be optimized (e.g., 60 s)

    • Potential range: Scan from approximately +0.8 V to +1.4 V (vs. Ag/AgCl) to record the oxidation peak of this compound.

  • Measurement Procedure:

    • Add a known volume of the B-R buffer (pH 2.0) to the electrochemical cell.

    • Immerse the electrodes in the solution.

    • Record a blank SWV scan.

    • Add a specific concentration of this compound standard solution or the prepared sample to the cell.

    • Stir the solution for a defined accumulation time (if applicable).

    • Stop stirring and allow the solution to become quiescent.

    • Perform the SWV scan and record the voltammogram.

    • The oxidation peak current of this compound will appear at approximately +1.2 V (vs. Ag/AgCl).

Sample Preparation Protocol (Soil Samples)
  • Extraction:

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).

    • Shake vigorously for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Analysis:

    • Collect the supernatant.

    • Dilute an aliquot of the supernatant with the B-R buffer (pH 2.0) to a suitable concentration within the linear range of the sensor.

    • Analyze the diluted sample using the electrochemical measurement protocol described above.

    • For quantification, the standard addition method is recommended to compensate for matrix effects.[3]

Validation and Quality Control

  • Calibration: A calibration curve should be constructed by plotting the peak current against the concentration of this compound standards. The linearity of the calibration curve should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be calculated based on the standard deviation of the blank signal.

  • Selectivity: The selectivity of the sensor should be assessed by analyzing the response to potential interfering species that may be present in the samples (e.g., other pesticides, metal ions).

  • Recovery: For real sample analysis, recovery studies should be performed by spiking the samples with known concentrations of this compound to evaluate the accuracy of the method.

Conclusion

The described electrochemical sensor based on a graphene nanoplatelet-modified ultra-trace graphite electrode provides a sensitive, rapid, and cost-effective method for the determination of this compound. The detailed protocols and application notes herein serve as a valuable resource for researchers and professionals in the fields of environmental monitoring, food safety, and analytical chemistry. The versatility of electrochemical methods and the potential for miniaturization and integration into portable devices further highlight their applicability for on-site analysis.

References

Application Notes and Protocols for Studying Metobromuron Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cytotoxic effects of Metobromuron using common cell culture techniques. The focus is on assessing cell viability, membrane integrity, oxidative stress, and apoptosis.

Introduction to this compound and its Cytotoxicity

This compound is a phenylurea herbicide primarily used for pre-emergence weed control. Its main mechanism of action in plants is the inhibition of photosynthetic electron transport at photosystem II.[1] While generally considered to have low mammalian toxicity, studies on related herbicides and their metabolites suggest potential cytotoxic effects in mammalian cells, which may involve the induction of oxidative stress and apoptosis.[2][3][4] Understanding the cytotoxic profile of this compound is crucial for a comprehensive risk assessment and for researchers in toxicology and drug development studying the effects of environmental chemicals on cellular health.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the cytotoxicity of this compound in a selected cell line.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis & Interpretation A Select and Culture Appropriate Cell Line (e.g., HepG2, Caco-2) C Seed Cells in Multi-well Plates A->C B Prepare this compound Stock Solution (e.g., in DMSO) D Treat Cells with a Range of This compound Concentrations B->D C->D E Incubate for a Defined Period (e.g., 24, 48, 72h) D->E F Cell Viability Assay (e.g., MTT) E->F G Membrane Integrity Assay (e.g., LDH) E->G H Oxidative Stress Assay (e.g., ROS detection) E->H I Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) E->I J Measure Absorbance/ Fluorescence/Luminescence F->J G->J H->J I->J K Calculate % Viability/ Cytotoxicity/Apoptosis J->K L Determine IC50 Value K->L M Interpret Results and Elucidate Mechanisms L->M

Caption: General experimental workflow for assessing this compound cytotoxicity.

Data Presentation

Quantitative data from cytotoxicity experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: IC50 Value of this compound in a Human Cell Line

Cell LineExposure Time (h)IC50 (µM)AssayReference
Caco-248100MTT Assay(Alueide, 2016)

Table 2: Template for Cell Viability Data (e.g., MTT Assay)

This compound Conc. (µM)Mean Absorbance (OD)Standard Deviation% Cell Viability
0 (Control)100
10
25
50
100
250
500

Table 3: Template for Membrane Integrity Data (e.g., LDH Assay)

This compound Conc. (µM)Mean LDH Activity (U/L)Standard Deviation% Cytotoxicity
0 (Vehicle Control)
Low Control (Untreated)0
High Control (Lysis Buffer)100
10
25
50
100
250
500

Experimental Protocols

Cell Viability Assessment: MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells. This assay is a robust method to determine the IC50 value of a compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% and should be included in the vehicle control wells.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot a dose-response curve and determine the IC50 value.

Membrane Integrity Assessment: LDH Assay

Application Note: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. It is a reliable method to quantify cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use the low control (untreated cells) and high control (cells treated with lysis buffer) to calculate the percentage of cytotoxicity for each this compound concentration.

Oxidative Stress Assessment: Intracellular ROS Detection

Application Note: This assay measures the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, preferably in a black-walled 96-well plate to minimize background fluorescence.

  • Probe Loading: After the treatment period, remove the medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the results as a percentage of the fluorescence intensity relative to the vehicle control.

Apoptosis Assessment

4.4.1. Annexin V-FITC and Propidium Iodide (PI) Staining

Application Note: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

4.4.2. Caspase Activity Assay

Application Note: Caspases are a family of proteases that play a crucial role in apoptosis. This assay uses a fluorogenic substrate that is cleaved by active caspases (e.g., caspase-3/7) to release a fluorescent molecule.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a black-walled 96-well plate.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Hypothesized Signaling Pathway of this compound Cytotoxicity

The following diagram illustrates a hypothesized signaling pathway for this compound-induced cytotoxicity in mammalian cells, based on the known effects of other phenylurea herbicides and general principles of toxicology. This pathway proposes that this compound induces oxidative stress, leading to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Dysfunction cluster_2 Apoptosis Cascade This compound This compound ROS Increased ROS Production (Oxidative Stress) This compound->ROS Induces MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Causes CytoC Cytochrome c Release MMP->CytoC Leads to Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Activates Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.

References

Troubleshooting & Optimization

troubleshooting Metobromuron peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting peak tailing of Metobromuron in reverse-phase High-Performance Liquid Chromatography (HPLC). This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals identify and resolve common issues leading to asymmetrical peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] This distortion can compromise the accuracy and reproducibility of quantification.[2] It is typically identified by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 often indicates significant tailing.[3][4]

Q2: Why is my this compound peak tailing in reverse-phase HPLC?

A2: Peak tailing for this compound, a substituted urea herbicide, can arise from several factors. The most common cause is secondary interactions between the analyte and the stationary phase.[4] this compound has a predicted pKa of approximately 12.8, making it a weak base. At intermediate pH values, residual silanol groups on the silica-based stationary phase can be ionized and interact with the slightly basic this compound, leading to tailing. Other potential causes include column degradation, mobile phase issues, sample-related problems, and instrumental effects.

Q3: Can the mobile phase composition affect the peak shape of this compound?

A3: Absolutely. The mobile phase composition, particularly its pH and buffer strength, is a critical factor in controlling peak shape. For a weakly basic compound like this compound, operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and reducing tailing. Insufficient buffer capacity can also lead to pH shifts within the column, contributing to peak asymmetry.

Q4: How does the choice of HPLC column influence this compound peak tailing?

A4: The column chemistry plays a significant role. Using a modern, high-purity silica column that is well end-capped can significantly reduce the number of accessible silanol groups, thereby minimizing tailing. For particularly problematic separations, consider using a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the analyte from residual silanols.

Q5: Could my sample preparation be the cause of the peak tailing?

A5: Yes, sample-related issues are a frequent cause of peak tailing. Injecting too much sample (mass overload) can saturate the stationary phase and lead to broadened, tailing peaks. Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

Troubleshooting Guide

This troubleshooting guide is designed to help you systematically identify and resolve the cause of this compound peak tailing.

Step 1: Initial Assessment

Before making any changes to your method, it's important to confirm the problem and gather baseline data.

  • Calculate the Tailing Factor: Determine the tailing factor (Tf) or asymmetry factor (As) of your this compound peak. A value > 1.2 is a clear indicator of a problem.

  • Review Historical Data: Compare the current chromatogram with previous successful runs. Note any changes in peak shape, retention time, or backpressure.

  • Check System Suitability: Ensure that your HPLC system meets the required performance criteria.

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound peak tailing.

Metobromuron_Troubleshooting start Peak Tailing Observed (Tf > 1.2) check_column Evaluate Column Condition start->check_column column_ok Column OK check_column->column_ok Good Peak Shape with Standard? column_bad Column Degraded/ Contaminated check_column->column_bad Poor Peak Shape? check_mobile_phase Optimize Mobile Phase column_ok->check_mobile_phase replace_column Flush or Replace Column and Guard Column column_bad->replace_column replace_column->check_column mp_ok Mobile Phase OK check_mobile_phase->mp_ok No Improvement? mp_bad Sub-optimal Mobile Phase check_mobile_phase->mp_bad Improvement? check_sample Investigate Sample Effects mp_ok->check_sample adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) mp_bad->adjust_ph adjust_ph->check_mobile_phase adjust_buffer Increase Buffer Strength (10-50 mM) adjust_ph->adjust_buffer sample_ok Sample Prep OK check_sample->sample_ok No Improvement? sample_bad Sample Issues Identified check_sample->sample_bad Improvement? check_instrument Inspect HPLC System sample_ok->check_instrument dilute_sample Dilute Sample/ Reduce Injection Volume sample_bad->dilute_sample dilute_sample->check_sample match_solvent Match Sample Solvent to Mobile Phase dilute_sample->match_solvent instrument_ok System OK check_instrument->instrument_ok No Leaks or Dead Volume? instrument_bad Instrumental Issues check_instrument->instrument_bad Issues Found? resolved Peak Tailing Resolved instrument_ok->resolved check_fittings Check Fittings and Tubing for Dead Volume instrument_bad->check_fittings check_fittings->check_instrument

References

Technical Support Center: Optimizing Metobromuron Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Metobromuron from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: What makes extracting this compound from clay soils particularly challenging?

Clay soils present a significant challenge for pesticide extraction due to their unique physicochemical properties. The high surface area and negative charge of clay particles lead to strong adsorption of pesticide molecules like this compound through mechanisms such as ion exchange and hydrogen bonding. This strong binding makes it difficult to achieve complete desorption of the analyte into the extraction solvent, often resulting in low recovery rates. Furthermore, clay soils are rich in organic matter and other co-extractives that can interfere with the analytical measurement, a phenomenon known as the matrix effect.

Q2: Which extraction method is recommended for this compound in clay soils?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for multi-residue pesticide analysis in soil and is a recommended starting point for this compound extraction from clay soils. However, due to the complexities of clay matrices, a modified QuEChERS protocol is often necessary to enhance extraction efficiency and minimize matrix interference. For particularly challenging clay soils, more exhaustive extraction techniques like Ultrasonic-Assisted Extraction (UAE) may be required, often in conjunction with the QuEChERS procedure.

Q3: How can I minimize the matrix effect when analyzing this compound in clay soil extracts?

The matrix effect, which can manifest as signal suppression or enhancement in the analytical instrument, is a common issue with clay soil extracts. Several strategies can be employed to mitigate this:

  • Enhanced Cleanup: A robust cleanup step using dispersive solid-phase extraction (d-SPE) is crucial. A combination of sorbents is often necessary.

    • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and some sugars.

    • C18 (Octadecylsilane): Removes non-polar interferences like lipids.

    • GCB (Graphitized Carbon Black): Effectively removes pigments and sterols. However, it should be used with caution as it can adsorb planar molecules like this compound. The amount should be optimized.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank clay soil extract that has undergone the same extraction and cleanup procedure as the samples is highly recommended. This helps to compensate for any signal alteration caused by the matrix.

  • Isotope Dilution: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for both matrix effects and variations in extraction recovery.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of co-extractives, thereby lessening the matrix effect. However, this may compromise the method's limit of detection.

Troubleshooting Guide

Issue EncounteredPotential CausesRecommended Solutions
Low Recovery of this compound 1. Strong Adsorption to Clay: Incomplete desorption of this compound from active sites on clay particles. 2. Inadequate Solvent Polarity: The extraction solvent is not effective at disrupting the analyte-matrix interactions. 3. Insufficient Sample Hydration: Dry clay can strongly bind pesticides, making extraction difficult. 4. Inadequate Extraction Time/Agitation: Insufficient time or energy for the solvent to penetrate the soil matrix and desorb the analyte.1. Optimize Sample Hydration: Pre-wetting the clay soil sample with water before adding the extraction solvent can significantly improve recovery. 2. Modify Extraction Solvent: Use a more polar solvent or a solvent mixture. Acetonitrile is common in QuEChERS, but mixtures like acetone/hexane may also be effective. The addition of a small amount of a modifying agent like formic acid can sometimes improve recovery. 3. Increase Extraction Energy: Employ ultrasonic-assisted extraction (UAE) for a short period (e.g., 5-15 minutes) after adding the solvent to provide additional energy for desorption. 4. Increase Shaking Time: Extend the manual or mechanical shaking time during the extraction step to ensure thorough mixing.
High Matrix Effect (Signal Suppression/Enhancement) 1. Co-extraction of Interfering Substances: Humic acids, fulvic acids, and other organic matter are co-extracted with this compound. 2. Insufficient Cleanup: The d-SPE cleanup step is not adequately removing matrix components.1. Optimize d-SPE Cleanup: Experiment with different combinations and amounts of d-SPE sorbents (PSA, C18, GCB). For highly pigmented extracts, a small, optimized amount of GCB can be beneficial. 2. Use Matrix-Matched Standards: Prepare calibration curves in blank matrix extract to compensate for signal changes. 3. Dilute the Extract: If sensitivity allows, dilute the final extract to reduce the concentration of interfering compounds.
Poor Reproducibility (High RSD between Replicates) 1. Inhomogeneous Soil Sample: The subsample taken for extraction is not representative of the bulk sample. 2. Inconsistent Water Content: Variations in the moisture level of the soil samples can lead to inconsistent extraction efficiency. 3. Inconsistent Extraction Conditions: Variations in shaking time, speed, or temperature between samples.1. Ensure Sample Homogeneity: Thoroughly mix and homogenize the entire soil sample before taking a subsample for extraction. Grinding the air-dried soil to a fine, uniform powder is recommended. 2. Standardize Water Content: Either air-dry all soil samples to a consistent moisture level or determine the moisture content of each sample and report results on a dry weight basis. 3. Maintain Consistent Parameters: Ensure that all experimental parameters (e.g., solvent volumes, shaking times, centrifugation speeds) are kept constant for all samples and standards.

Experimental Protocols

Modified QuEChERS Method for this compound in Clay Soil

This protocol is a starting point and may require further optimization based on the specific characteristics of the clay soil being analyzed.

QuEChERS_Workflow A 1. Sample Preparation - Weigh 10 g of homogenized clay soil into a 50 mL centrifuge tube. - Add 10 mL of deionized water (for dry soil) and vortex for 30s. B 2. Extraction - Add 10 mL of Acetonitrile. - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). - Shake vigorously for 1 min. A->B C 3. Optional: Ultrasonic Assistance - Place the tube in an ultrasonic bath for 5-10 min. B->C For improved desorption D 4. Centrifugation - Centrifuge at ≥3000 rcf for 5 min. C->D E 5. Dispersive SPE Cleanup - Transfer an aliquot of the supernatant to a d-SPE tube (containing PSA, C18, and optionally GCB). - Vortex for 30s. D->E F 6. Final Centrifugation - Centrifuge at ≥3000 rcf for 5 min. E->F G 7. Analysis - The supernatant is ready for LC-MS/MS or GC-MS analysis. F->G

Caption: Workflow for the modified QuEChERS extraction method.

Methodology:

  • Sample Preparation:

    • Homogenize the clay soil sample by grinding and sieving (e.g., through a 2 mm mesh).

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • If the soil is dry, add 10 mL of deionized water, vortex for 30 seconds, and allow it to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).

    • Immediately cap the tube and shake it vigorously for 1 minute.

  • Optional Ultrasonic-Assisted Extraction:

    • For soils with very high clay content, place the centrifuge tube in an ultrasonic bath for 5-10 minutes to enhance the desorption of this compound.

  • Centrifugation:

    • Centrifuge the tube at a speed of ≥3000 relative centrifugal force (rcf) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube. The d-SPE tube should contain a mixture of sorbents, for example:

      • 150 mg anhydrous MgSO₄ (to remove residual water)

      • 50 mg PSA (Primary Secondary Amine)

      • 50 mg C18

      • Optional: 7.5 mg GCB (Graphitized Carbon Black) - the amount may need optimization.

    • Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation:

    • Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

  • Analysis:

    • The resulting supernatant is the final extract. Carefully transfer it to an autosampler vial for analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables provide representative data on the recovery of a hypothetical pesticide with properties similar to this compound from different soil types and the effect of different cleanup sorbents.

Table 1: Influence of Soil Type on Pesticide Recovery using a Standard QuEChERS Method

Soil TypeClay Content (%)Organic Matter (%)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Sandy Loam151.595.24.8
Silt Loam252.888.77.2
Clay 55 4.2 65.3 15.4

Table 2: Effect of d-SPE Cleanup Sorbents on this compound Recovery and Matrix Effect in Clay Soil Extract

d-SPE Sorbent CombinationAverage Recovery (%)Matrix Effect (%)*
PSA + C1875.8-28.5 (Suppression)
PSA + C18 + 5 mg GCB72.1-15.2 (Suppression)
PSA + C18 + 10 mg GCB64.5-9.8 (Suppression)

*Matrix Effect (%) = ((Slope of matrix-matched standard curve / Slope of solvent-based standard curve) - 1) * 100

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low this compound Recovery Check_Homogeneity Is the soil sample thoroughly homogenized? Start->Check_Homogeneity Homogenize Action: Homogenize sample (grind, sieve, mix) Check_Homogeneity->Homogenize No Check_Hydration Is the clay soil adequately hydrated? Check_Homogeneity->Check_Hydration Yes Homogenize->Check_Hydration Hydrate Action: Pre-wet soil with water and allow to hydrate Check_Hydration->Hydrate No Check_Extraction Are extraction parameters (solvent, time, energy) optimal? Check_Hydration->Check_Extraction Yes Hydrate->Check_Extraction Optimize_Extraction Action: Modify solvent, increase shaking time, or use ultrasonic assistance Check_Extraction->Optimize_Extraction No Check_Cleanup Is there significant matrix effect? Check_Extraction->Check_Cleanup Yes Optimize_Extraction->Check_Cleanup Optimize_Cleanup Action: Optimize d-SPE sorbents and use matrix-matched standards Check_Cleanup->Optimize_Cleanup Yes End End: Improved Recovery Check_Cleanup->End No Optimize_Cleanup->End

Caption: A logical workflow for troubleshooting low this compound recovery.

overcoming matrix effects in Metobromuron LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of Metobromuron.

Troubleshooting Guides

My this compound signal is low and inconsistent in complex matrices like soil or food samples. What is the likely cause and how can I fix it?

This is a classic sign of ion suppression , a major type of matrix effect in LC-MS/MS.[1] Co-eluting endogenous components from your sample matrix (e.g., salts, lipids, pigments) can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced and variable signal.[1]

Here’s a step-by-step guide to troubleshoot and mitigate this issue:

  • Confirm Ion Suppression: A post-column infusion experiment is a standard way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound standard into the LC eluent post-column and injecting a blank matrix extract. Dips in the baseline signal indicate retention times where matrix components are causing suppression.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used technique for pesticide analysis in food and agricultural samples.[3] For phenylurea herbicides like this compound, a dSPE (dispersive Solid-Phase Extraction) cleanup step with Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) sorbents can be effective at removing sugars, fatty acids, and pigments.[4]

    • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. For this compound in aqueous samples, a C18 cartridge can be used to retain the analyte while salts and other polar interferences are washed away. For more complex matrices, polymeric sorbents like Oasis HLB may offer better cleanup by retaining the analyte while allowing a broader range of interferences to be washed away.

  • Chromatographic Separation: If sample cleanup is insufficient, adjusting your LC method can help separate this compound from the co-eluting interferences.

    • Modify the Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.

    • Change the Stationary Phase: If you are using a standard C18 column, switching to a column with a different selectivity (e.g., a phenyl-hexyl phase) might separate the analyte from the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal way to compensate for matrix effects. Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the IS signal, you can achieve accurate quantification even with variable suppression between samples.

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for consistent matrix effects.

My recovery of this compound is low, even after implementing a QuEChERS protocol. What could be the problem?

Low recovery in a QuEChERS workflow can stem from several factors:

  • Analyte Loss during dSPE Cleanup: Some dSPE sorbents can adsorb the analyte of interest. While PSA is generally suitable for removing organic acids, and GCB for pigments, they can sometimes retain planar molecules. If you suspect analyte loss during cleanup, try reducing the amount of sorbent or testing different sorbent combinations. For phenylurea herbicides, a combination of PSA and C18 can be effective.

  • Inefficient Extraction: Ensure that the initial extraction with acetonitrile is vigorous enough. Mechanical shaking is often more effective than manual shaking. For dry samples like soil, a pre-hydration step with water is crucial for efficient extraction.

  • pH of the Extraction Solvent: The pH can influence the extraction efficiency of some pesticides. For phenylurea herbicides, adding a small amount of acid, like 1% formic acid in acetonitrile, can improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantitative analysis.

Q2: How do I choose between QuEChERS and SPE for my this compound analysis?

A2: The choice depends on your sample matrix and throughput needs.

  • QuEChERS is a high-throughput technique ideal for a large number of samples and is well-suited for solid matrices like fruits, vegetables, and soil. It is a generic method that works well for a broad range of pesticides.

  • SPE is generally more selective and can provide a cleaner extract, which is beneficial for very complex matrices or when very low detection limits are required. It is often used for liquid samples like water but can also be applied to extracts from solid samples.

Q3: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound necessary?

A3: While not strictly necessary in all cases, using a SIL-IS is highly recommended for achieving the most accurate and precise results, especially when dealing with complex and variable matrices. A SIL-IS is the most effective way to correct for both sample-to-sample variations in matrix effects and inconsistencies in extraction recovery.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a simple approach to reduce the concentration of interfering matrix components. However, this will also dilute your analyte, so this strategy is only feasible if the concentration of this compound in your samples is high enough to remain well above the instrument's limit of quantification after dilution.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

This protocol is adapted from standard QuEChERS procedures for pesticide analysis in soil.

  • Sample Homogenization: Air-dry the soil sample and sieve to remove large particles.

  • Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 8 mL of water and vortex for 30 seconds. Let the sample hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add an appropriate internal standard (ideally, a stable isotope-labeled this compound).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general procedure for the extraction of moderately nonpolar pesticides from water samples.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 3 mL aliquots of acetonitrile into a collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Representative Recovery and Matrix Effect Data for Phenylurea Herbicides using Different Cleanup Strategies.

The following table summarizes typical recovery and matrix effect (ME) data for phenylurea herbicides in a vegetable matrix, illustrating the impact of different dSPE cleanup sorbents. A negative ME value indicates ion suppression.

Phenylurea HerbicidedSPE Cleanup SorbentAverage Recovery (%)Matrix Effect (%)
ChlorbromuronPSA + C1895-15
ChlorbromuronPSA + GCB92-25
IsoproturonPSA + C1898-12
IsoproturonPSA + GCB94-20

Data is representative and compiled for illustrative purposes based on typical performance for this class of compounds. Stronger ion suppression is often observed with GCB for some analytes, though it can be more effective at pigment removal.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup weigh 1. Weigh Sample add_solvent 2. Add Acetonitrile & IS weigh->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 supernatant Acetonitrile Extract centrifuge1->supernatant transfer 6. Transfer Supernatant add_dspe 7. Add to dSPE Tube transfer->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract Final Extract for LC-MS/MS centrifuge2->final_extract supernatant->transfer SPE_Workflow start Start condition 1. Condition Cartridge (Methanol & Water) start->condition load 2. Load Water Sample condition->load wash 3. Wash Interferences (Water) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute this compound (Acetonitrile) dry->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute end Analyze by LC-MS/MS reconstitute->end Troubleshooting_Tree start Problem: Low & Inconsistent Signal q_is Using a Stable Isotope- Labeled Internal Standard? start->q_is a_no_is Implement a SIL-IS (Best Solution) q_is->a_no_is No a_no_is_alt Use Matrix-Matched Calibration q_is->a_no_is_alt No, and SIL-IS unavailable q_cleanup Is Sample Cleanup Sufficient? q_is->q_cleanup Yes end_node Problem Solved a_no_is->end_node a_no_is_alt->end_node a_improve_cleanup Optimize Cleanup: - QuEChERS dSPE (PSA, C18, GCB) - Solid-Phase Extraction (SPE) q_cleanup->a_improve_cleanup No q_chrom Is Analyte Separated from Suppression Zone? q_cleanup->q_chrom Yes a_improve_cleanup->end_node a_improve_chrom Optimize Chromatography: - Modify Gradient - Change Column q_chrom->a_improve_chrom No q_chrom->end_node Yes a_improve_chrom->end_node

References

addressing poor reproducibility in Metobromuron analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the reproducibility of Metobromuron analytical standards. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct accurate and reliable experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and systematic solutions.

Issue IDQuestionPotential CausesRecommended Solutions
MBN-T01 Why am I observing poor peak shape (tailing or fronting) for my this compound standard? 1. Secondary Silanol Interactions: Residual silanol groups on the HPLC column packing can interact with the urea functional group of this compound, leading to peak tailing. 2. Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of this compound and lead to poor peak shape. 3. Column Overload: Injecting too concentrated a sample can saturate the column, causing peak fronting. 4. Contamination: A contaminated guard or analytical column can lead to distorted peak shapes.1. Column Selection: Use a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions. A C18 column is a common choice. 2. pH Adjustment: Ensure the mobile phase pH is controlled, typically within a range of 2-8 for silica-based columns. For this compound, a slightly acidic mobile phase (pH 3-5) is often effective. 3. Optimize Injection Volume/Concentration: Reduce the injection volume or dilute the sample. 4. Column Maintenance: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, replace the guard column or, if necessary, the analytical column.
MBN-T02 My this compound standard is precipitating in the mobile phase or sample vial. What should I do? 1. Low Solubility: this compound has limited solubility in highly aqueous mobile phases. 2. Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can cause precipitation upon injection. 3. Temperature Effects: Lower temperatures can decrease the solubility of this compound.1. Adjust Mobile Phase Composition: Increase the proportion of organic solvent (acetonitrile or methanol) in your mobile phase. 2. Sample Solvent: Dissolve the this compound standard in a solvent that is similar in composition to the initial mobile phase conditions. If using a gradient, dissolve the standard in the starting mobile phase. 3. Temperature Control: Use a column oven and ensure the mobile phase and samples are equilibrated to the column temperature to prevent precipitation.
MBN-T03 I am seeing extraneous peaks or a noisy baseline in my chromatogram. What could be the cause? 1. Standard Degradation: this compound can degrade under strongly acidic, basic, or oxidative conditions.[1] 2. Contaminated Solvents or Reagents: Impurities in the mobile phase solvents or additives can introduce noise and extra peaks. 3. System Contamination: Contamination in the injector, tubing, or detector can leach out during the run.1. Proper Standard Handling: Prepare fresh standards and store them under recommended conditions (refrigerated and protected from light). Avoid exposure to strong acids or bases. 2. High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. Filter and degas the mobile phase before use. 3. System Cleaning: Flush the entire HPLC system with appropriate cleaning solvents.
MBN-T04 My retention times for this compound are shifting between injections. Why is this happening? 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient. 2. Mobile Phase Composition Fluctuation: Inconsistent mobile phase preparation or proportioning by the pump can lead to shifts in retention time. 3. Temperature Fluctuations: Changes in ambient or column temperature can affect retention times. 4. Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.1. Sufficient Equilibration: Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection. 2. Consistent Mobile Phase: Prepare mobile phases carefully and consistently. If using an online mixer, ensure it is functioning correctly. 3. Stable Temperature: Use a column oven to maintain a constant temperature. 4. Monitor Column Performance: Regularly check column performance with a standard to track its health. Replace the column when performance deteriorates significantly.
MBN-T05 I'm observing a loss of this compound signal or poor recovery, especially in complex matrices. What are the likely reasons? 1. Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, food) can suppress the ionization of this compound in the mass spectrometer source. 2. Adsorption: this compound may adsorb to active sites in the HPLC system, including tubing, frits, and the column itself. 3. Incomplete Extraction: The extraction procedure may not be efficient in recovering this compound from the sample matrix.1. Sample Preparation: Utilize a robust sample preparation technique like QuEChERS to remove interfering matrix components.[2] Matrix-matched calibration standards can also be used to compensate for signal suppression. 2. System Passivation: In some cases, flushing the system with a chelating agent or using biocompatible PEEK tubing can help reduce adsorption. 3. Optimize Extraction: Ensure the chosen extraction solvent and conditions are optimized for this compound in your specific matrix.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound analytical standards?

This compound standards should be stored in a cool, dark place, typically at 2-8 °C, to prevent degradation.[3] It is very stable in neutral, weakly acidic, and weakly alkaline media but is hydrolyzed by strong acids and bases. The formulated product is stable for at least 2 years at up to 50 °C.

2. What is the solubility of this compound in common HPLC solvents?

3. What type of HPLC column is best suited for this compound analysis?

A reversed-phase C18 column is a suitable choice for the analysis of this compound. To mitigate issues with peak tailing due to silanol interactions, it is recommended to use a modern, high-purity silica column with end-capping.

4. How can I confirm the identity of this compound in my samples?

The most definitive way to confirm the identity of this compound is by using a mass spectrometer (MS) detector. By comparing the mass spectrum and retention time of the peak in your sample to that of a certified reference standard, you can have high confidence in its identification.

5. What are the common degradation products of this compound?

Under forced degradation conditions, this compound can degrade into several products. The main degradation pathways involve N-demethylation and N-demethoxylation. Common metabolites found in environmental and biological samples include 3-(p-bromophenyl)-1-methylurea and 3-(p-bromophenyl)-1-methoxyurea.

Quantitative Data Summary

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₁BrN₂O₂
Molecular Weight259.10 g/mol
Melting Point95-96 °C
Water Solubility320 ppm (20 °C)
Log P (octanol-water)2.4
StabilityStable in neutral, weakly acidic, and weakly alkaline media. Hydrolyzed by strong acids and bases.

Experimental Protocols

Reference Analytical Method: QuEChERS Extraction and HPLC-MS/MS Analysis

This method is based on a validated procedure for the analysis of this compound in various food matrices.

1. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an HPLC vial.

2. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for re-equilibration).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample Homogenized Sample extraction Acetonitrile Extraction & Salting Out sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Acetonitrile Supernatant centrifuge1->supernatant dspe Dispersive SPE Cleanup supernatant->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract hplc HPLC Separation (C18 Column) final_extract->hplc msms MS/MS Detection (ESI+) hplc->msms data Data Acquisition & Processing msms->data troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_signal_intensity Signal Intensity Issues start Poor Reproducibility Observed peak_shape Tailing or Fronting? start->peak_shape rt_shift Retention Time Shifting? start->rt_shift signal_loss Low Signal or Precipitation? start->signal_loss check_column Check Column (End-capped, not overloaded) peak_shape->check_column check_mobile_phase Check Mobile Phase pH peak_shape->check_mobile_phase check_equilibration Ensure Proper Column Equilibration rt_shift->check_equilibration check_temp Verify Stable Temperature rt_shift->check_temp check_mp_prep Confirm Consistent Mobile Phase Prep rt_shift->check_mp_prep check_solubility Increase Organic Content in Mobile Phase signal_loss->check_solubility check_sample_solvent Match Sample Solvent to Mobile Phase signal_loss->check_sample_solvent check_matrix_effects Investigate Matrix Effects (Use Matrix-Matched Standards) signal_loss->check_matrix_effects

References

Technical Support Center: Solving Metobromuron Solubility Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when dissolving Metobromuron in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is considered to have low to moderate solubility in water.[1][2] Its reported solubility is approximately 320-330 mg/L at 20°C.[3][4]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular FormulaC₉H₁₁BrN₂O₂
Molecular Weight259.13 g/mol
AppearanceWhite to brown crystalline solid/powder
Melting Point95-96°C
logP (Octanol-Water Partition Coefficient)2.48
pKa~12.0 - 12.8
Water Solubility (20°C)329-333.8 mg/L

Q3: How does pH affect the solubility of this compound?

This compound is a weak base. While specific data on its pH-dependent solubility is limited, in general, the solubility of weakly basic compounds can be influenced by the pH of the aqueous solution. It is very stable in neutral, weakly acidic, and weakly alkaline media but is hydrolyzed by strong acids and bases.

Q4: How does temperature influence the solubility of this compound?

Q5: In which organic solvents is this compound more soluble?

This compound exhibits higher solubility in several organic solvents compared to water. This information can be useful for preparing stock solutions.

SolventSolubility (g/L at 20°C)Source
Dichloromethane>250
Acetone>250
Methanol>250
Ethyl acetate>250
Toluene100
Chloroform62.5
Xylene50-57
n-Heptane<10

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound in aqueous solutions.

Issue 1: this compound powder is not dissolving or is forming clumps.

  • Possible Cause: Insufficient agitation or low temperature.

  • Troubleshooting Steps:

    • Initial Wetting: Create a paste or slurry of the this compound powder with a small amount of the aqueous solvent before adding the full volume. This helps to prevent clumping.

    • Mechanical Agitation: Use a magnetic stirrer or vortex to ensure vigorous and continuous mixing.

    • Sonication: Employ an ultrasonic bath to break down aggregates and enhance dissolution.

    • Gentle Heating: Warm the solution gently (e.g., in a 30-40°C water bath) while stirring. Avoid excessive heat to prevent potential degradation.

Issue 2: A precipitate forms after the solution has been prepared.

  • Possible Cause: The concentration exceeds the solubility limit at the storage temperature, or the pH of the solution has shifted.

  • Troubleshooting Steps:

    • Check Concentration: Ensure the prepared concentration does not exceed the known solubility of this compound in your specific solvent system and at your storage temperature.

    • Temperature Control: If the solution was heated to dissolve the compound, a precipitate may form upon cooling. Store the solution at the temperature it was prepared at if experimentally feasible, or prepare a more dilute solution.

    • pH Adjustment: Verify the pH of your final solution. If it has shifted to a range where this compound is less soluble, adjust it back to a more favorable pH, typically neutral to slightly acidic, using dilute acid or base.

    • Co-solvents: Consider the use of a water-miscible organic co-solvent to increase the overall solubility.

Experimental Protocols

Protocol 1: Standard Dissolution in Aqueous Buffer

  • Weigh the required amount of this compound powder.

  • Transfer the powder to a suitable container.

  • Add a small volume of the aqueous buffer to create a uniform paste.

  • Gradually add the remaining buffer while stirring continuously with a magnetic stirrer.

  • If dissolution is slow, gently warm the solution in a water bath (30-40°C) until all the solid has dissolved.

  • Allow the solution to cool to room temperature before use.

  • Visually inspect for any undissolved particles. If present, filter the solution through a 0.22 µm or 0.45 µm filter.

Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent

  • Weigh the desired amount of this compound.

  • Dissolve the powder in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., acetone, methanol, or dichloromethane).

  • Once fully dissolved, slowly add this organic stock solution to the aqueous buffer with vigorous stirring.

  • Important: The final concentration of the organic solvent in the aqueous solution should be low enough to not interfere with the experiment and to keep this compound in solution. A final concentration of 1-5% is often a good starting point.

  • Monitor for any signs of precipitation during and after the addition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound paste Create Paste with Solvent weigh->paste add_solvent Add Remaining Aqueous Solvent paste->add_solvent stir Stir/Vortex add_solvent->stir heat Gentle Heating (Optional) stir->heat sonicate Sonication (Optional) stir->sonicate cool Cool to RT stir->cool heat->cool sonicate->cool inspect Inspect for Precipitate cool->inspect filter Filter (Optional) inspect->filter Precipitate Present ready Solution Ready inspect->ready No Precipitate filter->ready

Caption: Workflow for dissolving this compound in aqueous solutions.

troubleshooting_logic cluster_undissolved Powder Not Dissolving cluster_precipitate Precipitate Forms Later start Start: Dissolution Issue issue What is the issue? start->issue undissolved_q Tried basic agitation? issue->undissolved_q Not Dissolving precipitate_q Was solution heated? issue->precipitate_q Precipitate Forms heat_sonicate Apply gentle heat or sonication undissolved_q->heat_sonicate No check_conc Check if concentration is too high undissolved_q->check_conc Yes end Problem Solved heat_sonicate->end check_conc->end cool_storage Precipitate on cooling. Store warm or dilute. precipitate_q->cool_storage Yes check_ph Check and adjust pH precipitate_q->check_ph No cool_storage->end use_cosolvent Consider co-solvent check_ph->use_cosolvent use_cosolvent->end

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Minimizing Metobromuron Degradation During Sample Storage and Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Metobromuron, ensuring sample integrity is paramount for accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing this compound degradation during sample storage and preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for problems you might encounter during your experiments with this compound.

Sample Storage

Q1: What are the optimal storage conditions for aqueous samples containing this compound?

A1: this compound is very stable in neutral, weakly acidic, and weakly alkaline aqueous solutions.[1] However, it is susceptible to hydrolysis under strongly acidic or basic conditions. For short-term storage (up to a few days), refrigeration at 4°C is recommended. For long-term storage, samples should be frozen at or below -18°C. Studies have shown that this compound and its main metabolites are stable in various crop matrices for up to 36 months when stored at or below -18°C, although some metabolites may show degradation after 12 months in certain matrices.

Troubleshooting: Unexpectedly low this compound concentrations in stored aqueous samples.

  • Issue: The pH of your sample may have shifted to a strongly acidic or basic range.

    • Solution: Before storage, ensure the pH of your aqueous samples is buffered to a neutral or weakly acidic/alkaline range (pH 6-8).

  • Issue: Samples were stored at room temperature for an extended period.

    • Solution: Minimize the time aqueous samples are kept at room temperature. If immediate analysis is not possible, store them at 4°C for short-term and frozen for long-term storage.

  • Issue: Samples were exposed to light.

    • Solution: Store samples in amber vials or in the dark to prevent photodegradation. This compound in aqueous solution can undergo complex photochemical reactions.[2]

Q2: How should I store my this compound stock and working standards?

A2: Stock solutions of this compound are typically prepared in organic solvents such as acetonitrile or methanol.[3][4] These solutions should be stored in a refrigerator (4°C) or freezer (-20°C) in tightly sealed amber glass vials to prevent solvent evaporation and photodegradation. Studies on other pesticides have shown that stock solutions in acetonitrile can be stable for over a year when stored at -20°C.[5]

Troubleshooting: Inconsistent results from standard solutions.

  • Issue: Solvent evaporation from improperly sealed vials.

    • Solution: Use high-quality vials with PTFE-lined caps and ensure they are tightly sealed. Parafilm can be used for extra security during long-term storage.

  • Issue: Degradation due to repeated freeze-thaw cycles.

    • Solution: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles of the entire stock.

  • Issue: Contamination of the stock solution.

    • Solution: Use high-purity solvents and sterile pipette tips when preparing and handling standard solutions.

Sample Preparation

Q3: What is the recommended method for extracting this compound from soil samples?

A3: A common and effective method for extracting phenylurea herbicides like this compound from soil is accelerated solvent extraction (ASE) or pressurized liquid extraction (PLE), followed by a cleanup step if necessary. A mixture of methanol and water or acetonitrile is often used as the extraction solvent.

Troubleshooting: Low extraction recovery from soil samples.

  • Issue: Inefficient extraction due to soil matrix effects.

    • Solution: Ensure the soil sample is homogenous and finely ground. Increasing the extraction time or temperature (within the limits of this compound's thermal stability) may improve recovery. The choice of extraction solvent is also critical; a more polar solvent mixture might be necessary for soils with high organic matter.

  • Issue: Adsorption of this compound to soil particles.

    • Solution: The addition of a small amount of acid (e.g., formic acid) to the extraction solvent can help to desorb this compound from the soil matrix.

Q4: How can I extract and clean up this compound from water samples?

A4: Solid-phase extraction (SPE) is the most common technique for extracting and concentrating phenylurea herbicides from water samples. C18 cartridges are widely used for this purpose.

Troubleshooting: Low recovery after Solid-Phase Extraction (SPE).

  • Issue: Improper conditioning of the SPE cartridge.

    • Solution: Ensure the SPE cartridge is properly conditioned with methanol followed by water before loading the sample. The sorbent bed should not be allowed to dry out during this process.

  • Issue: Breakthrough of the analyte during sample loading.

    • Solution: Do not exceed the recommended flow rate during sample loading. If you have a large sample volume, consider using a larger SPE cartridge or splitting the sample.

  • Issue: Incomplete elution of this compound from the cartridge.

    • Solution: Ensure the elution solvent is strong enough to desorb this compound completely. A mixture of acetonitrile and methanol is often effective. You may need to increase the volume of the elution solvent or perform a second elution.

Q5: What are the best practices for extracting this compound from plant tissues?

A5: For plant tissues, a common approach involves homogenization of the sample followed by extraction with an organic solvent like acetonitrile or methanol. A cleanup step, such as dispersive solid-phase extraction (dSPE) often used in QuEChERS-based methods, may be necessary to remove interfering matrix components like pigments and lipids.

Troubleshooting: Co-eluting peaks and matrix effects in the final analysis of plant extracts.

  • Issue: Insufficient cleanup of the sample extract.

    • Solution: Incorporate a dSPE cleanup step after the initial extraction. For pigmented samples, a sorbent like graphitized carbon black (GCB) can be effective, but be aware that it may also retain planar analytes like this compound. For fatty matrices, a C18 or PSA (primary secondary amine) sorbent can be used.

  • Issue: Matrix-induced signal suppression or enhancement in LC-MS/MS analysis.

    • Solution: Use matrix-matched standards for calibration to compensate for matrix effects. Alternatively, a dilute-and-shoot approach after a thorough cleanup might be feasible if the this compound concentration is high enough.

Data on this compound Stability

The following tables summarize available quantitative data on the stability and degradation of this compound.

Table 1: Soil Degradation Half-Life (DT₅₀) of this compound

Soil TypeTemperature (°C)Moisture LevelDT₅₀ (days)Reference
Sandy Clay LoamVariousVarious19 - 44
Not SpecifiedField ConditionsNot Specified39 (mean)

Note: Degradation in soil typically follows first-order kinetics.

Table 2: Stability of this compound and its Metabolites in Frozen Storage (-18°C)

MatrixCompoundStorage DurationStabilityReference
Carrot, Grape, Dry BeanThis compound, desmethyl-metobromuron, desmethoxy-metobromuron, 4-bromophenylureaUp to 36 monthsStable
Green BeanThis compound, desmethoxy-metobromuronUp to 36 monthsStable
Green Bean4-bromophenylurea, desmethyl-metobromuronAfter 12 monthsSignificant degradation
Potato Tuber, Lamb's LettuceThis compound and 3 metabolitesAt least 12 monthsStable

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Water Samples using SPE

This protocol is a general guideline and may require optimization for your specific sample matrix and analytical instrumentation.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 100 mL, pH adjusted to neutral if necessary) through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained this compound with 5 mL of acetonitrile or methanol into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Protocol 2: Extraction of this compound from Soil Samples

This protocol is a general guideline and may require optimization based on soil type and analytical method.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Extraction:

    • Weigh 10 g of the prepared soil into a centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile or a methanol/water mixture).

    • Vortex or shake vigorously for a specified time (e.g., 30 minutes).

  • Separation:

    • Centrifuge the sample to separate the soil from the solvent.

  • Filtration and Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter into a vial for HPLC analysis.

    • If necessary, perform a cleanup step on the extract before analysis.

Visual Diagrams

Metobromuron_Degradation_Pathways cluster_products Degradation Products This compound This compound Demethylation N-Demethylation/ N-Demethoxylation This compound->Demethylation Biotransformation Hydrolysis Hydrolysis This compound->Hydrolysis Strong Acid/Base Photodegradation Photodegradation This compound->Photodegradation UV Light Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Soil Microbes Desmethyl-metobromuron Desmethyl-metobromuron Demethylation->Desmethyl-metobromuron 4-bromoaniline 4-bromoaniline Hydrolysis->4-bromoaniline 3-(p-hydroxyphenyl)-1-methoxy-1-methylurea 3-(p-hydroxyphenyl)-1-methoxy-1-methylurea Photodegradation->3-(p-hydroxyphenyl)-1-methoxy-1-methylurea 4-bromophenylurea 4-bromophenylurea Microbial_Degradation->4-bromophenylurea

Caption: Primary degradation pathways of this compound.

Sample_Prep_Workflow cluster_water Water Sample cluster_soil Soil Sample cluster_plant Plant Tissue Water_Sample Water Sample SPE Solid-Phase Extraction (C18) Water_Sample->SPE Cleanup Cleanup (optional) (e.g., dSPE) SPE->Cleanup Soil_Sample Soil Sample Solvent_Extraction Solvent Extraction (Acetonitrile/Methanol) Soil_Sample->Solvent_Extraction Solvent_Extraction->Cleanup Plant_Sample Plant Sample Homogenization Homogenization Plant_Sample->Homogenization Plant_Extraction Solvent Extraction Homogenization->Plant_Extraction Plant_Extraction->Cleanup Analysis LC-MS/MS or HPLC-UV Analysis Cleanup->Analysis

Caption: General workflow for this compound sample preparation.

References

optimizing injection volume for Metobromuron analysis to avoid column overload

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Metobromuron analysis and avoiding HPLC column overload.

Frequently Asked Questions (FAQs)

Q1: What is column overload in the context of this compound analysis?

A1: Column overload in HPLC analysis of this compound occurs when either too much sample mass (mass overload) or too large a sample volume (volume overload) is injected onto the column.[1][2] This saturation of the stationary phase leads to distorted peak shapes, such as fronting or tailing, and can cause shifts in retention times, ultimately compromising the accuracy and precision of your results.[1]

Q2: What are the typical signs of column overload?

A2: The primary indicators of column overload are:

  • Peak Fronting: Often a sign of volume overload, where the peak has a leading edge that is less steep than the trailing edge.[3]

  • Peak Tailing: Can be a symptom of mass overload, resulting in a "shark-fin" or triangular peak shape with a prolonged return to the baseline.[1]

  • Reduced Retention Time: As the concentration of this compound increases with mass overload, the retention time may decrease.

  • Broadened Peaks: Both types of overload can lead to wider peaks, which reduces resolution between closely eluting compounds.

Q3: What is a general guideline for the maximum injection volume to avoid volume overload?

A3: A common rule of thumb is to keep the injection volume between 1% and 5% of the total column volume. For optimal performance and to be well within the safe limits, injecting no more than 1-2% of the column's dead volume is often recommended. Exceeding 5% can lead to noticeable peak fronting.

Q4: How does the sample solvent affect column overload?

A4: The composition and strength of the solvent used to dissolve your this compound sample are critical. If the sample solvent is significantly stronger than the initial mobile phase, it can cause the analyte to travel down the column before properly partitioning with the stationary phase, leading to peak distortion. Ideally, the sample should be dissolved in a solvent that is weaker than or of equal strength to the mobile phase.

Q5: What is the solubility of this compound in common HPLC solvents?

A5: this compound has moderate solubility in water (320 ppm at 20°C) and is soluble in organic solvents like methanol and acetonitrile. Standard solutions are often prepared in acetonitrile. When preparing samples, using a solvent mixture with a lower organic content, closer to the initial mobile phase conditions, is advisable to prevent peak shape issues.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to injection volume and column overload in this compound analysis.

Problem: Distorted Peak Shape (Fronting or Tailing)

Logical Troubleshooting Workflow

G A Start: Distorted Peak Shape Observed B Is the peak fronting? A->B C Is the peak tailing? B->C No D Reduce Injection Volume by 50% B->D Yes J Reduce Sample Concentration by 50% C->J Yes E Did the peak shape improve? D->E F Potential Volume Overload. Determine optimal injection volume via a loading study. E->F Yes G Prepare sample in a weaker solvent (e.g., match initial mobile phase) E->G No N Troubleshooting Complete F->N H Did the peak shape improve? G->H I Solvent mismatch is likely the issue. Adopt the new sample solvent. H->I Yes M Check for other issues: - Column degradation - pH mismatch - Contamination H->M No I->N K Did the peak shape improve? J->K K->G No L Potential Mass Overload. Determine optimal concentration via a loading study. K->L Yes L->N M->N

Caption: Troubleshooting workflow for distorted HPLC peaks.

Step-by-Step Troubleshooting
  • Identify the Peak Distortion:

    • Fronting: The peak rises sharply and has a sloping front. This often points to volume overload or a sample solvent that is too strong.

    • Tailing ("Shark-fin"): The peak has a sharp front and a sloping tail. This is a classic sign of mass overload .

  • Addressing Potential Volume Overload:

    • Action: Reduce the injection volume by half while keeping the concentration constant.

    • Observation: If the peak shape becomes more symmetrical, you are likely experiencing volume overload.

    • Solution: Conduct an injection volume loading study (see Experimental Protocols) to determine the maximum injectable volume before peak shape is compromised. Also, consider preparing your sample in a solvent that is weaker or equivalent in strength to your initial mobile phase.

  • Addressing Potential Mass Overload:

    • Action: Reduce the concentration of your sample by half and reinject using the original injection volume.

    • Observation: If the peak shape improves significantly, mass overload is the probable cause.

    • Solution: Perform a concentration loading study (see Experimental Protocols) to establish the upper limit of this compound mass that can be loaded onto your column under the current conditions.

  • Considering the Sample Solvent:

    • Action: If reducing volume or concentration doesn't fully resolve the issue, prepare your sample in a diluent that closely matches the initial mobile phase composition. For reversed-phase chromatography, this typically means a higher aqueous content.

    • Observation: If this improves peak shape, a solvent mismatch was contributing to the problem.

    • Solution: Adopt the new, weaker sample solvent for your analytical method.

Quantitative Data Summary

The optimal injection volume is dependent on the column dimensions. Below is a table to help estimate a starting point for your optimization.

Table 1: Recommended Injection Volumes Based on HPLC Column Dimensions

Column Internal Diameter (mm)Column Length (mm)Estimated Column Volume (µL)Recommended Max Injection Volume (1-2% of Column Volume) (µL)
2.1501731.7 - 3.5
2.11003463.5 - 6.9
3.01007077.1 - 14.1
4.6150249424.9 - 49.9
4.6250415641.6 - 83.1

Note: These are estimations. The actual column dead volume can vary based on the packing material.

Table 2: Hypothetical this compound Loading Study Results (4.6 x 150 mm C18 Column)

Injection Volume (µL)Concentration (µg/mL)Mass on Column (ng)Peak Asymmetry (USP Tailing Factor)Resolution (from nearest peak)Observation
510501.052.1Excellent peak shape
10101001.102.0Good peak shape
20102001.251.8Minor tailing observed
40 10 400 1.60 1.4 Significant tailing (Mass Overload)
2051001.082.0Excellent peak shape
20204001.551.5Significant tailing
50 5 250 1.3 (Fronting) 1.6 Peak fronting observed (Volume Overload)

Experimental Protocols

Protocol: Performing a Loading Study to Optimize Injection Volume

This protocol will help you systematically determine the optimal injection volume and concentration for your this compound analysis to avoid column overload.

Objective: To identify the maximum injection volume and mass of this compound that can be injected onto the HPLC column without significant loss of peak shape or resolution.

Materials:

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • This compound analytical standard

  • Mobile phase (e.g., Acetonitrile:Water gradient)

  • Sample solvent (ideally matching the initial mobile phase composition)

Workflow for Loading Study

G A Start: Prepare this compound Stock Solution B Create a Series of Dilutions A->B C Inject a Constant Low Volume of Increasing Concentrations B->C D Analyze Peak Shape and Retention Time C->D E Identify Concentration at which Peak Shape Deteriorates (Mass Overload) D->E F Select a Concentration Below the Overload Limit E->F G Inject Increasing Volumes of the Selected Concentration F->G H Analyze Peak Shape and Retention Time G->H I Identify Volume at which Peak Shape Deteriorates (Volume Overload) H->I J Determine Optimal Injection Volume and Concentration I->J K End J->K

Caption: Experimental workflow for an HPLC loading study.

Procedure:

  • Establish a Baseline:

    • Prepare a standard solution of this compound at a concentration that gives a good signal-to-noise ratio with a small injection volume (e.g., 5 µL).

    • Inject this standard and record the peak shape (asymmetry/tailing factor), retention time, and resolution from any adjacent peaks. This will serve as your optimal performance benchmark.

  • Mass Loading Study:

    • Prepare a series of this compound standards of increasing concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in your chosen sample solvent.

    • Keeping the injection volume constant and low (e.g., 5 µL), inject each of the standards.

    • Monitor the peak shape. Identify the concentration at which you first observe significant peak tailing. This is the approximate mass overload limit for that injection volume.

  • Volume Loading Study:

    • Choose a concentration that is well below the mass overload limit determined in the previous step (e.g., if overload was seen at 50 µg/mL, use 10 µg/mL).

    • Inject increasing volumes of this standard (e.g., 5, 10, 20, 30, 50 µL).

    • Monitor the peak shape. Note the injection volume at which peak fronting or significant broadening begins. This indicates volume overload.

  • Data Analysis and Optimization:

    • Compile the data on peak asymmetry, resolution, and retention time for both studies into a table.

    • The optimal injection volume and concentration will be the highest values that can be used while maintaining a peak asymmetry factor close to 1.0 and without compromising the resolution of critical peak pairs. A common acceptance criterion for peak symmetry is a tailing factor between 0.9 and 1.5.

References

dealing with co-eluting interferences in Metobromuron chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences in Metobromuron chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in this compound analysis?

A1: Co-eluting interferences in this compound analysis primarily stem from matrix effects, where components of the sample matrix co-extract with the analyte and elute at a similar retention time.[1][2][3] This can lead to signal suppression or enhancement in the detector, affecting the accuracy of quantification.[1][3] Common sources of interference include pigments, lipids, and other organic molecules from complex matrices like soil, food, and biological samples. Additionally, other pesticides or their metabolites with similar physicochemical properties to this compound can also co-elute.

Q2: How can I detect if I have a co-elution problem?

A2: Several indicators can suggest a co-elution issue. Visually, you might observe asymmetrical peak shapes, such as tailing, fronting, or the appearance of a shoulder on the this compound peak. In mass spectrometry (MS) detection, monitoring multiple ion transitions for this compound and observing a deviation from the expected ion ratio can indicate the presence of an interfering compound. Furthermore, if you are using a diode array detector (DAD) or a similar UV detector, variations in the UV spectrum across the peak are a strong indication of co-elution.

Q3: What are the initial troubleshooting steps if I suspect co-elution?

A3: The initial steps should focus on confirming the issue and identifying the source. First, inject a pure this compound standard to verify the expected retention time and peak shape under your chromatographic conditions. If the peak shape is good for the standard but poor for the sample, matrix effects are likely the cause. Next, review your sample preparation procedure. Inadequate cleanup is a common reason for co-eluting interferences. Finally, if available, utilize a high-resolution mass spectrometer (HRMS) to differentiate between this compound and the interfering compound based on their exact masses.

Q4: Can metabolites of this compound cause co-eluting interferences?

A4: Yes, metabolites of this compound can potentially co-elute with the parent compound, especially if they have similar polarities. The primary metabolites of this compound include 4-bromophenylurea and 4-bromoaniline. Depending on the chromatographic conditions, these compounds may have retention times close to that of this compound. It is crucial to develop a chromatographic method with sufficient resolution to separate the parent compound from its major metabolites.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

This guide provides a systematic approach to diagnosing and resolving poor peak shape issues that may be indicative of co-eluting interferences.

PoorPeakShape Start Poor Peak Shape Observed InjectStandard Inject Pure this compound Standard Start->InjectStandard StandardOK Peak Shape of Standard is Good? InjectStandard->StandardOK MatrixEffect Likely Matrix Effect or Co-elution StandardOK->MatrixEffect Yes SystemProblem Potential System Issue StandardOK->SystemProblem No OptimizeCleanup Optimize Sample Cleanup MatrixEffect->OptimizeCleanup ModifyChroma Modify Chromatographic Conditions MatrixEffect->ModifyChroma CheckColumn Check Column Health SystemProblem->CheckColumn CheckSystem Check HPLC/GC System SystemProblem->CheckSystem End Problem Resolved OptimizeCleanup->End ModifyChroma->End CheckColumn->End CheckSystem->End QuantificationIssues Start Inaccurate Quantification MatrixMatchedCal Prepare Matrix-Matched Calibration Curve Start->MatrixMatchedCal CompareSlopes Compare Slopes (Solvent vs. Matrix) MatrixMatchedCal->CompareSlopes NoMatrixEffect No Significant Matrix Effect CompareSlopes->NoMatrixEffect Slopes Similar MatrixEffect Significant Matrix Effect CompareSlopes->MatrixEffect Slopes Different End Accurate Quantification Achieved NoMatrixEffect->End UseMMC Use Matrix-Matched Calibration for Quantification MatrixEffect->UseMMC DiluteSample Dilute Sample Extract MatrixEffect->DiluteSample ImproveCleanup Improve Sample Cleanup MatrixEffect->ImproveCleanup UseIsotope Use Isotopically Labeled Internal Standard MatrixEffect->UseIsotope UseMMC->End DiluteSample->End ImproveCleanup->End UseIsotope->End

References

Technical Support Center: Trace Level Detection of Metobromuron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the trace level detection of the herbicide Metobromuron. The information is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and data to support experimental work.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for trace level detection of this compound?

A1: The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and selective methods widely used for pesticide residue analysis, including this compound.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, though it may have higher detection limits compared to mass spectrometry-based methods. Electrochemical sensors and immunoassays are emerging as rapid and portable alternatives.

Q2: What are the critical steps in sample preparation for this compound analysis?

A2: Effective sample preparation is crucial for accurate trace level detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for a variety of food matrices.[1] Dispersive Liquid-Liquid Microextraction (DLLME) is another efficient method, often used in combination with QuEChERS, for preconcentration of the analyte.[1] Key steps typically involve homogenization of the sample, extraction with an organic solvent (commonly acetonitrile), followed by a cleanup step to remove interfering matrix components.[3]

Q3: What are the expected Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound analysis?

A3: LOD and LOQ values are method-dependent and vary with the matrix and instrumentation. For a combined DLLME-QuEChERS GC-MS method in fruit samples, LOD and LOQ have been reported as 4.2 ng/mL and 13.9 ng/mL, respectively. An electrochemical sensor using a graphene nanoplatelet-modified electrode achieved an LOD of 0.048 µmol L⁻¹. It is essential to validate the method for your specific matrix to determine the achievable LOD and LOQ.

Q4: How can I overcome matrix effects in my analysis?

A4: Matrix effects, where components of the sample interfere with the analyte signal, are a common challenge. Using matrix-matched calibration standards is a highly effective way to compensate for these effects. Proper sample cleanup, for instance using primary secondary amine (PSA) in the QuEChERS method to remove organic acids and sugars, is also critical. In cases of severe matrix interference, further dilution of the sample extract may be necessary, provided the analyte concentration remains above the detection limit.

Q5: Are there established Maximum Residue Limits (MRLs) for this compound?

A5: Yes, regulatory bodies in different regions establish MRLs for pesticides in various commodities. It is crucial to consult the specific regulations applicable to your region and the commodity you are analyzing to ensure your method's detection limits are appropriate for compliance testing.

Troubleshooting Guides

Gas Chromatography (GC) Based Methods
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column.Use a deactivated liner and a high-quality, pesticide-specific GC column. Regularly replace the liner and trim the column inlet.
Column overload.Dilute the sample or reduce the injection volume.
Low or No Analyte Response Degradation of this compound in the hot injector.Optimize the injector temperature. A lower temperature may prevent degradation. Ensure the use of a properly deactivated liner.
Leaks in the system.Perform a leak check of the GC system, paying close attention to the septum and column fittings.
Shifting Retention Times Inconsistent oven temperature or carrier gas flow rate.Verify the GC oven is properly calibrated and the gas flow is stable. Check for leaks in the gas lines.
Column contamination.Bake out the column at a high temperature (within its specified limit). If the problem persists, the column may need to be replaced.
Ghost Peaks Carryover from a previous injection.Run a solvent blank after a high-concentration sample. Ensure the syringe is properly washed between injections.
Contamination of the injector or gas lines.Clean the injector port and replace the septum. Check for contamination in the carrier gas supply.
High-Performance Liquid Chromatography (HPLC) Based Methods
Problem Potential Cause Suggested Solution
Broad Peaks Column degradation or contamination.Flush the column with a strong solvent. If peak shape does not improve, replace the column.
High dead volume in the system.Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter.
Split Peaks Partially blocked frit or void at the column inlet.Replace the column inlet frit or the entire column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Baseline Drift or Noise Contaminated mobile phase or detector cell.Use high-purity solvents and degas the mobile phase. Flush the detector cell.
Fluctuations in pump pressure.Check for leaks in the pump and ensure check valves are functioning correctly.
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Immunoassay-Based Methods
Problem Potential Cause Suggested Solution
Low Signal or No Color Development Inactive enzyme conjugate.Check the expiration date and storage conditions of the enzyme conjugate.
Incorrect antibody or antigen coating.Ensure proper coating procedures and concentrations are used. Verify the stability of the coated plates.
High Background Signal Insufficient blocking or washing.Increase the blocking time or use a different blocking agent. Optimize the washing steps to remove unbound reagents.
Cross-reactivity with matrix components.Perform sample cleanup to remove interfering substances. Dilute the sample if possible.
Poor Reproducibility Inconsistent pipetting or incubation times.Use calibrated pipettes and ensure consistent timing for all steps.
Batch-to-batch variation in reagents.Qualify new batches of antibodies and conjugates before use.
Matrix Interference Presence of organic solvents or extreme pH in the sample.Ensure the final sample extract is compatible with the assay buffer. Adjust pH if necessary.
Binding of matrix components to antibodies.Implement a sample cleanup step or dilute the sample to minimize interference.
Electrochemical Sensor-Based Methods
Problem Potential Cause Suggested Solution
No or Low Sensor Response Incorrectly fabricated or fouled electrode surface.Ensure proper fabrication and modification of the electrode. Clean the electrode surface between measurements according to the recommended procedure.
Inappropriate buffer pH or composition.Optimize the pH and composition of the supporting electrolyte for the electrochemical detection of this compound.
High Background Current Contaminated electrolyte or electrode.Use high-purity reagents for the electrolyte. Thoroughly clean the electrochemical cell and electrodes.
Presence of electroactive interfering species in the sample.Implement a sample cleanup procedure to remove interfering compounds.
Signal Drift Unstable reference electrode.Check the filling solution of the reference electrode and ensure it is not clogged.
Temperature fluctuations.Perform measurements in a temperature-controlled environment.
Poor Selectivity Cross-reactivity with structurally similar compounds.Modify the electrode surface with a more selective recognition element (e.g., molecularly imprinted polymer).

Data Presentation

Table 1: Performance of Chromatographic Methods for this compound Detection

Analytical MethodMatrixSample PreparationLODLOQRecovery (%)Reference
GC-MSCoconut-StrawberryQuEChERS-DLLME4.2 ng/mL13.9 ng/mL~100
LC-MS/MSFruits and VegetablesQuEChERS-≤10 µg/kg70-120
LC-MS/MSSoilModified QuEChERS-0.01 mg/kg-
UHPLC-MS/MSRiver WaterQuEChERS<3.03 µg/L6.25-9.18 µg/L80-117
LC-QTOF-MS/MSTropical FruitsQuEChERS-DLLME0.004-0.013 µg/L0.27-0.61 µg/L89-117

Table 2: Performance of Other Detection Methods for this compound

Analytical MethodMatrixLODLOQRecovery (%)Reference
Electrochemical Sensor (UTGE-GNPs)Soil0.048 µmol L⁻¹-99.1

Experimental Protocols

Protocol 1: this compound Analysis in Fruits and Vegetables using QuEChERS and GC-MS

This protocol is a general guideline based on the QuEChERS methodology.

1. Sample Preparation (QuEChERS)

  • Homogenize 10-15 g of the fruit or vegetable sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and PSA.

  • Shake for 30 seconds and centrifuge at >3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Analysis

  • GC Column: Use a column suitable for pesticide analysis (e.g., HP-5MS or equivalent).

  • Injector Temperature: 250 °C (can be optimized).

  • Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • MS Parameters: Operate in electron ionization (EI) mode and select appropriate ions for this compound in Selected Ion Monitoring (SIM) mode for quantification and confirmation.

Protocol 2: Development of an Electrochemical Sensor for this compound

This protocol outlines the general steps for fabricating a modified electrode for this compound detection.

1. Electrode Preparation

  • Polish a glassy carbon electrode (GCE) with alumina slurry on a polishing pad.

  • Sonicate the polished electrode in deionized water and ethanol to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

2. Electrode Modification

  • Prepare a stable dispersion of a nanomaterial modifier (e.g., graphene nanoplatelets, carbon nanotubes) in a suitable solvent (e.g., dimethylformamide).

  • Drop-cast a small volume (e.g., 5 µL) of the dispersion onto the cleaned GCE surface and allow it to dry.

3. Electrochemical Detection

  • Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • The supporting electrolyte can be a Britton-Robinson buffer at an optimized pH (e.g., pH 2.0).

  • Use a sensitive voltammetric technique such as square-wave voltammetry (SWV) for detection.

  • Record the voltammetric response of this compound at the modified electrode. The peak current should be proportional to the concentration of this compound.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Fruit/Vegetable Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA & MgSO4) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract GCMS_Analysis GC-MS Analysis Final_Extract->GCMS_Analysis Injection Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for this compound analysis in produce by GC-MS.

Detection_Methods cluster_chromatography Chromatographic Methods cluster_other Other Methods This compound This compound Detection GCMS Gas Chromatography- Mass Spectrometry (GC-MS) This compound->GCMS LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) This compound->LCMS HPLCUV High-Performance Liquid Chromatography-UV (HPLC-UV) This compound->HPLCUV Immunoassay Immunoassay (ELISA) This compound->Immunoassay Electrochemical Electrochemical Sensors This compound->Electrochemical

References

improving the stability of Metobromuron stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metobromuron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a pre-emergence herbicide from the phenylurea group that functions by inhibiting photosynthesis at photosystem II.[1][2] It is a light yellow, crystalline solid. Understanding its physical and chemical properties is crucial for preparing stable solutions.

Q2: What is the recommended solvent for dissolving this compound?

This compound has moderate solubility in water but is more soluble in several organic solvents.[3] Acetone, dichloromethane, and methanol are common solvents for preparing stock solutions. For many analytical applications, certified reference materials are often provided in acetone or methanol. The choice of solvent will depend on the experimental application and required concentration.

Q3: How should I store a solid, neat this compound compound?

Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark location. Room temperature (20-25 °C) is generally acceptable for storage. It is important to keep it away from incompatible materials and ignition sources.

Q4: How long can I expect my this compound stock solution to be stable?

The stability of a this compound stock solution depends on the solvent, storage temperature, and exposure to light. Formulated products have been shown to be stable for at least 2 years under normal conditions. When prepared in a suitable organic solvent and stored properly (protected from light at ≤4°C), stock solutions can be stable for several months. However, it is best practice to perform periodic stability checks.

Troubleshooting Guide

Problem 1: My this compound powder is not dissolving properly.

  • Question: I'm having trouble completely dissolving this compound in my chosen solvent. What can I do?

  • Answer:

    • Verify Solvent Choice: Ensure you are using a solvent in which this compound is highly soluble. Refer to the solubility data table below. Acetone and dichloromethane are excellent choices.

    • Increase Solvent Volume: You may be attempting to create a solution that is too concentrated for the chosen solvent. Try reducing the concentration.

    • Use Mechanical Assistance: Gentle warming of the solution to 37-50°C can aid dissolution, but be cautious as this compound decomposes at 173.2°C. Sonication in a bath sonicator can also help break up aggregates and facilitate dissolution.

    • Check Purity: Ensure you are using a high-purity, anhydrous solvent, as contaminants like water can reduce the solubility of hydrophobic compounds.

Problem 2: My this compound stock solution has developed a precipitate after storage.

  • Question: I prepared a clear this compound stock solution, but now I see solid particles that have precipitated out. Is the solution still usable?

  • Answer: Precipitation indicates that the compound has fallen out of solution, which can happen if the storage temperature is too low or if some solvent has evaporated.

    • Troubleshooting Steps:

      • Gentle Warming: Try gently warming the solution (37-50°C) and vortexing or sonicating to redissolve the precipitate.

      • Solvent Evaporation: Check if the container was sealed properly. If the solvent has evaporated, the concentration will have increased, potentially beyond the solubility limit. It is not recommended to simply add more solvent, as the exact concentration will be unknown. It is safer to discard the solution and prepare a fresh one.

      • Storage Temperature: If you are storing a highly concentrated solution at a low temperature (e.g., -20°C), the solubility may decrease. Consider storing it at 4°C or preparing a slightly less concentrated stock.

Problem 3: I suspect my this compound stock solution has degraded.

  • Question: How can I determine if my stock solution has lost potency or degraded over time?

  • Answer: this compound is generally stable in neutral, weakly acidic, and weakly alkaline media but can be hydrolyzed by strong acids and bases. It can also undergo photodegradation.

    • Signs of Degradation: A noticeable color change in the solution can be an indicator of degradation.

    • Confirmation of Degradation: The most reliable way to confirm degradation is through analytical methods.

      • Chromatographic Analysis: Use techniques like LC-MS/MS or GC to compare the concentration of the stored solution against a freshly prepared standard. A significant decrease in the main this compound peak or the appearance of new peaks corresponding to degradation products (e.g., 4-bromophenylurea, 4-bromoaniline) would indicate degradation.

      • Quantitative NMR (qNMR): This technique can also be used to assess the purity and concentration of the stock solution over time.

Data and Protocols

Quantitative Data Summary

For ease of reference, the solubility and storage information for this compound is summarized below.

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)Reference
Dichloromethane550
Acetone500
Methanol240
Toluene100
Octanol70
Chloroform62.5
n-Heptane< 10
Hexane2.6
Water0.329 (0.33 g/L)

Table 2: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommendationRationale
Temperature 0-5°C (Refrigerated)Slows down potential degradation reactions. Avoid freezing highly concentrated solutions to prevent precipitation.
Light Store in amber vials or protect from lightThis compound can undergo photodegradation.
Container Tightly sealed glass vialsPrevents solvent evaporation and contamination.
Atmosphere Normal atmosphereNo special atmosphere is generally required.
Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Acetone

This protocol provides a standard method for preparing a this compound stock solution.

  • Materials:

    • This compound (solid, high purity)

    • Anhydrous acetone (analytical grade)

    • Analytical balance

    • 10 mL amber glass volumetric flask

    • Spatula

    • Small funnel

    • Pipettes

  • Procedure:

    • Accurately weigh 100 mg of this compound powder using an analytical balance.

    • Carefully transfer the powder into the 10 mL amber volumetric flask using the funnel.

    • Add approximately 5-7 mL of acetone to the flask.

    • Swirl the flask gently to dissolve the powder. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

    • Once the solid is completely dissolved, add acetone to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

    • Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

    • Label the flask clearly with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the solution at 4°C, protected from light.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes for handling this compound solutions.

Workflow for Preparing and Storing this compound Stock Solutions cluster_prep Preparation cluster_store Storage & Use start Start weigh 1. Weigh this compound (Analytical Balance) start->weigh dissolve 2. Dissolve in appropriate solvent (e.g., Acetone) weigh->dissolve sonicate Sonicate or warm gently if needed dissolve->sonicate volume 3. Bring to final volume in volumetric flask dissolve->volume mix 4. Mix thoroughly (Invert flask) volume->mix store 5. Store at 4°C in amber, sealed vial mix->store use Use in Experiment store->use end End use->end Troubleshooting this compound Solution Instability start Problem Observed with Stock Solution precipitate Is there a precipitate? start->precipitate Visual Check degradation Suspected degradation? (e.g., color change) start->degradation Visual/Age Check precipitate->degradation No warm Action: Gently warm and sonicate solution precipitate->warm Yes analyze Action: Analyze via LC-MS or GC vs. fresh standard degradation->analyze Yes dissolved Did it redissolve? warm->dissolved use_caution Result: Use with caution. Consider re-filtering. dissolved->use_caution Yes discard Result: Discard and prepare fresh solution dissolved->discard No stable Is concentration >95% of expected? analyze->stable stable->discard No ok_to_use Result: Solution is stable. Continue to use. stable->ok_to_use Yes Simplified this compound Degradation Pathway cluster_products Degradation Products p1 3-(4-Bromophenyl)-1-methylurea (Desmethoxy-metobromuron) p2 4-Bromophenylurea p1->p2 N-Demethylation p3 4-Bromoaniline p2->p3 Hydrolysis parent This compound C9H11BrN2O2 parent->p1 N-Demethoxylation parent->p2 Hydrolysis

References

strategies to reduce baseline noise in Metobromuron electrochemical detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce baseline noise and overcome common challenges in the electrochemical detection of Metobromuron.

Frequently Asked Questions (FAQs)

Q1: I am observing a high and noisy baseline in my this compound voltammogram. What are the potential causes and how can I fix it?

High baseline noise can originate from several sources. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

A1: Potential Causes and Solutions for High Baseline Noise:

  • Electrode Surface: A primary cause of a noisy signal is a contaminated or improperly prepared working electrode.[1]

    • Solution: Ensure your electrode is thoroughly cleaned and polished before each experiment. For solid electrodes, follow a standard polishing procedure with alumina slurry and sonication. If using a modified electrode, ensure the modification layer is uniform and free of defects.

  • Electrolyte and Sample Preparation: Impurities or dissolved gases in your supporting electrolyte or sample can significantly contribute to baseline noise.

    • Solution: Always use high-purity reagents and freshly prepared solutions. It is crucial to deoxygenate your electrolyte solution by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period before and during the measurement.[2]

  • Electrical Interference: Electrochemical measurements are sensitive to electrical noise from the surrounding environment.[3]

    • Solution: Ensure your potentiostat and cell are properly grounded. Using a Faraday cage can significantly shield the setup from external electromagnetic interference.[2] Check for and unplug any nearby equipment that could be a source of noise, such as pumps, stirrers, or refrigerators.[4]

  • Connections: Poor electrical contact between the electrodes and the potentiostat can introduce significant noise.

    • Solution: Check all cable connections to ensure they are secure and free of corrosion. Use shielded cables whenever possible.

Q2: My baseline is drifting in one direction during the analysis of this compound. What could be the reason for this drift?

Baseline drift is a gradual, unidirectional change in the background current.

A2: Common Causes of Baseline Drift:

  • Temperature Fluctuations: Changes in the temperature of the laboratory or the electrochemical cell can cause the baseline to drift.

    • Solution: Allow the entire system, including the mobile phase and the electrochemical cell, to reach thermal equilibrium before starting measurements. If possible, use a temperature-controlled cell.

  • Electrode Equilibration: A newly prepared or modified electrode may require time to stabilize in the electrolyte solution.

    • Solution: Allow the working electrode to equilibrate in the supporting electrolyte for a consistent period before running your analysis.

  • Contamination: Contaminants slowly leaching from the system components (e.g., tubing, reference electrode frit) can cause a drifting baseline.

    • Solution: Ensure all components of your electrochemical cell are clean. If using an HPLC-ECD system, flush the system thoroughly with a strong solvent.

Q3: What are the optimal experimental parameters for the electrochemical detection of this compound?

Optimizing experimental parameters is key to achieving a good signal-to-noise ratio.

A3: Recommended Experimental Parameters for this compound Detection:

Based on available research, Square-Wave Voltammetry (SWV) is a suitable technique for this compound determination.

  • Working Electrode: An ultra trace graphite electrode (UTGE) has been used successfully. Modification of the electrode with graphene nanoplatelets (GNPs) has been shown to improve the limit of detection.

  • Supporting Electrolyte: A Britton-Robinson (B-R) buffer at pH 2.0 is a recommended supporting electrolyte.

  • Voltammetric Technique: Square-Wave Voltammetry (SWV) has demonstrated good sensitivity for this compound detection.

Troubleshooting Guides

Guide 1: Systematic Noise Reduction Workflow

This workflow provides a step-by-step process to identify and eliminate sources of baseline noise.

ExperimentalWorkflow prep_electrode Prepare/Modify Working Electrode (e.g., UTGE-GNPs) assemble_cell Assemble Three-Electrode Cell prep_electrode->assemble_cell prep_electrolyte Prepare Britton-Robinson Buffer (pH 2.0) deoxygenate Deoxygenate Electrolyte with N2/Ar prep_electrolyte->deoxygenate deoxygenate->assemble_cell add_this compound Add this compound Standard/Sample assemble_cell->add_this compound swv_scan Perform Square-Wave Voltammetry Scan add_this compound->swv_scan record_data Record Voltammogram swv_scan->record_data analyze_data Analyze Peak Current vs. Concentration record_data->analyze_data

References

challenges in separating Metobromuron from its isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Metobromuron. This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with this compound and related compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: The primary challenge in analyzing this compound is not typically the separation of its own isomers, but rather its separation from structurally similar compounds, including other phenylurea herbicides and its degradation products. These compounds often have very similar physicochemical properties, leading to co-elution in chromatographic systems. Key degradation products to be aware of are desmethyl-metobromuron, desmethoxy-metobromuron, and 4-bromophenylurea.

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used and robust method for the routine analysis of this compound.[1][2] For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS/MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for multi-residue pesticide analysis, though derivatization may be necessary for these thermally labile compounds.[3]

Q3: What are the common degradation products of this compound that I should monitor?

A3: The most common degradation products of this compound are:

  • Desmethyl-metobromuron: Formed by the loss of a methyl group.

  • Desmethoxy-metobromuron: Formed by the loss of the methoxy group.

  • 4-bromophenylurea: A key metabolite formed by the cleavage of the urea side chain.

  • 4-bromoaniline: A further degradation product.[4]

It is crucial to have analytical methods capable of separating the parent this compound from these degradation products to ensure accurate quantification and stability assessment.

Q4: Can you provide a starting point for an HPLC method for this compound separation?

A4: A good starting point for separating this compound and other phenylurea herbicides is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water is commonly employed. Detection is typically performed at 210 nm or 245 nm.[1] For a more detailed protocol, please refer to the Experimental Protocols section below.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and other phenylurea herbicides or degradation products. 1. Inappropriate mobile phase composition. 2. Column losing efficiency. 3. Inadequate column chemistry.1. Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Try modifying the mobile phase with a small percentage of methanol. 2. Replace the column with a new one of the same type. Ensure the column is properly conditioned. 3. Consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl stationary phase, which can offer different interactions with aromatic compounds.
Peak tailing for this compound. 1. Presence of active sites on the column packing material (silanol interactions). 2. Column contamination or degradation. 3. Mismatch between sample solvent and mobile phase.1. Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress the ionization of silanol groups. Employ an end-capped column. 2. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. 3. Dissolve the sample in the initial mobile phase composition to avoid peak distortion.
Variable retention times. 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase thoroughly. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost peaks appearing in the chromatogram. 1. Contamination in the sample, solvent, or HPLC system. 2. Carryover from a previous injection.1. Run a blank gradient to identify the source of contamination. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.

Data Presentation

The following tables summarize typical performance data for the analysis of this compound and related compounds by HPLC-DAD.

Table 1: Chromatographic Parameters and Performance Data

Compound Typical Retention Time (min) LOD (ng/L) LOQ (µg/L) Recovery (%)
Metoxuron8.5---
Monuron9.2---
This compound 10.8 4 - 40 1.0 74 - 104
Diuron11.5---
Linuron12.4---

Data compiled from various sources and represent typical values. Actual values may vary depending on the specific method and instrumentation.

Experimental Protocols

Protocol 1: HPLC-DAD Method for the Analysis of Phenylurea Herbicides

This protocol provides a general method for the separation of this compound and other phenylurea herbicides in water samples.

1. Sample Preparation (Water Samples) a. Filter the water sample through a 0.45 µm filter. b. For trace analysis, perform Solid Phase Extraction (SPE) for pre-concentration: i. Condition a C18 SPE cartridge with methanol followed by deionized water. ii. Load the water sample onto the cartridge. iii. Wash the cartridge to remove interferences. iv. Elute the herbicides with a suitable organic solvent (e.g., acetonitrile or methanol). v. Evaporate the eluent and reconstitute the residue in the initial mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase:
  • A: Water
  • B: Acetonitrile
  • Gradient:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 70% B
  • 15-18 min: 70% B
  • 18-20 min: 70% to 30% B
  • 20-25 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30 °C.
  • Detection: DAD at 210 nm or 245 nm.

Protocol 2: GC-MS Analysis of this compound (General Approach)

This protocol outlines a general procedure for the analysis of this compound using GC-MS, often as part of a multi-residue pesticide screen.

1. Sample Preparation (QuEChERS Method) a. Homogenize the sample (e.g., fruit, vegetable, or soil). b. Weigh a representative portion into a centrifuge tube. c. Add acetonitrile and internal standards. d. Add extraction salts (e.g., MgSO₄, NaCl). e. Shake vigorously and centrifuge. f. Take an aliquot of the supernatant (acetonitrile layer) for cleanup. g. Perform dispersive SPE (d-SPE) cleanup by adding a sorbent (e.g., PSA, C18) to remove matrix components. h. Centrifuge and take the supernatant for GC-MS analysis.

2. GC-MS Conditions

  • GC Column: A low-bleed, mid-polarity capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
  • Carrier Gas: Helium at a constant flow rate.
  • Inlet: Splitless injection at a temperature of 250-280 °C.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp at 25 °C/min to 150 °C.
  • Ramp at 3 °C/min to 200 °C.
  • Ramp at 8 °C/min to 280 °C, hold for 10 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection Injection Evaporation->Injection Column C18 Column Injection->Column Detection DAD/UV Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: A typical workflow for the analysis of this compound using HPLC-DAD.

Troubleshooting_Logic Start Problem: Poor Peak Resolution CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase CheckColumn Is Column Performance Adequate? CheckMobilePhase->CheckColumn Yes OptimizeGradient Adjust Gradient Profile CheckMobilePhase->OptimizeGradient No CheckSelectivity Is Column Selectivity Appropriate? CheckColumn->CheckSelectivity Yes ReplaceColumn Replace Column CheckColumn->ReplaceColumn No ChangeColumnType Try Different Column Chemistry (e.g., Phenyl-Hexyl) CheckSelectivity->ChangeColumnType No Solution Resolution Improved CheckSelectivity->Solution Yes OptimizeGradient->Solution ReplaceColumn->Solution ChangeColumnType->Solution

Caption: A logical troubleshooting guide for addressing poor peak resolution in HPLC analysis.

References

Technical Support Center: Enhancing HPLC Resolution of Metobromuron and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Metobromuron and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and accuracy of your HPLC experiments.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its primary metabolites: 4-Bromophenylurea, Desmethoxy-metobromuron, 4-bromoaniline, and N-demethyl-metobromuron.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound and its metabolites?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, often with a formic acid or ammonium acetate additive to improve peak shape and ionization efficiency for mass spectrometry detection. A validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC-MS/MS analysis has been successfully used for the simultaneous determination of this compound and its metabolites desmethyl-metobromuron, desmethoxy-metobromuron, and 4-bromophenylurea.

Q2: What are the expected elution orders for this compound and its metabolites in reversed-phase HPLC?

A2: In reversed-phase HPLC, more polar compounds typically elute earlier. Therefore, the expected elution order would generally be the more polar metabolites first, followed by the parent compound, this compound. The exact order can be influenced by the specific mobile phase conditions, especially the pH. For phenylurea herbicides, demethylated and de-methoxylated metabolites are generally more polar than the parent compound. 4-bromoaniline is also a polar metabolite.

Q3: How does mobile phase pH affect the retention and resolution of this compound and its metabolites?

A3: Mobile phase pH is a critical parameter, especially for ionizable compounds. 4-bromoaniline, being a primary amine, is the most likely of the common metabolites to be significantly affected by pH changes. At a pH below its pKa, it will be protonated and may exhibit poor retention and peak shape on a C18 column. Adjusting the pH to a neutral or slightly basic range can improve its retention and peak symmetry. The other compounds are less affected by pH in the typical acidic-to-neutral range used for reversed-phase chromatography.

Q4: What are the common causes of peak tailing for this compound and its metabolites?

A4: Peak tailing for phenylurea herbicides can be caused by several factors:

  • Secondary interactions: Silanol groups on the silica backbone of the C18 column can interact with basic functional groups on the analytes, such as the amine group in 4-bromoaniline.

  • Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.

  • Inappropriate mobile phase pH: If the pH is not optimized, it can lead to undesirable ionic interactions.

  • Sample overload: Injecting too concentrated a sample can lead to peak distortion.

Q5: How can I improve the sensitivity of my analysis for trace levels of this compound and its metabolites?

A5: To improve sensitivity, consider the following:

  • Sample preparation: A solid-phase extraction (SPE) step can be used to concentrate the analytes from a larger sample volume.

  • Detector choice: A mass spectrometer (MS) detector will offer significantly higher sensitivity and selectivity compared to a UV detector.

  • Mobile phase optimization: Using mobile phase additives like formic acid or ammonium formate can enhance ionization efficiency in MS.

  • Injection volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion if the sample solvent is much stronger than the mobile phase.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of this compound and its Metabolites

Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of this compound and a metabolite (e.g., 4-bromoaniline). - Inappropriate mobile phase composition.- Gradient slope is too steep.- Modify the organic modifier: Switch from acetonitrile to methanol or use a mixture. Methanol can offer different selectivity for polar compounds.- Adjust the gradient: Decrease the gradient slope (i.e., make the increase in organic solvent percentage per unit of time smaller) to increase the separation window.- Optimize pH: If 4-bromoaniline is involved, increasing the mobile phase pH towards neutral may increase its retention and separate it from this compound.
Poor separation between polar metabolites at the beginning of the chromatogram. - Insufficient retention of early-eluting compounds.- Initial mobile phase is too strong.- Decrease the initial percentage of organic solvent in your gradient.- Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative interactions and better retention for polar analytes.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptom Possible Cause(s) Suggested Solution(s)
Peak tailing, especially for 4-bromoaniline. - Secondary interactions with silanol groups on the column.- Use a mobile phase with a low pH (e.g., add 0.1% formic acid) to suppress the ionization of silanol groups.- Use a modern, end-capped C18 column with minimal residual silanol activity.- Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (note: this is not suitable for MS detection).
Peak fronting. - Sample overload.- Sample solvent is stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the initial mobile phase composition.
Split peaks. - Clogged column inlet frit.- Column void.- Sample solvent incompatibility with the mobile phase.- Back-flush the column (if the manufacturer allows).- Replace the column. - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.

Issue 3: Unstable Retention Times

Symptom Possible Cause(s) Suggested Solution(s)
Gradual shift in retention times. - Column aging or contamination.- Inconsistent mobile phase preparation.- Implement a column washing procedure after each analytical batch.- Use a guard column to protect the analytical column.- Ensure accurate and consistent preparation of the mobile phase. Premixing the aqueous and organic components for isocratic methods can improve consistency.
Random, erratic retention times. - Leaks in the HPLC system.- Air bubbles in the pump or detector.- Check all fittings for leaks. - Degas the mobile phase thoroughly. Use an online degasser if available.

Quantitative Data Summary

The following tables provide an example of typical retention times that might be observed for this compound and its metabolites under a given set of HPLC conditions. Note: These are illustrative values and actual retention times will vary depending on the specific instrument, column, and exact experimental conditions.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 15 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection UV at 245 nm or MS/MS
Injection Volume 5 µL

Table 2: Illustrative Retention Times

CompoundExpected Retention Time (min)
4-bromoaniline~ 4.5
Desmethoxy-metobromuron~ 6.8
4-Bromophenylurea~ 7.5
N-demethyl-metobromuron~ 8.2
This compound~ 10.5

Experimental Protocols

Protocol 1: Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analytical standard (this compound, 4-Bromophenylurea, Desmethoxy-metobromuron, 4-bromoaniline, N-demethyl-metobromuron) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask and dilute to volume with a 50:50 mixture of methanol and water. This working standard can be further diluted to prepare calibration standards.

Protocol 2: Sample Preparation (QuEChERS for Soil)
  • Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds and centrifuge for 2 minutes.

  • Final Extract: Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution or Co-elution check_gradient Is the gradient optimal? start->check_gradient adjust_gradient Decrease gradient slope or change initial %B check_gradient->adjust_gradient No check_mobile_phase Is the mobile phase selectivity appropriate? check_gradient->check_mobile_phase Yes end_good Resolution Achieved adjust_gradient->end_good change_organic Switch from ACN to MeOH or use a mixture check_mobile_phase->change_organic No check_ph Is an ionizable compound (e.g., 4-bromoaniline) involved? check_mobile_phase->check_ph Yes change_organic->end_good adjust_ph Optimize mobile phase pH (e.g., towards neutral) check_ph->adjust_ph Yes check_column Is the column chemistry suitable? check_ph->check_column No adjust_ph->end_good change_column Consider a different column (e.g., Phenyl-Hexyl) check_column->change_column No check_column->end_good Yes change_column->end_good

Caption: Troubleshooting workflow for poor resolution.

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Soil/Water Sample extraction QuEChERS Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup hplc C18 Reversed-Phase HPLC cleanup->hplc detection UV or MS/MS Detection hplc->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General experimental workflow for this compound analysis.

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Metobromuron in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of the herbicide Metobromuron in soil samples: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), and Gas Chromatography with mass spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering objective comparisons and supporting experimental data to aid in method selection and validation.

Introduction

This compound is a phenylurea herbicide used for the control of broadleaf and grassy weeds in various crops. Its persistence and potential for leaching into groundwater necessitate reliable and validated analytical methods for its monitoring in soil matrices. The choice of analytical technique depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. This guide outlines the validation of analytical methods for this compound in soil, focusing on a widely used sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by chromatographic analysis.

Analytical Workflow Overview

The general workflow for the analysis of this compound in soil involves sample preparation to extract the analyte from the complex soil matrix, followed by instrumental analysis for separation and quantification.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation soil_sample Soil Sample Collection and Homogenization extraction QuEChERS Extraction (Acetonitrile) soil_sample->extraction cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup extraction->cleanup hplc_uv HPLC-UV cleanup->hplc_uv Analysis hplc_ms HPLC-MS/MS cleanup->hplc_ms Analysis gc_ms GC-MS cleanup->gc_ms Analysis validation Validation Parameters: - Accuracy - Precision - Linearity - LOD/LOQ - Specificity hplc_uv->validation hplc_ms->validation gc_ms->validation

Caption: General workflow for this compound analysis in soil.

Experimental Protocols

A detailed methodology for each stage of the analysis is crucial for reproducibility and validation.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined approach for extracting pesticides from various matrices, including soil.[1]

a. Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • For dry soil samples, it is recommended to add a specific amount of water to rehydrate the sample before adding the extraction solvent.

  • Add the appropriate internal standard solution.

  • Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately shake the tube for another minute to prevent the formation of salt agglomerates and to ensure proper partitioning.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[2]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.

  • Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. A common combination for soil is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[2]

  • Vortex the tube for 30 seconds to facilitate the cleanup process.

  • Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.[2]

  • The resulting supernatant is the final extract ready for instrumental analysis.

Instrumental Analysis Methods

The cleaned extract can be analyzed by HPLC-UV, HPLC-MS/MS, or GC-MS.

a. HPLC-UV Method:

High-Performance Liquid Chromatography with a UV detector is a cost-effective method for the analysis of compounds with chromophores, such as this compound.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common. For example, an isocratic mobile phase of acetonitrile:water (55:45 v/v) can be effective for phenylurea herbicides.[3]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection Wavelength: this compound exhibits UV absorbance, with a common detection wavelength around 245 nm.

  • Injection Volume: 10-20 µL.

b. HPLC-MS/MS Method:

This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is commonly used.

  • Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or ammonium formate to improve ionization) is employed.

  • Ionization Mode: ESI in positive ion mode is generally suitable for this compound.

  • MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For this compound, these would need to be determined by direct infusion of a standard solution.

  • Injection Volume: 5-10 µL.

c. GC-MS Method:

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. Phenylurea herbicides can be analyzed by GC-MS, although they may undergo thermal degradation in the injector.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm), is typically used.

  • Injector: A split/splitless injector is common. To minimize thermal degradation, a pulsed splitless injection at a lower temperature might be optimal.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 70°C, holding for 2 minutes, then ramping up to 280°C at 10°C/min, and holding for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for this compound would be selected based on its mass spectrum.

  • Injection Volume: 1-2 µL.

Performance Comparison

The performance of each analytical method is evaluated based on several key validation parameters. The following tables summarize the expected performance of HPLC-UV, HPLC-MS/MS, and GC-MS for the analysis of this compound in soil. The data is a composite of published results for this compound and other similar phenylurea herbicides.

Table 1: Comparison of Method Performance Parameters
Validation ParameterHPLC-UVHPLC-MS/MSGC-MS
Specificity ModerateHighHigh
Sensitivity (LOD) 5 - 20 µg/kg0.1 - 1 µg/kg1 - 10 µg/kg
Limit of Quantitation (LOQ) 15 - 50 µg/kg0.5 - 5 µg/kg5 - 25 µg/kg
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (Recovery %) 80 - 110%85 - 115%75 - 110%
Precision (RSD %) < 15%< 10%< 15%
Sample Throughput HighHighModerate
Cost per Sample LowHighModerate
Instrument Cost LowHighModerate

Note: The values presented are typical and may vary depending on the specific instrumentation, method optimization, and soil matrix.

Table 2: Summary of Advantages and Disadvantages
MethodAdvantagesDisadvantages
HPLC-UV - Low cost of instrumentation and operation.- Simple to operate.- Good for routine analysis at higher concentrations.- Lower sensitivity and specificity compared to MS methods.- Susceptible to matrix interference.
HPLC-MS/MS - Excellent sensitivity and selectivity.- High throughput with modern systems.- Suitable for a wide range of polar and thermally labile compounds.- High initial instrument cost.- More complex to operate and maintain.- Potential for matrix effects (ion suppression/enhancement).
GC-MS - High resolving power for complex mixtures.- Provides structural information for compound identification.- Robust and reliable.- Not ideal for non-volatile or thermally labile compounds like some phenylureas.- May require derivatization for some compounds.- Slower sample throughput compared to modern LC systems.

Method Validation Workflow

The validation of an analytical method ensures that it is fit for its intended purpose. The following diagram illustrates the key steps in the validation process.

start Define Analytical Method Requirements protocol Develop Analytical Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Reproducibility) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Key steps in the validation of an analytical method.

Conclusion

The choice of an analytical method for the determination of this compound in soil depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective option for routine monitoring where high sensitivity is not a primary concern.

  • HPLC-MS/MS is the method of choice for trace-level quantification and confirmatory analysis due to its superior sensitivity and selectivity. The QuEChERS extraction followed by HPLC-MS/MS is a widely validated approach for pesticide residue analysis in various matrices.

  • GC-MS can be a viable alternative, particularly if the laboratory is already equipped for this technique and the potential for thermal degradation of this compound is addressed through careful method optimization.

For regulatory purposes and in-depth environmental fate studies, the high sensitivity and confirmatory capabilities of HPLC-MS/MS make it the most suitable technique for the analysis of this compound in soil. Proper method validation following established guidelines is essential to ensure the reliability and accuracy of the generated data, regardless of the chosen technique.

References

Degradation of Metobromuron: A Comparative Study Under Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of herbicides like Metobromuron is critical. This guide provides an objective comparison of this compound degradation under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, supported by experimental data.

This compound, a phenylurea herbicide, undergoes distinct degradation pathways and rates depending on the presence of oxygen. Generally, the degradation is more rapid in aerobic environments.

Quantitative Comparison of this compound Degradation

The following table summarizes the key quantitative parameters of this compound degradation in soil under laboratory conditions.

ParameterAerobic ConditionsAnaerobic Conditions
Half-life (DT₅₀) 34 days (geometric mean, range of 25-50 days)[1]74 days[1]
Mineralization (to CO₂) Up to 27% of Applied Radioactivity (AR) by day 168[1]Low, approximately 4.0% of AR[1]
Non-Extractable (Bound) Residues High, up to 74% of AR by day 118[1]Up to 54% of AR
Major Metabolites Minor degradation products formedDesmethoxy-metobromuron (up to 15% of AR)
Minor Metabolites Not specified in detailDesmethyl-metobromuron, 4-bromophenylurea, 4-bromoacetanilide (all <2.0% of AR)

Degradation Pathways

The degradation of this compound involves a series of biotransformation steps that differ significantly between aerobic and anaerobic environments.

Aerobic Degradation Pathway

Under aerobic conditions, microorganisms readily degrade this compound. The primary pathway involves the breakdown of the parent molecule into smaller, minor degradation products, with a significant portion being mineralized to carbon dioxide or forming bound residues within the soil matrix.

Aerobic_Degradation_Pathway This compound This compound Metabolites Minor Degradation Products This compound->Metabolites Microbial Metabolism Mineralization CO₂ (Mineralization) This compound->Mineralization Microbial Respiration Bound_Residues Non-Extractable (Bound) Residues This compound->Bound_Residues Adsorption & Aging Anaerobic_Degradation_Pathway This compound This compound Desmethoxy Desmethoxy-metobromuron (Major Metabolite) This compound->Desmethoxy Microbial Metabolism Minor_Metabolites Desmethyl-metobromuron 4-bromophenylurea 4-bromoacetanilide (Minor Metabolites) This compound->Minor_Metabolites Mineralization CO₂ (Mineralization) This compound->Mineralization Bound_Residues Non-Extractable (Bound) Residues This compound->Bound_Residues Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Soil_Collection Soil Collection (e.g., Silt Loam) Spiking Spiking with ¹⁴C-Metobromuron Soil_Collection->Spiking Incubation Incubation (Aerobic or Anaerobic) Spiking->Incubation Extraction Solvent Extraction Incubation->Extraction CO2_Trapping ¹⁴CO₂ Trapping Incubation->CO2_Trapping Quantification Quantification (e.g., LSC, HPLC) Extraction->Quantification Metabolite_ID Metabolite Identification (e.g., LC-MS/MS) Extraction->Metabolite_ID Bound_Residue_Analysis Bound Residue Analysis Quantification->Bound_Residue_Analysis

References

Metobromuron vs. Linuron: A Comparative Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Metobromuron and linuron are both substituted phenylurea herbicides developed for the pre-emergence control of broadleaf weeds and grasses.[1][2][3] Their herbicidal activity stems from a shared mechanism of action: the inhibition of photosynthetic electron transport at photosystem II (PS II) in target plants.[1][4] Despite this similarity in their intended biological effect on plants, their toxicological profiles in non-target organisms, particularly mammals, exhibit significant differences. This guide provides a comparative assessment of their toxicity, supported by quantitative data and mechanistic insights, to inform researchers and scientists in related fields.

Mechanisms of Toxicity

While both compounds interfere with photosynthesis in plants, their toxicity in animals is mediated by different pathways.

This compound: The primary target of this compound toxicity in mammals is the erythrocyte (red blood cell). Its toxicity is largely attributed to its aniline metabolite, 4-bromoaniline. This metabolite is believed to cause oxidative damage to mature erythrocytes, leading to the formation of methaemoglobin (an oxidized form of haemoglobin incapable of carrying oxygen) and Heinz bodies (intracellular inclusions of denatured haemoglobin). This can result in secondary effects on the spleen, liver, and kidneys. Based on a comprehensive set of studies, this compound is not considered to be carcinogenic, genotoxic, neurotoxic, or immunotoxic.

Linuron: Linuron presents a more complex toxicological profile with multiple mechanisms of action. With repeated oral dosing in animals, linuron produces three primary effects:

  • Hematopoietic System Changes: Similar to this compound, it can cause alterations in red blood cells and anemia.

  • Endocrine Disruption: Linuron is a well-documented anti-androgenic compound. It acts as a competitive antagonist of the androgen receptor (AR), inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockage prevents the normal androgen-dependent gene expression required for the proper development and function of the male reproductive system. This mechanism classifies it as an endocrine disruptor and is linked to developmental and reproductive toxicity.

  • Thyroid Level Alterations: Studies have detected decreases in T3 and T4 thyroid hormone levels following linuron exposure.

Furthermore, linuron has been shown to perturb mitochondrial respiration and phosphorylation efficiency. Due to evidence of testicular and liver tumors in animal studies, it is classified by the U.S. EPA as a possible human carcinogen.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for this compound and linuron, facilitating a direct comparison.

Table 1: Acute Toxicity

ParameterThis compoundLinuronCitation(s)
Oral LD₅₀ (rat) Low acute toxicity (>2000 mg/kg)1200 - 1500 mg/kg
Dermal LD₅₀ (rat/rabbit) Low acute toxicity (>2000 mg/kg)>2000 mg/kg (rat), >5000 mg/kg (rabbit)
Inhalation LC₅₀ (rat, 4-hr) Low acute toxicity6.15 mg/L
Skin Irritation (rabbit) Not an irritantNot an irritant
Eye Irritation (rabbit) Not an irritantSlight irritant
Skin Sensitization (guinea pig) SensitiserSensitiser

Table 2: Chronic Toxicity & Health-Based Guidance Values

ParameterThis compoundLinuronCitation(s)
Primary Target Organs Erythrocytes, spleen, liver, kidneysHematopoietic system, male reproductive system, liver, testes
NOAEL (No-Observed-Adverse-Effect Level) 0.5 mg/kg bw/day (dog, chronic)2.75 mg/kg/day (rat, 2-year, red blood cell effects)
ADI (Acceptable Daily Intake) 0.005 mg/kg bw/dayNot specified in provided results
Carcinogenicity Not likely to be carcinogenic to humansPossible human carcinogen (EPA Group C)
Reproductive/Developmental Toxicity Not a reproductive or developmental toxicantEndocrine disruptor; developmental toxicity

Table 3: Ecotoxicity

OrganismThis compoundLinuronCitation(s)
Birds (Dietary LC₅₀) Moderately toxicSlightly toxic (>3000 ppm)
Fish (96-hr LC₅₀) Moderately toxicSlightly toxic (~16 mg/L)
Aquatic Invertebrates Moderately toxicSlightly toxic to toxic

Experimental Protocols

The data presented above are derived from standardized toxicological studies. Below are brief overviews of the methodologies for key experiments.

Acute Oral Toxicity (LD₅₀ Study) This study determines the single dose of a substance that causes the death of 50% of a group of test animals. Typically, groups of rodents (e.g., rats) are administered the test substance via oral gavage at several dose levels. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀ value is then calculated statistically from the dose-response data.

Chronic Toxicity / Carcinogenicity Study In these long-term studies (e.g., 2 years), animals (typically rats and mice) are administered the test substance daily in their diet at various concentrations. The objective is to identify potential long-term adverse health effects, including organ toxicity and cancer. Throughout the study, animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded. At the end of the study, a full necropsy and histopathological examination of all major tissues and organs are performed to identify any treatment-related changes, including the presence of tumors.

Androgen Receptor (AR) Binding Assay This in vitro assay is used to determine if a chemical can bind to the androgen receptor. A common method involves a competitive binding experiment. A source of AR (e.g., from rat prostate tissue or engineered cells expressing the human AR) is incubated with a radiolabeled androgen (e.g., ³H-DHT). The test chemical (e.g., linuron) is added at increasing concentrations. If the test chemical binds to the AR, it will displace the radiolabeled androgen. The amount of bound radioactivity is measured, and a decrease in signal with increasing concentrations of the test chemical indicates competitive binding. The concentration that inhibits 50% of the binding (IC₅₀ or EC₅₀) is determined.

Mandatory Visualizations

Diagram 1: Proposed Toxic Mechanism of this compound

Metobromuron_Toxicity This compound This compound Ingestion Metabolism Hepatic Metabolism This compound->Metabolism Bromoaniline 4-Bromoaniline (Metabolite) Metabolism->Bromoaniline Erythrocyte Erythrocyte (Red Blood Cell) Bromoaniline->Erythrocyte Targets OxidativeDamage Oxidative Damage Erythrocyte->OxidativeDamage MetHb Methaemoglobin Formation OxidativeDamage->MetHb Heinz Heinz Body Formation OxidativeDamage->Heinz Toxicity Hematotoxicity MetHb->Toxicity Heinz->Toxicity

Caption: Proposed metabolic activation and hematotoxicity pathway of this compound.

Diagram 2: Anti-Androgenic Mechanism of Linuron

Linuron_Antiandrogen_Pathway cluster_cell Target Cell Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding Androgen-AR Complex Formation Androgen->Binding Linuron Linuron Linuron->AR Competes with Androgen AR->Binding Normal Path NoBinding Binding Blocked AR->NoBinding Linuron Path Gene Androgen-Dependent Gene Expression Binding->Gene NoBinding->Gene Inhibits Response Normal Physiological Response Gene->Response NoResponse Altered/Inhibited Response Gene->NoResponse

Caption: Linuron's competitive antagonism at the androgen receptor.

Diagram 3: Workflow for Acute Oral Toxicity (LD₅₀) Study

LD50_Workflow start Dose Range-Finding (Preliminary Study) main Main Study: Assign Animals to Dose Groups (e.g., 4-5 groups + control) start->main dosing Administer Single Oral Dose (Gavage) main->dosing observation Observe for 14 Days: - Clinical Signs of Toxicity - Mortality dosing->observation data Record Mortality Data for Each Dose Group observation->data calc Statistical Calculation of LD₅₀ Value data->calc

Caption: General experimental workflow for an LD₅₀ determination.

References

Comparative Analysis of Metobromuron Uptake in Different Plant Species: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metobromuron uptake, translocation, and metabolism across various plant species, supported by experimental data. The information is intended to assist researchers in understanding the differential sensitivity and metabolic pathways of this herbicide.

Overview of this compound

This compound is a selective, pre-emergence herbicide belonging to the phenylurea group.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II.[1] The herbicide is primarily absorbed from the soil by the roots of emerging weeds and subsequently translocated to the leaves and buds.[1] Differential uptake, translocation, and metabolism are key factors contributing to the selectivity of this compound among different plant species.

Comparative Uptake and Translocation

Studies have demonstrated significant differences in the uptake and translocation of this compound among various plant species. A key study by Hogue and Warren (1978) provides a direct comparison between a susceptible species, tomato (Lycopersicum esculentum), and more tolerant umbelliferous crops, carrot (Daucus carota) and coriander (Coriandrum sativum).

Key Findings:

  • Tomato (Susceptible): Readily absorbs root-fed this compound and translocates it to the foliage.[2][3]

  • Carrot and Coriander (Tolerant): Absorb and translocate this compound to the foliage, but to a lesser extent than tomato. Interestingly, the greater tolerance of carrot and coriander to this compound could not be solely explained by differential uptake or metabolism in this study.

The following table summarizes the relative uptake and translocation of radiolabeled this compound in these species based on thin-layer chromatography (TLC) analysis of plant extracts after 96 hours of root feeding.

Plant SpeciesPlant PartRelative Radioactivity Detected
Tomato Roots High
Tops High
Coriander Roots Moderate
Tops Low to Moderate

Source: Adapted from Hogue and Warren, 1978. The relative radioactivity is inferred from the intensity of spots on TLC plates.

Quantitative Residue Analysis

While direct comparative uptake studies under identical conditions are limited, residue analysis from various studies provides quantitative insights into this compound accumulation and metabolism in different crops. The following table summarizes residue data from a confined rotational crop study where [phenyl-14C]-metobromuron was applied to bare soil.

Plant SpeciesPlant PartPlant Back Interval (PBI)Parent this compound (mg/kg)4-bromophenylurea (mg/kg)% of Total Radioactive Residue (TRR) of 4-bromophenylurea
Potato TubersAt HarvestNot Detected0.01718%
FoliageAt HarvestNot Detected0.01810.3%
Spinach Mature Plant30 days-0.013-
Mature Plant120 days-0.001-
Carrot Roots30 days0.007 (8% TRR)<0.001 (0.6% TRR)-
Roots120 days<0.001 (0.8% TRR)0.004 (5% TRR)-
Wheat Immature Grain--0.002-
Straw30 days-0.201-
Straw120 days-0.027-

Source: Australian Pesticides and Veterinary Medicines Authority Public Release Summary on this compound. Note: The potato study involved a direct pre-emergence application, while the spinach, carrot, and wheat data are from a rotational crop study.

Metabolism of this compound

Metabolism plays a crucial role in the detoxification of this compound in tolerant plant species. The primary metabolic pathway involves the transformation of the parent compound into less phytotoxic metabolites.

Identified Metabolites:

  • 4-bromophenylurea: A major metabolite detected in potato tubers, spinach, carrots, and wheat.

  • Desmethyl-metobromuron: Detected in potato foliage.

  • Desmethoxy-metobromuron: A minor metabolite also found in potato foliage.

In susceptible species like tomato, a significant amount of radioactivity was found to correspond to 4-bromophenylurea, indicating that metabolism does occur, but may not be rapid or extensive enough to prevent phytotoxicity. In contrast, the resistant species, coriander, showed no appreciable metabolism of this compound, suggesting that its tolerance might be related to other mechanisms.

Below is a simplified diagram of the proposed metabolic pathway of this compound in plants.

Metobromuron_Metabolism This compound This compound Desmethyl Desmethyl-metobromuron This compound->Desmethyl N-demethylation Desmethoxy Desmethoxy-metobromuron This compound->Desmethoxy O-demethylation Bromophenylurea 4-bromophenylurea Desmethyl->Bromophenylurea Desmethoxy->Bromophenylurea

Proposed metabolic pathway of this compound in plants.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies for analyzing this compound uptake and metabolism in plants.

Plant Uptake and Translocation Studies using Radiolabeled this compound

A common method to study the absorption and movement of herbicides in plants involves the use of radioactively labeled compounds.

Workflow:

  • Plant Culture: Plants are typically grown hydroponically in a nutrient solution (e.g., Hoagland solution) to allow for controlled application of the herbicide to the roots.

  • Herbicide Application: A known concentration of radiolabeled this compound (e.g., 14C-labeled) is added to the nutrient solution for root-feeding experiments. For foliar application studies, a specific amount is applied to a leaf surface.

  • Incubation: Plants are incubated for a defined period (e.g., 96 hours) under controlled environmental conditions (light, temperature, humidity).

  • Harvesting and Sectioning: At the end of the incubation period, plants are harvested and dissected into different parts (roots, stems, leaves).

  • Extraction: The plant parts are extracted with a suitable solvent (e.g., acetone or 80% ethanol) to isolate the herbicide and its metabolites.

  • Analysis: The extracts are analyzed using techniques like Thin-Layer Chromatography (TLC) followed by autoradiography or liquid scintillation counting to identify and quantify the parent herbicide and its metabolites.

The following diagram illustrates a generalized workflow for a radiolabeled herbicide uptake study.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Culture Plant Culture (Hydroponics) Application Root Application Plant_Culture->Application Radiolabel Prepare Radiolabeled This compound Solution Radiolabel->Application Incubation Incubation (Controlled Environment) Application->Incubation Harvest Harvest & Section Plant Incubation->Harvest Extraction Solvent Extraction Harvest->Extraction TLC_Analysis TLC Analysis Extraction->TLC_Analysis Quantification Quantification (Autoradiography/LSC) TLC_Analysis->Quantification

Generalized workflow for radiolabeled herbicide uptake studies.
Residue Analysis using HPLC-MS/MS

For quantitative analysis of this compound and its metabolites in plant tissues, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method. Sample preparation often utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

QuEChERS Sample Preparation:

  • Homogenization: A representative sample of the plant matrix is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up by adding a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) and magnesium sulfate to remove residual water.

  • Analysis: The final extract is analyzed by HPLC-MS/MS.

HPLC-MS/MS Parameters:

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate this compound and its metabolites.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for each analyte.

Conclusion

The available data indicates that the uptake, translocation, and metabolism of this compound vary significantly among different plant species, which is a key determinant of its herbicidal selectivity. Susceptible species like tomato readily absorb and translocate the herbicide to their foliage. While tolerant species such as carrot and coriander also take up this compound, the extent of translocation appears to be lower. Metabolism to less toxic compounds like 4-bromophenylurea is an important detoxification mechanism in some species. Further research employing standardized methodologies across a wider range of plant species would provide a more comprehensive understanding of the comparative uptake and contribute to the development of more effective and selective weed management strategies.

References

A Comparative Guide to HPLC Column Performance for Metobromuron Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the analysis of Metobromuron, a phenylurea herbicide, the selection of an appropriate HPLC column is a critical factor in achieving accurate, reproducible, and efficient separations. This guide provides an objective comparison of the performance of two commonly used reversed-phase HPLC columns, a standard C18 and a Phenyl-Hexyl column, for the analysis of this compound. The information presented herein is a synthesis of established chromatographic principles and representative data for the analysis of phenylurea herbicides, designed to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Data Presentation: Performance Comparison of HPLC Columns for this compound

The following table summarizes the typical performance characteristics of a C18 and a Phenyl-Hexyl column for the analysis of this compound. These values are representative and intended to illustrate the expected differences in performance under standardized conditions.

Performance MetricC18 ColumnPhenyl-Hexyl Column
Retention Time (min) ~ 6.5~ 8.2
Theoretical Plates (per meter) > 80,000> 95,000
Peak Asymmetry (Tailing Factor) 1.21.1
Resolution (Rs) of this compound from a closely eluting impurity > 2.0> 2.8
Limit of Detection (LOD) (ng/mL) 0.50.3
Limit of Quantification (LOQ) (ng/mL) 1.51.0
Primary Interaction Mechanism Hydrophobic interactionsHydrophobic and π-π interactions

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to evaluate the performance of different HPLC columns for this compound analysis.

Standard C18 Column Method

A standard C18 column is a versatile and widely used stationary phase for the analysis of a broad range of pesticides, including phenylurea herbicides like this compound.

  • Column: A typical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed. For this representative method, a mobile phase of 60:40 (v/v) acetonitrile:water is used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV detector set at 245 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Phenyl-Hexyl Column Method

Phenyl-Hexyl columns provide an alternative selectivity to C18 columns, which can be particularly advantageous for aromatic compounds like this compound due to the potential for π-π interactions with the phenyl rings of the stationary phase.

  • Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: To enhance the π-π interactions, a mobile phase containing methanol is often preferred. A representative mobile phase would be 70:30 (v/v) methanol:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV detector set at 245 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Visualizations

Experimental Workflow for HPLC Column Evaluation

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare this compound Standard Solutions E Inject Standard and Acquire Data A->E B Prepare Mobile Phases (e.g., ACN/Water, MeOH/Water) D Equilibrate Column 1 (C18) B->D F Equilibrate Column 2 (Phenyl-Hexyl) B->F C Select HPLC Columns (C18, Phenyl-Hexyl) C->D C->F D->E H Process Chromatograms E->H G Inject Standard and Acquire Data F->G G->H I Calculate Performance Metrics (Retention Time, Peak Shape, Resolution) H->I J Compare Column Performance I->J

Caption: Experimental workflow for evaluating HPLC column performance.

Logical Relationship for Optimal HPLC Column Selection

G cluster_criteria Performance Criteria cluster_decision Decision cluster_columns Column Candidates Resolution Resolution (Rs > 2.0) Decision Select Optimal Column Resolution->Decision PeakShape Peak Shape (Asymmetry < 1.5) PeakShape->Decision Retention Retention Time (Reasonable) Retention->Decision Sensitivity Sensitivity (Low LOD/LOQ) Sensitivity->Decision C18 C18 Column C18->Resolution C18->PeakShape C18->Retention C18->Sensitivity PhenylHexyl Phenyl-Hexyl Column PhenylHexyl->Resolution PhenylHexyl->PeakShape PhenylHexyl->Retention PhenylHexyl->Sensitivity

Caption: Logical flow for selecting the optimal HPLC column.

Guide to Inter-Laboratory Comparison of Metobromuron Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Metobromuron, a phenylurea herbicide, in various environmental and agricultural matrices. The information is compiled from validated methods presented in scientific literature and regulatory documents, offering a framework for researchers, scientists, and professionals in drug development and environmental monitoring to assess and compare analytical performance.

Data Presentation: A Comparative Analysis of this compound Quantification Methods

While a formal inter-laboratory comparison study for this compound was not publicly available, this section synthesizes performance data from various validated analytical methods. The following tables present a comparative summary of these methods, highlighting key performance characteristics that would be central to an inter-laboratory study.

Table 1: Comparison of LC-MS/MS Methods for this compound Quantification

ParameterMethod A: QuEChERS & LC-MS/MS in Various Matrices[1]Method B: SPE & LC-MS/MS in Water[2][3][4]
Matrix High water, high acid, high oil content, and dry matrices (e.g., potatoes, oranges, sunflower seeds)Surface and Ground Water
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Solid Phase Extraction (SPE) with Carbopak-B or Oasis HLB cartridges
Limit of Quantification (LOQ) As low as 0.005 mg/kg; 0.01 mg/kg is routinely achievable[1]Approximately 1.0 ng per injection, with potential for low ng/L detection in water samples
Recovery Information not explicitly detailed in the summary.Typically within 70-130% as per general validation guidelines.
Precision (RSD) Information not explicitly detailed in the summary.Generally expected to be ≤20% for residue analysis.
Instrumentation High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)

Table 2: Comparison of HPLC-UV Methods for Phenylurea Herbicide Quantification (as a proxy for this compound)

ParameterMethod C: HPLC-UV for Diuron (a related phenylurea) in SoilMethod D: General HPLC-UV Method Validation
Matrix SoilBulk and Formulated Products
Sample Preparation Solid-Liquid ExtractionDirect dissolution and dilution
Limit of Quantification (LOQ) Not explicitly stated for this compound, but for Diuron, the method was validated in the mg/L range.Dependent on the analyte's UV absorbance; typically in the µg/mL range.
Recovery >90% for Diuron and its metabolitesTypically 98-102% for pharmaceutical formulations
Precision (RSD) Not explicitly detailed.Typically <2% for pharmaceutical assays.
Instrumentation High-Performance Liquid Chromatography with UV Detection (HPLC-UV)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Agricultural and Food Matrices

This protocol is based on the general QuEChERS methodology referenced for pesticide residue analysis in various matrices.

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., potato, orange) is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

Protocol 2: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of this compound in Water

This protocol is a generalized procedure based on methods for analyzing polar pesticides in water.

1. Sample Preparation (SPE)

  • Sample Filtration: Filter the water sample (e.g., 1 L) through a 0.7-µm glass fiber filter.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or Carbopak-B) with methanol followed by water.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 20 mL/min).

  • Cartridge Washing: Wash the cartridge with a small volume of water to remove interferences.

  • Elution: Elute the trapped analytes with a suitable organic solvent (e.g., methanol or a mixture of methylene chloride and methanol).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent (e.g., methanol/water mixture).

2. LC-MS/MS Analysis

  • The LC-MS/MS conditions would be similar to those described in Protocol 1, optimized for the analysis of water extracts.

Mandatory Visualization

Experimental Workflow for this compound Quantification

experimental_workflow sample Sample Collection (e.g., Soil, Water, Crop) prep Sample Preparation sample->prep Homogenization/ Filtration extraction Extraction (QuEChERS or SPE) prep->extraction cleanup Extract Cleanup (d-SPE or Cartridge Wash) extraction->cleanup analysis Instrumental Analysis cleanup->analysis lcms LC-MS/MS System analysis->lcms data Data Acquisition (MRM Mode) lcms->data processing Data Processing data->processing quant Quantification (Calibration Curve) processing->quant report Reporting Results (mg/kg or µg/L) quant->report

Caption: Workflow for this compound residue analysis.

Signaling Pathway: this compound's Mode of Action

This compound is known to be an inhibitor of photosynthetic electron transport at photosystem II.

photosystem_II_inhibition light Light Energy (Photon) ps2 Photosystem II (PSII) light->ps2 pheo Pheophytin ps2->pheo e- qa Plastoquinone QA pheo->qa e- qb Plastoquinone QB qa->qb e- cyt Cytochrome b6f Complex qb->cyt e- atp ATP Synthesis qb->atp Electron flow blocked, ATP synthesis inhibited meto This compound meto->qb Binds to D1 protein, displaces QB

Caption: Inhibition of Photosystem II by this compound.

References

Comparative Transcriptomics of Metobromuron-Treated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Metobromuron on plants. Due to a lack of direct comparative transcriptomic studies on this compound, this guide leverages experimental data from other photosystem II (PSII) inhibiting herbicides to infer its molecular impact, offering a valuable resource for hypothesis generation and experimental design.

This compound is a selective, pre-emergent herbicide belonging to the phenylurea family. Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII), disrupting the electron transport chain.[1][2][3] This inhibition leads to a cascade of cellular events, ultimately causing oxidative stress and plant death.[4] Understanding the transcriptomic response to this compound is crucial for developing more effective and selective herbicides and for engineering crop resistance.

Inferred Transcriptomic Response to this compound

Based on studies of other PSII inhibitors like atrazine and bentazon, treatment with this compound is expected to induce significant changes in gene expression related to several key biological processes.[5] A comparative analysis would likely reveal a shared set of differentially expressed genes (DEGs) with other PSII inhibitors, as well as unique responses.

Key Affected Pathways:
  • Photosynthesis: Downregulation of genes encoding for components of the light-harvesting complex, photosystem I and II, and the Calvin cycle.

  • Oxidative Stress Response: Upregulation of genes involved in detoxification of reactive oxygen species (ROS), such as catalases, peroxidases, and superoxide dismutases.

  • Xenobiotic Detoxification: Increased expression of genes encoding cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and ABC transporters, which are involved in the metabolism and transport of the herbicide.

  • Hormone Signaling: Alterations in the expression of genes related to hormone pathways, particularly those involved in stress responses like abscisic acid (ABA) and ethylene.

  • Secondary Metabolism: Changes in the expression of genes involved in the biosynthesis of secondary metabolites, such as phenylpropanoids and flavonoids, which can act as antioxidants or signaling molecules.

Comparative Data Summary

The following table summarizes the expected quantitative transcriptomic changes in a susceptible plant treated with this compound compared to an untreated control and another PSII-inhibiting herbicide, Atrazine. The data for Atrazine is derived from studies on soybean. It is important to note that the values for this compound are inferred.

Gene Category This compound (Inferred Fold Change) Atrazine (Observed Fold Change in Soybean) Untreated Control (Fold Change)
Photosystem II Components (e.g., psbA, psbB) Downregulated (-2 to -5)Downregulated1
Glutathione S-Transferases (GSTs) Upregulated (+3 to +8)Upregulated1
Cytochrome P450s Upregulated (+2 to +6)Upregulated1
Ascorbate Peroxidase (APX) Upregulated (+2 to +4)Upregulated1
Chalcone Synthase (CHS) Upregulated (+1.5 to +3)Upregulated1
9-cis-epoxycarotenoid dioxygenase (NCED) Upregulated (+2 to +5)Upregulated1

Experimental Protocols

To generate the type of data presented above, a standard comparative transcriptomics workflow using RNA sequencing (RNA-Seq) would be employed.

1. Plant Growth and Treatment:

  • Grow susceptible plant species (e.g., Arabidopsis thaliana, soybean) in controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle).

  • Apply a sub-lethal dose of this compound (and/or other PSII inhibitors for comparison) to the soil or via foliar spray at a specific growth stage (e.g., three-leaf stage).

  • Harvest leaf tissue at various time points post-treatment (e.g., 1, 4, 8, 24 hours) and from untreated control plants. Immediately freeze samples in liquid nitrogen and store at -80°C.

2. RNA Extraction and Library Preparation:

  • Extract total RNA from the collected tissue using a commercially available kit.

  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Prepare RNA-Seq libraries from high-quality RNA samples using a standard library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit).

3. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Perform quality control on the raw sequencing reads and trim adapter sequences.

  • Align the cleaned reads to the reference genome of the plant species.

  • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

  • Identify differentially expressed genes (DEGs) between treated and control samples using statistical packages like DESeq2 or edgeR.

  • Perform functional annotation and pathway enrichment analysis of the DEGs using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).

Visualizing Molecular Pathways and Workflows

To better understand the complex interactions, the following diagrams illustrate the key signaling pathway and the experimental workflow.

Metobromuron_Signaling_Pathway cluster_membrane Chloroplast Thylakoid Membrane PSII Photosystem II PQ Plastoquinone PSII->PQ Electron Transport ROS Reactive Oxygen Species (ROS) PSII->ROS Generates This compound This compound This compound->PSII Inhibits Detox Detoxification (GSTs, P450s) This compound->Detox Induces Metabolism StressResponse Stress Response Gene Expression ROS->StressResponse Induces StressResponse->Detox

Caption: Inferred signaling pathway of this compound action in a plant cell.

Experimental_Workflow A Plant Growth & This compound Treatment B Tissue Sampling (Time Course) A->B C RNA Extraction & QC B->C D RNA-Seq Library Preparation C->D E High-Throughput Sequencing D->E F Data Analysis (Alignment, DEG) E->F G Functional Annotation & Pathway Analysis F->G

References

Predictive Models for Metobromuron Leaching in Soil: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of predictive models for the leaching of Metobromuron in soil, supported by experimental data from laboratory column studies. The aim is to offer a clear perspective on the performance of these models and the methodologies used for their validation.

This compound, a phenylurea herbicide, is utilized for pre-emergence control of broadleaved weeds and grasses.[1] Its potential to leach into groundwater is a significant environmental concern, making the validation of predictive leaching models crucial for risk assessment.[1]

Comparative Performance of Predictive Leaching Models

Several mathematical models have been developed to predict the movement of pesticides like this compound through the soil. The validation of these models is essential to ensure their accuracy in diverse environmental scenarios. Models such as PRZM (Pesticide Root Zone Model), LEACHM (Leaching Estimation and Chemistry Model), and GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) are commonly used to simulate pesticide transport.[2]

Validation studies often compare model predictions with data from soil column leaching experiments. In general, models like PRZM and LEACHM have shown better performance in predicting solute breakthrough within a factor of two of the measured breakthrough curves in laboratory settings. GLEAMS, while computationally faster, may offer less accuracy. The validation status of these models can be low to very low when considering a wide range of agricultural situations and the need to predict concentrations at very low levels (e.g., 0.1 µg/L).

Table 1: Key Characteristics of Common Pesticide Leaching Models

FeaturePRZMLEACHMGLEAMS
Primary Transport Equation 1-D Advection-Dispersion1-D Advection-Dispersion (solved simultaneously with Richards' equation)Mass balance within the root zone
Water Flow Simulation Tipping bucket approachFinite difference solution of Richards' equationCurve number method for runoff, soil moisture accounting
Solute Transport Simulation Finite differenceFinite differenceLayered soil profile with mass transfer between layers
Strengths Widely used and accepted, relatively simple to parameterizeMore detailed and mechanistic water flow simulationComputationally fast, suitable for long-term simulations
Limitations Simplified water flow, may not accurately represent complex flow dynamicsRequires more detailed soil hydraulic parametersLess accurate for short-term, event-based predictions

Experimental Validation of this compound Leaching

Laboratory-based soil column experiments are a fundamental method for validating predictive models of this compound leaching. These experiments provide controlled conditions to measure the amount of herbicide that moves through a soil profile.

In a study assessing the leaching potential of 12 substituted phenylurea herbicides, this compound was recovered in the leachates of both hypercalcic calcisol (HC) and endoleptic phaeozem (EP) soils. In the HC soil, the percentage of this compound recovered in the leachate ranged from 30% to 50% of the total mass applied. Another study noted that this compound was found in leachates in all cases, but a marked reduction was observed in soils amended with organic waste.

Table 2: Summary of this compound Leaching in Laboratory Soil Column Experiments

Soil TypeOrganic AmendmentThis compound Recovered in Leachate (% of applied)Reference
Hypercalcic Calcisol (HC)None30 - 50%
Endoleptic Phaeozem (EP)NoneDetected (exact % not specified)
Silty Clay LoamOrange peel, beer bagasse, grape pomace, gazpacho wasteReduced leaching compared to unamended soil

Experimental Protocols

The following provides a generalized methodology for a soil column leaching experiment designed to validate a predictive model for this compound.

1. Soil Collection and Column Preparation:

  • Undisturbed soil cores are collected from the field of interest.

  • Alternatively, disturbed soil is packed into columns (e.g., stainless steel or PVC) to a specific bulk density.

  • The physical and chemical properties of the soil, such as texture, organic carbon content, pH, and bulk density, are determined.

2. Herbicide Application:

  • A solution of this compound of a known concentration is applied uniformly to the surface of the soil columns.

3. Simulated Rainfall and Leaching:

  • A simulated rainfall event of a specific intensity and duration is applied to the top of the soil columns.

  • The leachate is collected from the bottom of the columns at regular intervals.

4. Sample Analysis:

  • The concentration of this compound in the collected leachate is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the leaching experiment, the soil columns can be sectioned to determine the distribution of the remaining this compound in the soil profile.

5. Model Parameterization and Simulation:

  • The predictive model is parameterized using the measured soil properties, herbicide characteristics (e.g., solubility, degradation rate), and experimental conditions (e.g., rainfall).

  • The model is then run to simulate the leaching of this compound under the same conditions as the laboratory experiment.

6. Model Validation:

  • The simulated breakthrough curves (concentration of this compound in the leachate over time) are compared to the experimentally measured breakthrough curves.

  • Statistical methods are used to evaluate the goodness-of-fit between the model predictions and the experimental data.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a predictive model for this compound leaching.

G cluster_0 Experimental Setup cluster_1 Modeling & Simulation cluster_2 Validation A Soil Column Preparation B This compound Application A->B C Simulated Rainfall B->C D Leachate Collection & Analysis C->D G Comparison of Predicted vs. Experimental Data D->G Experimental Data E Model Parameterization (Soil & Herbicide Properties) F Model Simulation E->F F->G Model Predictions H Statistical Evaluation G->H I Model Performance Assessment H->I

Caption: Workflow for validating predictive soil leaching models.

References

Shifting Soils: A Comparative Analysis of the Environmental Impact of Metobromuron and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the environmental profiles of the herbicide Metobromuron and its alternatives—Linuron, Prometryn, Pendimethalin, Terbuthylazine, and S-metolachlor—reveals significant differences in their impact on non-target organisms and their environmental fate. This guide provides researchers, scientists, and drug development professionals with a concise comparison of their key environmental and toxicological parameters, supported by experimental data and standardized testing protocols.

This compound, a phenylurea herbicide, functions by inhibiting photosynthesis in target weeds. While effective, its environmental footprint, and that of its alternatives, warrants careful consideration. This guide synthesizes available data to facilitate an informed selection process for weed management strategies, prioritizing both efficacy and environmental stewardship.

Comparative Ecotoxicological Data

The following tables summarize the acute toxicity of this compound and its alternatives to key non-target organisms, as well as their persistence in the soil. Lower LC50/EC50/LD50 values indicate higher toxicity, while a longer soil half-life (DT50) suggests greater persistence.

Table 1: Acute Toxicity to Aquatic Organisms

HerbicideTest SpeciesEndpoint (96-hour LC50 for fish, 48-hour EC50 for Daphnia magna)Toxicity Classification
This compound -Data Not Available-
LinuronOncorhynchus mykiss (Rainbow Trout)16 mg/L[1]Slightly Toxic
Daphnia magna0.1-0.15 mg/L[2]Very Highly Toxic
PrometrynOncorhynchus mykiss (Rainbow Trout)2.5 - 2.9 mg/L[3]Moderately Toxic
Daphnia magna18.9 mg/L[3]Slightly Toxic
PendimethalinOncorhynchus mykiss (Rainbow Trout)0.138 mg/L[1]Highly Toxic
Daphnia magna0.28 mg/LHighly Toxic
TerbuthylazineFish-Slightly Toxic
Aquatic Crustaceans-Variable (Very Highly to Practically Non-toxic)
S-metolachlor-Data Not Available-

Table 2: Acute Toxicity to Avian Species and Honeybees

HerbicideTest SpeciesEndpoint (Acute Oral LD50 for birds, Acute Contact/Oral LD50 for honeybees)Toxicity Classification
This compound -Data Not Available-
LinuronAnas platyrhynchos (Mallard Duck)>3000 ppm (dietary LC50)Slightly Toxic
Apis mellifera (Honeybee)>97.8 µ g/bee (Contact), >112.1 µ g/bee (Oral)Practically Non-toxic
PrometrynAnas platyrhynchos (Mallard Duck)>4640 mg/kgPractically Non-toxic
Apis mellifera (Honeybee)>99 µ g/bee (Contact)Practically Non-toxic
PendimethalinAnas platyrhynchos (Mallard Duck)1421 mg/kgSlightly Toxic
Apis mellifera (Honeybee)-Practically Non-toxic
TerbuthylazineAnas platyrhynchos (Mallard Duck)>2510 mg/kgPractically Non-toxic
Apis mellifera (Honeybee)-Moderately Toxic
S-metolachlor-Data Not Available-

Table 3: Soil Persistence

HerbicideSoil Half-life (DT50) in daysPersistence Classification
This compound --
Linuron30 - 150 daysModerately Persistent
Prometryn30 - 90 daysModerately Persistent
PendimethalinApproximately 40 daysModerately Persistent
Terbuthylazine6.7 - 104 daysSlightly to Moderately Persistent
S-metolachlor21.66 - 81 daysModerately Persistent

Experimental Protocols

The ecotoxicological data presented in this guide are primarily derived from studies following standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These protocols are designed to ensure data quality and comparability across different studies and substances.

  • Aquatic Toxicity:

    • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.

    • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes immobilization in 50% of a Daphnia magna population (EC50) within a 48-hour exposure period. Young daphnids are exposed to at least five concentrations of the test substance, and their mobility is observed at 24 and 48 hours.

  • Avian Toxicity:

    • Avian Acute Oral Toxicity Test (OECD 223): This guideline provides methods to determine the acute oral toxicity (LD50) of a substance to birds. The test involves administering the substance as a single oral dose to birds and observing mortality and other toxic effects over a specified period.

  • Honeybee Toxicity:

    • Honeybees, Acute Oral Toxicity Test (OECD 213) and Acute Contact Toxicity Test (OECD 214): These tests determine the dose of a substance that is lethal to 50% of honeybees (LD50) through oral ingestion or direct contact, respectively. For the oral test, bees are fed a sucrose solution containing the test substance, while for the contact test, the substance is applied directly to the thorax of the bees.

  • Soil Persistence:

    • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions, providing the soil half-life (DT50). Soil samples are treated with the test substance and incubated under controlled conditions, with the concentration of the substance measured over time.

Mechanisms of Action and Potential Non-Target Effects

While the primary mode of action for many of these herbicides is the disruption of photosynthesis in plants, their effects on non-target animals can occur through different pathways. Understanding these mechanisms is crucial for a comprehensive environmental risk assessment.

Photosynthesis Inhibitors (this compound, Linuron, Prometryn, Terbuthylazine)

These herbicides disrupt the photosynthetic electron transport chain in plants. In non-target aquatic organisms like algae, this leads to a rapid cessation of photosynthesis and subsequent cell death. While the direct target is absent in animals, some studies suggest that these compounds can interfere with mitochondrial respiration, a process analogous to photosynthesis in terms of electron transport, potentially leading to cellular energy deficits and oxidative stress. For instance, linuron has been shown to perturb mitochondrial respiration in rat liver mitochondria. Terbuthylazine has been observed to induce oxidative stress and DNA damage in zebrafish.

cluster_herbicide Photosynthesis Inhibitor Herbicide cluster_animal_cell Non-Target Animal Cell Herbicide Herbicide Mitochondria Mitochondria Herbicide->Mitochondria Enters Cell ETC Electron Transport Chain Mitochondria->ETC Interferes with ROS Reactive Oxygen Species ETC->ROS Increased Production OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage

Caption: Potential toxic pathway of photosynthesis-inhibiting herbicides in non-target animal cells.

Microtubule Assembly Inhibitors (Pendimethalin)

Pendimethalin inhibits cell division by disrupting microtubule formation in plants. In animals, microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Exposure to pendimethalin has been linked to oxidative stress and neurotoxicity in fish. The disruption of microtubule dynamics can lead to a cascade of cellular events, culminating in apoptosis and tissue damage.

cluster_herbicide Pendimethalin cluster_animal_cell Non-Target Animal Cell Pendimethalin Pendimethalin Microtubules Microtubule Dynamics Pendimethalin->Microtubules Disrupts OxidativeStress Oxidative Stress Pendimethalin->OxidativeStress Induces CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity OxidativeStress->Neurotoxicity

Caption: Proposed mechanisms of Pendimethalin toxicity in non-target animal cells.

Very Long-Chain Fatty Acid Synthesis Inhibitors (S-metolachlor)

S-metolachlor inhibits the synthesis of very long-chain fatty acids in plants, which are crucial for various developmental processes. The precise mechanism of toxicity in non-target animals is less clear, but some studies suggest it can induce oxidative stress and have reproductive effects.

cluster_workflow Ecotoxicological Testing Workflow TestSubstance Test Substance (e.g., Herbicide) RangeFinding Range-Finding Test (Preliminary Concentrations) TestSubstance->RangeFinding DefinitiveTest Definitive Test (Multiple Concentrations) RangeFinding->DefinitiveTest Inform Concentration Selection DataAnalysis Data Analysis (LC50/EC50/LD50 Calculation) DefinitiveTest->DataAnalysis RiskAssessment Environmental Risk Assessment DataAnalysis->RiskAssessment

Caption: Generalized workflow for acute ecotoxicity testing of herbicides.

Conclusion

The selection of a herbicide should be a multifaceted decision, balancing agricultural needs with environmental protection. This guide highlights that while this compound and its alternatives may share a common purpose, their environmental profiles differ significantly. Pendimethalin, for instance, exhibits high toxicity to aquatic life, whereas Prometryn is practically non-toxic to birds and bees. The persistence of these compounds in the soil also varies, influencing the potential for long-term environmental contamination. Researchers and professionals are encouraged to use this comparative data to make informed decisions that minimize the ecological impact of weed management practices. Further research into the specific signaling pathways affected by these herbicides in a wider range of non-target organisms is warranted to refine our understanding of their environmental risks.

References

Validating Biomarkers for Metobromuron Exposure in Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A pressing need exists for validated biomarkers to accurately assess the ecotoxicological impact of the herbicide Metobromuron on non-target organisms. While direct validation studies for this compound remain limited, this guide provides a comparative overview of promising biomarker candidates based on research into similar herbicides and general pesticide toxicology. This information is intended to guide researchers, scientists, and drug development professionals in designing and implementing robust monitoring and risk assessment strategies.

This compound, a phenylurea herbicide, primarily acts by inhibiting photosynthesis in target plant species. However, its potential effects on non-target organisms, including crucial players in ecosystem health such as soil invertebrates, aquatic life, and microorganisms, are of increasing concern. Biomarkers, as measurable indicators of exposure or effect, are critical tools for early detection of potential harm. This guide focuses on the most relevant and commonly studied biomarkers for herbicide exposure: those related to oxidative stress and neurotoxicity.

Comparison of Potential Biomarkers for this compound Exposure

Due to the scarcity of direct comparative studies for this compound, this table summarizes the utility of key biomarkers based on their known responses to other herbicides and pesticides. This information can serve as a foundational guide for selecting and validating biomarkers for this compound exposure.

Biomarker CategoryBiomarkerNon-Target Organism(s)Principle of DetectionPotential AdvantagesPotential Disadvantages
Oxidative Stress Catalase (CAT)Fish, Earthworms, Aquatic InvertebratesMeasures the enzymatic decomposition of hydrogen peroxide, a reactive oxygen species (ROS).Sensitive to a broad range of environmental stressors, relatively simple and cost-effective to measure.Lacks specificity to this compound; response can be influenced by other contaminants and environmental factors.
Glutathione S-Transferase (GST)Earthworms, Aquatic Invertebrates, FishMeasures the activity of enzymes that detoxify xenobiotics by conjugating them with glutathione.[1][2][3][4][5]Can indicate detoxification processes specific to certain chemical classes. Different isoforms may show varied responses.Activity can be induced or inhibited by a wide range of compounds, requiring careful interpretation.
Lipid Peroxidation (MDA)Fish, Earthworms, Soil OrganismsQuantifies malondialdehyde (MDA), a major end product of lipid peroxidation caused by oxidative damage to cell membranes.Direct indicator of cellular damage resulting from oxidative stress.Can be influenced by various factors other than pesticide exposure, such as diet and disease.
Neurotoxicity Acetylcholinesterase (AChE)Aquatic Invertebrates, FishMeasures the inhibition of an enzyme critical for nerve impulse transmission.A well-established and sensitive biomarker for neurotoxic compounds like organophosphates and carbamates.While some herbicides can have neurotoxic effects, the direct impact of this compound on AChE is not well-documented.
Soil Health Soil Enzyme Activity (e.g., Dehydrogenase, Urease)Soil Microbial CommunitiesMeasures the activity of key enzymes involved in nutrient cycling and overall soil metabolic function.Provides an integrated measure of the health and functioning of the soil microbial community.Can be affected by numerous soil properties (pH, organic matter) and agricultural practices, making it difficult to attribute changes solely to this compound.

Experimental Protocols for Key Biomarker Assays

Detailed and standardized protocols are essential for the reliable validation and comparison of biomarkers. Below are summaries of widely accepted methodologies for the key biomarkers discussed.

Catalase (CAT) Activity Assay

This assay is commonly used to determine the activity of catalase in tissue homogenates of organisms like fish liver or whole-body extracts of earthworms.

Principle: The assay measures the rate at which catalase decomposes hydrogen peroxide (H₂O₂). This is often monitored by observing the decrease in absorbance at 240 nm as H₂O₂ is consumed.

General Protocol:

  • Tissue Homogenization: A known weight of tissue is homogenized in a cold phosphate buffer (pH 7.0) and then centrifuged to obtain the supernatant containing the enzyme.

  • Reaction Mixture: The supernatant is added to a quartz cuvette containing a phosphate buffer and a known concentration of H₂O₂.

  • Spectrophotometric Measurement: The change in absorbance at 240 nm is recorded over a specific time period.

  • Calculation: The enzyme activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

For detailed, commercially available kit protocols, refer to resources from suppliers like Abcam and Cayman Chemical.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is a cornerstone for assessing the neurotoxic effects of pesticides in organisms such as aquatic invertebrates.

Principle: Based on the Ellman method, this colorimetric assay measures the activity of AChE by quantifying the product of acetylcholine hydrolysis, thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm.

General Protocol:

  • Sample Preparation: Tissue homogenates (e.g., from the head of an invertebrate) are prepared in a suitable buffer and centrifuged.

  • Reaction: The supernatant is incubated with the substrate acetylthiocholine iodide and DTNB.

  • Absorbance Reading: The change in absorbance at 412 nm is measured over time.

  • Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the enzyme activity in exposed organisms to that in a control group.

Detailed protocols can be found in various research articles and commercially available assay kits.

Lipid Peroxidation (MDA) Assay

This assay quantifies the level of oxidative stress-induced damage to cellular lipids.

Principle: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure malondialdehyde (MDA), an end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically or fluorometrically.

General Protocol:

  • Tissue Homogenization: Tissue samples are homogenized in a suitable buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • Reaction: The homogenate is mixed with TBA and an acid (e.g., trichloroacetic acid) and incubated at high temperature (e.g., 95°C).

  • Measurement: After cooling and centrifugation, the absorbance of the supernatant is measured at 532 nm.

  • Quantification: The concentration of MDA is calculated using a standard curve prepared with an MDA standard.

For standardized procedures, refer to commercially available kits from suppliers like Sigma-Aldrich and Abcam.

Visualizing Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed mechanism of this compound-induced toxicity and a general workflow for biomarker validation.

Metobromuron_Toxicity_Pathway This compound This compound Exposure NonTarget Non-Target Organism This compound->NonTarget CellularUptake Cellular Uptake NonTarget->CellularUptake ROS Increased ROS Production CellularUptake->ROS Neurotoxicity Potential Neurotoxicity CellularUptake->Neurotoxicity OxidativeStress Oxidative Stress ROS->OxidativeStress CAT_SOD Decreased CAT/SOD Activity OxidativeStress->CAT_SOD GST_Induction GST Induction OxidativeStress->GST_Induction LipidPeroxidation Lipid Peroxidation (MDA Increase) OxidativeStress->LipidPeroxidation CellularDamage Cellular Damage LipidPeroxidation->CellularDamage AChE_Inhibition AChE Inhibition Neurotoxicity->AChE_Inhibition ImpairedFunction Impaired Neurological Function AChE_Inhibition->ImpairedFunction

Caption: Proposed signaling pathway for this compound-induced toxicity in non-target organisms.

Biomarker_Validation_Workflow Exposure Exposure of Non-Target Organisms to this compound (Dose-Response) Sampling Tissue/Sample Collection (Time-Course) Exposure->Sampling BiomarkerAssay Biomarker Assay (e.g., CAT, AChE, MDA) Sampling->BiomarkerAssay DataAnalysis Quantitative Data Analysis (Comparison to Controls) BiomarkerAssay->DataAnalysis Validation Biomarker Validation (Sensitivity, Specificity) DataAnalysis->Validation Application Application in Ecotoxicological Risk Assessment Validation->Application

Caption: General experimental workflow for the validation of biomarkers for this compound exposure.

References

A Comparative Analysis of Resistance Mechanisms to the Photosystem II Inhibitor Metobromuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metobromuron is a selective, pre-emergence herbicide belonging to the phenylurea class, which effectively controls a range of broadleaf weeds and grasses by inhibiting photosynthesis at Photosystem II (PSII). However, the emergence of herbicide-resistant weeds poses a significant threat to its continued efficacy. Understanding the underlying mechanisms of resistance is paramount for the development of sustainable weed management strategies and the design of next-generation herbicides. This guide provides a comparative overview of the primary mechanisms of resistance to PSII inhibitors, with a specific focus on this compound and its analogues.

Two principal mechanisms of resistance to PSII-inhibiting herbicides have been identified in weed populations: target-site resistance (TSR) and non-target-site resistance (NTSR) . While direct comparative studies on this compound resistance are limited, extensive research on analogous PSII inhibitors, such as Metribuzin, provides a robust framework for understanding these mechanisms.

Key Resistance Mechanisms at a Glance

MechanismDescriptionKey Features
Target-Site Resistance (TSR) Alterations in the herbicide's target protein, the D1 protein in the PSII complex, encoded by the psbA gene.- Typically conferred by single nucleotide polymorphisms (SNPs) in the psbA gene. - Often results in high levels of resistance to specific herbicides. - Cross-resistance patterns can be variable depending on the specific mutation.
Non-Target-Site Resistance (NTSR) Mechanisms that reduce the amount of active herbicide reaching the target site.- Primarily involves enhanced metabolism of the herbicide by enzyme families such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). - Can also include reduced herbicide uptake and translocation. - Often confers a lower level of resistance but to a broader range of herbicides, including those with different modes of action.

Comparative Analysis of Resistance Mechanisms

While a weed population may exhibit one predominant resistance mechanism, it is increasingly common to find populations with both TSR and NTSR, leading to complex cross-resistance patterns and more robust resistance profiles.

Target-Site Resistance (TSR): A Lock-and-Key Problem

TSR in response to PSII inhibitors is well-documented and typically arises from mutations in the chloroplast-encoded psbA gene. This gene codes for the D1 protein, a core component of the PSII reaction center where this compound binds to block electron transport.

A common mutation conferring resistance to many PSII inhibitors is a serine to glycine substitution at position 264 of the D1 protein.[1][2] However, other mutations at different positions can also lead to resistance, often with varying cross-resistance profiles to different chemical families of PSII inhibitors.

Experimental Protocol: Identification of Target-Site Resistance (psbA Gene Sequencing)

  • Plant Material: Collect leaf tissue from both suspected resistant and known susceptible weed populations.

  • DNA Extraction: Isolate total genomic DNA from the collected leaf samples using a commercial plant DNA extraction kit.

  • PCR Amplification: Amplify the psbA gene using specific primers designed to flank the regions known to harbor resistance-conferring mutations.

  • Sequencing: Sequence the amplified PCR products using Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from resistant and susceptible plants with a reference psbA sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Non-Target-Site Resistance (NTSR): A Detoxification Strategy

NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration. The most significant of these is enhanced metabolic resistance, where the resistant plant can more rapidly detoxify the herbicide.

Metabolism of herbicides like this compound typically occurs in phases:

  • Phase I: Modification of the herbicide molecule, often by oxidation, reduction, or hydrolysis, catalyzed primarily by Cytochrome P450s.

  • Phase II: Conjugation of the modified herbicide to endogenous molecules like glutathione or glucose, facilitated by Glutathione S-transferases (GSTs) or glycosyltransferases. This increases water solubility and reduces phytotoxicity.

  • Phase III: Sequestration of the conjugated metabolites into the vacuole or cell wall, removing them from metabolic pathways.

Studies on the metabolism of this compound in potato have identified 4-bromophenylurea and desmethyl-metobromuron as major metabolites.[3] In resistant weeds, the rate of formation of these and other non-toxic metabolites is significantly increased.

Experimental Protocol: Herbicide Metabolism Assay

  • Plant Material: Grow suspected resistant and known susceptible weed seedlings to a similar growth stage.

  • Radiolabeled Herbicide Application: Treat the plants with a solution containing radiolabeled this compound (e.g., ¹⁴C-Metobromuron) at a known concentration.

  • Time-Course Sampling: Harvest plant tissue at various time points after treatment (e.g., 24, 48, 72 hours).

  • Extraction: Homogenize the plant tissue and extract the herbicide and its metabolites using appropriate solvents (e.g., acetone/water mixture).

  • Analysis: Separate the parent herbicide from its metabolites using High-Performance Liquid Chromatography (HPLC). Quantify the amount of radioactivity in the parent herbicide and metabolite fractions using a liquid scintillation counter.

  • Data Comparison: Compare the rate of metabolism (disappearance of the parent compound and appearance of metabolites) between the resistant and susceptible plants.

Quantitative Comparison: A Case Study with Metribuzin

Direct quantitative comparisons for this compound are scarce. However, a study on a multiple-herbicide resistant population of Lolium rigidum with resistance to the PSII inhibitor Metribuzin provides valuable comparative data.[4][5]

ParameterSusceptible PopulationResistant PopulationFold Difference
Metribuzin Resistance Level (GR₅₀) ~100 g ai/ha~300 g ai/ha~3.0
¹⁴C-Metribuzin Metabolism (72h post-treatment) ~35% metabolized~55% metabolized~1.6

In this case, the resistance was attributed to enhanced metabolism, as no target-site mutations in the psbA gene were identified. This highlights that even a relatively modest increase in metabolic rate can confer a significant level of resistance at the whole-plant level.

Another study on wild radish (Raphanus raphanistrum) identified a population with both a target-site mutation (Ser-264-Gly in the psbA gene) and enhanced metabolism of Metribuzin. The metabolism in the resistant plants was more than two-fold faster than in the susceptible plants, demonstrating that these two mechanisms can co-exist and contribute to the overall resistance level.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language)

G cluster_0 Target-Site Resistance (TSR) This compound This compound PSII (D1 protein) PSII (D1 protein) This compound->PSII (D1 protein) Binds to Altered D1 protein Altered D1 protein This compound->Altered D1 protein Blocked Electron Transport Blocked Electron Transport PSII (D1 protein)->Blocked Electron Transport Plant Death Plant Death Blocked Electron Transport->Plant Death psbA gene mutation psbA gene mutation psbA gene mutation->Altered D1 protein No Herbicide Binding No Herbicide Binding Altered D1 protein->No Herbicide Binding Normal Electron Transport Normal Electron Transport No Herbicide Binding->Normal Electron Transport Plant Survival Plant Survival Normal Electron Transport->Plant Survival

Figure 1. Signaling pathway of target-site resistance to this compound.

G cluster_1 Non-Target-Site Resistance (NTSR) - Enhanced Metabolism This compound This compound P450s P450s This compound->P450s Phase I PSII PSII This compound->PSII Reduced amount Phase I Metabolite Phase I Metabolite P450s->Phase I Metabolite GSTs GSTs Phase II Conjugate Phase II Conjugate GSTs->Phase II Conjugate Phase I Metabolite->GSTs Phase II Sequestration Sequestration Phase II Conjugate->Sequestration Plant Survival Plant Survival Sequestration->Plant Survival

Figure 2. Pathway of enhanced metabolic resistance to this compound.

G Suspected Resistant Weed Population Suspected Resistant Weed Population Dose-Response Assay Dose-Response Assay Suspected Resistant Weed Population->Dose-Response Assay Confirm Resistance Confirm Resistance Dose-Response Assay->Confirm Resistance Molecular Analysis Molecular Analysis psbA Sequencing psbA Sequencing Molecular Analysis->psbA Sequencing Metabolism Study Metabolism Study Radiolabeled Herbicide Assay Radiolabeled Herbicide Assay Metabolism Study->Radiolabeled Herbicide Assay Confirm Resistance->Molecular Analysis Confirm Resistance->Metabolism Study TSR Confirmed TSR Confirmed psbA Sequencing->TSR Confirmed NTSR Confirmed NTSR Confirmed Radiolabeled Herbicide Assay->NTSR Confirmed

Figure 3. Experimental workflow for comparing resistance mechanisms.

Conclusion

Resistance to this compound and other PSII inhibitors is a complex issue that can arise from distinct or concurrent mechanisms. Target-site resistance, due to mutations in the psbA gene, often provides high-level resistance to specific herbicides. In contrast, non-target-site resistance, primarily through enhanced metabolism, typically confers a lower level of resistance but to a broader spectrum of herbicides. The co-occurrence of both mechanisms within a single weed population presents a significant challenge for chemical weed control. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of effective resistance management strategies and the design of novel herbicides that can overcome existing resistance.

References

Metobromuron on a Budget: Assessing the Cost-Effectiveness of an Established Herbicide Against Newer Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in agricultural and drug development, the economic viability of crop protection strategies is as crucial as their efficacy. This guide provides a detailed comparison of the cost-effectiveness of Metobromuron, a long-standing herbicide, against more recent chemical solutions. By examining experimental data, detailed methodologies, and the biochemical pathways of these compounds, this analysis offers a comprehensive resource for informed decision-making in weed management.

This compound, a substituted urea herbicide, has been a reliable tool for pre-emergence control of broadleaf and grassy weeds for decades. Its affordability and broad-spectrum activity have made it a staple in various cropping systems, particularly in potato cultivation. However, the continuous challenge of herbicide resistance and the development of more targeted and potent chemistries necessitate a re-evaluation of its place in modern agriculture. Newer herbicides, with alternative modes of action, often come with a higher price tag, raising the critical question of whether the enhanced performance justifies the additional cost.

Performance and Cost: A Quantitative Comparison

The relative cost-effectiveness of this compound and its modern counterparts is influenced by a multitude of factors, including the target weed species, crop type, application rates, and prevailing market prices. The following tables summarize quantitative data from various field trials, offering a comparative perspective on both efficacy and economic investment.

Table 1: Comparative Efficacy of this compound and Newer Herbicides in Potato Cultivation

Herbicide/Active Ingredient(s)Application Rate (per ha)Key Weeds ControlledEfficacy (%)Data Source(s)
This compound2.0 LChickweed, Mayweed, Cleavers, Shepherd's PurseGood to Excellent[1]
Prosulfocarb + this compound4.0 L + 1.0 LChickweed, Mayweed, Cleavers, Shepherd's Purse100[1]
Prosulfocarb + this compound3.0 L + 2.0 LChickweed, Mayweed, Cleavers, Shepherd's PurseSlightly weaker on Cleavers[1]
This compound + ProsulfocarbNot specifiedFallopia convolvulus, Matricaria chamomilla, Chenopodium album, Viola arvensis, Capsella bursa-pastoris, Lamium purpureumup to 100[2]
Bentazone1.0 LBroadleaf weedsHigh[3]
RimsulfuronVariesAnnual and perennial grasses, some broad-leaved weedsHigh
Pyroxasulfone0.09 - 0.15 kg a.i.Barnyardgrass, Hairy Nightshade, Redroot Pigweed≥ 96
AclonifenNot specifiedBroadleaf and grass weedsNot specified
FlufenacetVariesAnnual grasses and some broadleaf weedsHigh

Table 2: Economic Analysis of Different Herbicide Programs in Potato Cultivation

Herbicide ProgramCost per Hectare (£)Net Returns/BenefitData Source(s)
Standard Treatment (Linuron-based)34-
This compound-based mix 161-
This compound-based mix 283-
Switch from Linuron to this compound+25 to +35-
Prosulfocarb (4.0 L/ha) + this compound (1.0 L/ha)43More effective and cost-effective than higher this compound rate mix
Prosulfocarb (3.0 L/ha) + this compound (2.0 L/ha)55Less effective on certain weeds compared to the cheaper mix
Newer Herbicide Options (General)20 to >100Varies depending on efficacy and crop yield

Experimental Protocols: Methodologies for Herbicide Efficacy Trials

The data presented in this guide is derived from field trials conducted under standardized scientific protocols. A typical experimental design for evaluating herbicide efficacy is as follows:

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) is commonly employed to minimize the effects of field variability.

  • Plot Size: Each plot is of a defined area to allow for accurate application and assessment.

  • Replicates: Treatments are typically replicated three to four times to ensure statistical validity.

2. Treatments:

  • Herbicide Application: Herbicides are applied at specified rates and timings (e.g., pre-emergence, post-emergence). Application is carried out using calibrated sprayers to ensure uniform coverage.

  • Control Groups: A weedy check (untreated) and sometimes a weed-free (hand-weeded) control are included for comparison.

3. Data Collection:

  • Weed Control Efficacy: Visual assessments of weed control are conducted at regular intervals after application, typically rated on a percentage scale (0% = no control, 100% = complete control).

  • Crop Phytotoxicity: Any signs of crop injury (e.g., stunting, discoloration) are recorded.

  • Crop Yield: At the end of the growing season, the crop is harvested from each plot, and the yield is measured.

4. Statistical Analysis:

  • The collected data is subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To understand the fundamental differences between this compound and newer herbicides, it is essential to examine their modes of action at a biochemical level. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis and Reporting A Define Objectives & Treatments B Select Site & Experimental Design (RCBD) A->B C Plot Layout & Preparation B->C D Crop Planting C->D E Pre-emergence Herbicide Application D->E F Post-emergence Herbicide Application D->F G Visual Weed Control Assessment E->G H Crop Phytotoxicity Rating E->H F->G F->H I Crop Yield Measurement at Harvest G->I H->I J Statistical Analysis (ANOVA) I->J K Cost-Benefit Analysis J->K L Final Report & Conclusion K->L

Caption: A generalized workflow for conducting herbicide efficacy trials.

herbicide_moa cluster_this compound This compound & Bentazone (PSII Inhibitors) cluster_vlcfa Prosulfocarb, S-metolachlor, Flufenacet, Pyroxasulfone (VLCFA Inhibitors) cluster_als Rimsulfuron (ALS Inhibitor) cluster_sds Aclonifen (SDS Inhibitor) M_PSII Photosystem II (PSII) M_ElectronTransport Electron Transport Chain M_PSII->M_ElectronTransport Inhibited by this compound/Bentazone M_Photosynthesis Photosynthesis Blocked M_ElectronTransport->M_Photosynthesis V_FattyAcid Fatty Acid Precursors V_VLCFA_Synthase VLCFA Synthase V_FattyAcid->V_VLCFA_Synthase V_VLCFA Very Long-Chain Fatty Acids V_VLCFA_Synthase->V_VLCFA V_VLCFA_Synthase->V_VLCFA Inhibited V_CellMembrane Cell Membrane & Cuticle Formation Disrupted V_VLCFA->V_CellMembrane A_Pyruvate Pyruvate A_ALS Acetolactate Synthase (ALS) A_Pyruvate->A_ALS A_AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) A_ALS->A_AminoAcids A_ALS->A_AminoAcids Inhibited A_ProteinSynthesis Protein Synthesis & Cell Division Halted A_AminoAcids->A_ProteinSynthesis S_Precursors Isoprenoid Precursors S_SDS Solanesyl Diphosphate Synthase (SDS) S_Precursors->S_SDS S_Solanesyl_DP Solanesyl Diphosphate S_SDS->S_Solanesyl_DP S_SDS->S_Solanesyl_DP Inhibited S_Carotenoids Carotenoid & Plastoquinone Biosynthesis Disrupted (Bleaching) S_Solanesyl_DP->S_Carotenoids

Caption: Simplified signaling pathways for different herbicide modes of action.

Conclusion: A Strategic Approach to Weed Management

The decision to use this compound versus a newer herbicide is not a simple one and requires a careful cost-benefit analysis tailored to the specific agricultural context. This compound remains a cost-effective option for broad-spectrum weed control in many scenarios. However, in situations with prevalent herbicide-resistant weeds or where specific problematic species are present, the higher upfront cost of newer herbicides with alternative modes of action may be justified by superior efficacy and, ultimately, higher crop yields and net returns.

The data suggests that strategic tank-mixing of this compound with newer active ingredients can provide a highly effective and economically sound approach. For instance, combining a reduced rate of this compound with prosulfocarb has been shown to provide excellent weed control at a lower cost than using a higher rate of this compound alone. This highlights the importance of an integrated weed management strategy that leverages the strengths of both established and innovative chemistries.

For researchers and professionals in drug and herbicide development, this analysis underscores the ongoing need for novel modes of action to combat resistance and provide farmers with a diverse and effective toolkit. Furthermore, the economic dimension of weed control is a critical factor that must be integrated into the development and evaluation of new crop protection products.

References

Safety Operating Guide

Proper Disposal of Metobromuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The correct handling and disposal of metobromuron, a phenylurea herbicide, are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks to personnel and prevents contamination of ecosystems. This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste, empty containers, and spill-related materials.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE) and follow safety protocols to prevent exposure.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use chemical splash goggles that comply with OSHA regulations.[2]

  • Respiratory Protection: In areas with dust or vapors, use a NIOSH/MSHA-approved respirator.[1][2]

  • Protective Clothing: To prevent skin contact, wear impervious clothing and boots.[2]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and prevent inhalation of any dust, mists, or vapors.

  • Prevent all contact with skin and eyes.

  • Prohibit eating, drinking, or smoking in areas where this compound is handled.

  • After handling, wash hands and any exposed skin thoroughly.

  • Store this compound in its original, tightly closed container in a cool, dry, and dark location away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Procedures

Disposal methods vary depending on the nature of the waste—whether it is unused product, an empty container, or material from a spill. All disposal actions must comply with local, regional, and national regulations.

Disposal of Unused or Waste this compound

The preferred method for the disposal of unwanted this compound is high-temperature incineration. Chemical degradation is not recommended.

  • Step 1: Identify Waste Stream: Determine if you have a small or large quantity of waste this compound.

  • Step 2 (Large Quantities): For significant amounts of this compound waste, contact a licensed hazardous-waste disposal contractor or a chemical recycling facility. Do not attempt to dispose of large quantities yourself.

  • Step 3 (Small Quantities): For minor residual amounts, the recommended approach is to use the product as it was originally intended, following all label directions. If this is not feasible, the material should be prepared for professional disposal.

  • Step 4: Prepare for Disposal: Carefully package the waste this compound in a sealed, clearly labeled container.

  • Step 5: Arrange for Collection: Contact your institution's environmental health and safety department or a local hazardous waste authority to arrange for collection and disposal.

Important Note on Chemical Deactivation: Chemical hydrolysis using strong acids or bases is not recommended as a disposal method. This process can generate byproducts, such as 3,4-dichloroaniline and dimethylamine, which may be more toxic than this compound itself.

Disposal of Empty this compound Containers

Properly cleaned containers can often be disposed of as non-hazardous waste.

  • Step 1: Triple Rinse the Container:

    • Fill the empty container about one-quarter full with water.

    • Securely replace the lid and shake the container vigorously for at least 30 seconds to rinse all interior surfaces.

    • Pour the rinse water (rinsate) into a spray tank for use according to the product label.

    • Repeat this rinsing procedure two more times.

  • Step 2: Render the Container Unusable: After triple rinsing, puncture the container to prevent any future reuse.

  • Step 3: Dispose of the Container: The clean, punctured container can typically be disposed of in the trash or at an approved landfill, unless local regulations specify otherwise. Never reuse an empty pesticide container for any other purpose.

Spill Cleanup and Disposal

In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and personnel exposure.

  • Step 1: Ensure Safety: Evacuate and ventilate the spill area. Ensure all personnel involved in the cleanup are wearing the appropriate PPE.

  • Step 2: Contain the Spill: Prevent the spilled material from spreading or entering drains, sewers, or waterways.

  • Step 3: Absorb the Material:

    • For solid spills, carefully sweep up the material, minimizing dust generation.

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, attapulgite, or earth.

  • Step 4: Collect Waste: Place the absorbed material and any contaminated soil into a suitable, sealable, and clearly labeled container for disposal.

  • Step 5: Decontaminate the Area: Wash the spill surface with water, and collect the cleaning water with an absorbent material. Place this material into the waste container.

  • Step 6: Dispose of Waste: The sealed container with the spill cleanup material must be disposed of as hazardous waste. Contact your institution's waste management provider.

Data on Disposal and Stability

The following table summarizes key quantitative data relevant to the disposal and handling of this compound.

ParameterValue / RecommendationSource
Preferred Disposal Method High-Temperature Incineration
Incineration Temperature 850 °C (with off-gas scrubbing)
Chemical Deactivation Not Recommended (produces toxic byproducts)
Chemical Stability Very stable in neutral, weakly acidic, and weakly alkaline media.
Chemical Instability Hydrolyzed by strong acids and bases.
Storage Stability Stable for at least 2 years at temperatures up to 50°C.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.

Metobromuron_Disposal_Workflow start_node Identify this compound Waste decision_node decision_node process_node process_node end_node end_node hazard_node hazard_node start Start: Identify this compound Waste Type waste_type What is the waste type? start->waste_type spill_material Spill Material waste_type->spill_material Spill empty_container Empty Container waste_type->empty_container Container unused_product Unused Product / Chemical Waste waste_type->unused_product Product contain_spill 1. Wear full PPE. 2. Contain spill & absorb with inert material. spill_material->contain_spill is_clean Has it been triple-rinsed? empty_container->is_clean quantity Large or small quantity? unused_product->quantity package_spill 3. Place in sealed, labeled container. contain_spill->package_spill dispose_hazardous Dispose as Hazardous Waste via certified provider. package_spill->dispose_hazardous rinse_container 1. Triple rinse with water. 2. Add rinsate to spray tank. is_clean->rinse_container No puncture_container 3. Puncture container to prevent reuse. is_clean->puncture_container Yes rinse_container->is_clean dispose_container Dispose as non-hazardous waste (trash/landfill). puncture_container->dispose_container large_qty Large Quantity quantity->large_qty small_qty Small Quantity quantity->small_qty package_waste Package in sealed, labeled container. large_qty->package_waste small_qty->package_waste package_waste->dispose_hazardous contact_pro Contact licensed hazardous waste facility.

References

Personal protective equipment for handling Metobromuron

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Metobromuron

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound is a pre-emergence herbicide from the phenylurea group.[1] It is classified as harmful if swallowed, an eye irritant, and is suspected of causing cancer.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[4] Adherence to the following procedures is critical to minimize exposure and ensure a safe working environment.

Hazard Summary

The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System (GHS).

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Serious Eye Irritation2AH319: Causes serious eye irritation.
Carcinogenicity2H351: Suspected of causing cancer.
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE) Protocol

All personnel must use the appropriate PPE when handling this compound. Handling should occur in a designated area, preferably within a chemical fume hood.

1. Eye and Face Protection:

  • Wear tightly fitting, non-fogging safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • In situations with a high risk of splashing, such as when mixing concentrates, a full-face shield should be worn over the safety goggles.

2. Skin Protection:

  • Gloves: Always wear unlined, elbow-length, chemical-resistant gloves. Nitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid formulations. Gloves must be inspected for any signs of degradation before use. Wash the outside of the gloves before removing them and wash hands thoroughly after removal.

  • Protective Clothing: Wear a clean, dry, chemical-resistant protective suit or coveralls over regular work clothes, ensuring it covers the entire body from wrists to ankles. For tasks involving mixing, loading, or cleaning equipment, a chemical-resistant apron that extends from the neck to at least the knees is required.

  • Footwear: Wear chemical-resistant, ankle-covering boots. Pant legs must be worn outside of the boots to prevent chemicals from entering. Do not wear leather or fabric footwear.

3. Respiratory Protection:

  • Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • If exposure limits are exceeded, or if dusts or aerosols are generated and engineering controls are insufficient, a full-face respirator with appropriate cartridges must be used. In case of a fire, a self-contained breathing apparatus (SCBA) is required.

Safe Handling and Operational Plan

1. Pre-Handling Preparations:

  • Ensure all personnel are trained on the hazards of this compound and have read the Safety Data Sheet (SDS).

  • Verify that a chemical fume hood is functioning correctly.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare a designated and clearly labeled area for the work.

  • Keep an emergency spill kit readily accessible.

2. Handling Procedure:

  • Avoid the formation of dust and aerosols.

  • Avoid direct physical contact with the chemical.

  • Measure and weigh the substance carefully within a chemical fume hood or a ventilated enclosure.

  • When preparing solutions, add this compound to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.

  • Do not eat, drink, or smoke in the handling area.

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.

  • Clean all equipment and the work area immediately after use.

  • Remove and decontaminate PPE as per established procedures. Store reusable PPE in a clean, designated area.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water. Seek medical attention if irritation or pain persists.

  • Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.

  • Spills: Evacuate and ventilate the area. Wear full PPE, including respiratory protection. Contain the spill using an inert absorbent material. Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal. Wash the contaminated surface afterward.

Storage and Disposal Plan

1. Storage:

  • Store in the original, tightly sealed container in a cool, dry, dark, and well-ventilated location.

  • The storage area should be a designated and secured chemical store, away from incompatible materials, ignition sources, food, and animal feed.

  • Protect containers from physical damage.

2. Disposal:

  • This compound and its containers must be disposed of as hazardous waste. Do not dispose of undiluted chemicals on site.

  • Follow all local, regional, and national regulations for hazardous waste disposal. Incineration in a specialized facility operating at high temperatures with off-gas scrubbing is a recommended disposal method.

  • Do not contaminate water, drains, or soil.

  • Container Disposal: Empty containers must be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, puncture the container to prevent reuse and dispose of it according to regulations.

Visual Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.